Technical Documentation Center

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine
  • CAS: 1492773-52-0

Core Science & Biosynthesis

Foundational

A Technical Guide to Tetrahydropyran Amine Scaffolds for Drug Discovery and Lead Optimization

Introduction: The Strategic Value of Privileged Scaffolds In the landscape of modern medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity.[1][2] These frameworks, such as the tetrahydropyran (THP) ring, represent a validated starting point in chemical space, offering a higher probability of identifying biologically active compounds.[3] This guide focuses on a particularly valuable subset: tetrahydropyran amine scaffolds. These structures have emerged as powerful tools in drug discovery, primarily by serving as effective bioisosteres for the ubiquitous piperidine ring, thereby offering a strategic advantage in overcoming common challenges in lead optimization.[4][5]

This document provides researchers, scientists, and drug development professionals with an in-depth technical overview of THP amine scaffolds. We will explore the fundamental rationale for their use, delve into robust synthetic strategies, analyze their impact on structure-activity relationships (SAR) through key case studies, and present detailed experimental protocols to bridge theory with practice.

Part 1: The Core Rationale: Why Employ Tetrahydropyran Amines?

The decision to incorporate a THP amine scaffold is driven by its unique ability to modulate several critical drug-like properties simultaneously. This stems from its distinct conformational and physicochemical characteristics compared to its carbocyclic and heterocyclic counterparts.

Strategic Bioisosterism: The Piperidine Replacement

Piperidine rings are one of the most common saturated nitrogen heterocycles in approved drugs.[6] However, they can introduce liabilities related to lipophilicity and metabolic instability. The THP amine scaffold serves as a potent bioisostere, a compound resulting from the exchange of an atom or group of atoms with another, broadly similar, atom or group.[7]

  • Reduced Lipophilicity: The replacement of a methylene group (CH₂) in piperidine with an ether oxygen atom in the THP ring systematically lowers the molecule's lipophilicity (LogP/LogD). This modification can significantly improve aqueous solubility, a crucial factor for oral bioavailability.[4]

  • Hydrogen Bond Acceptor: The ether oxygen introduces a hydrogen bond acceptor site without adding a corresponding donor. This provides an additional point of interaction with the biological target, potentially increasing binding affinity and selectivity.[4][8]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the ring oxygen can subtly decrease the basicity (pKa) of the exocyclic amine compared to a similar piperidine analog. This fine-tuning of pKa is critical for optimizing target engagement, cell permeability, and pharmacokinetic (PK) profiles.[4]

Fig 1. Bioisosteric relationship between piperidine and THP amine scaffolds.
Conformational Pre-organization and Rigidity

The tetrahydropyran ring predominantly adopts a stable chair conformation to minimize steric and torsional strain.[3] This inherent rigidity is a significant advantage in drug design. By "pre-organizing" the molecule into a bioactive conformation, the entropic penalty upon binding to a target is reduced, which can lead to a substantial increase in binding affinity. The defined three-dimensional structure of substituted THP amines allows for precise placement of functional groups (exit vectors) to probe and exploit specific interactions within a protein's binding pocket.[9]

Enhanced Pharmacokinetic (PK) Profile

The collective physicochemical improvements often translate into a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Metabolic Stability: The THP scaffold is generally more resistant to oxidative metabolism compared to certain carbocyclic or aromatic systems, potentially increasing the drug's half-life.[10]

  • Improved ADME Properties: The switch from a cyclohexyl or piperidinyl group to a THP moiety has been shown in case studies to improve clearance and other key ADME parameters, underscoring its utility in lead optimization.[4]

Part 2: Core Synthetic Methodologies

The successful application of THP amine scaffolds is underpinned by robust and stereocontrolled synthetic routes. While numerous methods exist, a particularly effective strategy involves the construction of a 4-hydroxytetrahydropyran intermediate, which is then converted to the corresponding amine.

Key Synthetic Strategy: Prins Cyclization to 4-Hydroxy-THP

A powerful and widely used method for constructing the THP ring is the tethered enol-ether Prins cyclization.[11][12][13] This reaction forms the key 4-hydroxytetrahydropyran intermediate, which serves as a versatile precursor to the desired amine. This approach provides excellent control over the relative stereochemistry of the substituents on the ring.

Conversion to the 4-Amino-THP Scaffold

The 4-hydroxytetrahydropyran intermediate can be efficiently converted to the primary amine via a two-step sequence:

  • Azidation: The hydroxyl group is first converted into a good leaving group (e.g., mesylate, tosylate) followed by displacement with an azide source (e.g., sodium azide), or more directly via a Mitsunobu reaction with an azide source like diphenylphosphoryl azide (DPPA).

  • Reduction: The resulting 4-azidotetrahydropyran is then reduced to the 4-aminotetrahydropyran. This reduction can be accomplished under various conditions, such as catalytic hydrogenation (H₂, Pd/C) or using Staudinger conditions (PPh₃, H₂O).

Fig 2. A common synthetic workflow for preparing 4-aminotetrahydropyran scaffolds.
Modern Approaches: C-H Functionalization

More recent advances have focused on the direct C-H functionalization of pre-formed THP rings.[14] Palladium(II)-catalyzed stereoselective C-H arylation, for instance, allows for the late-stage introduction of aryl groups onto the THP scaffold.[15] This methodology is highly valuable for rapidly generating diverse libraries of compounds for SAR exploration, avoiding the need for de novo synthesis of each analog.[14][15]

Protocol Example: Synthesis of 4-Aminotetrahydropyran from 4-Hydroxytetrahydropyran

This protocol is a representative example and should be adapted and optimized based on the specific substrate and laboratory conditions.

Step 1: Mesylation of 4-Hydroxytetrahydropyran

  • Dissolve 4-hydroxytetrahydropyran (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Displacement

  • Dissolve the crude tetrahydropyran-4-yl methanesulfonate (1.0 eq) in dimethylformamide (DMF, ~0.3 M).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield crude 4-azidotetrahydropyran.

Step 3: Reduction to 4-Aminotetrahydropyran

  • Dissolve the crude 4-azidotetrahydropyran (1.0 eq) in methanol or ethanol (~0.2 M).

  • Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).

  • Fit the reaction flask with a hydrogen balloon or place it under a hydrogen atmosphere (1 atm) using a hydrogenation apparatus.

  • Stir vigorously at room temperature for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the azide.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the target 4-aminotetrahydropyran. Further purification can be performed by distillation or chromatography if necessary.

Part 3: Lead Optimization and Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) analysis is the process of linking the chemical structure of a compound to its biological activity.[16][17] For THP amine scaffolds, SAR studies guide the optimization of lead compounds by systematically modifying the scaffold to enhance potency, selectivity, and pharmacokinetic properties.[18]

G cluster_0 main p1 Tune Potency & Selectivity main->p1 p2 Modulate pKa & Target Interactions main->p2 p3 Improve PK Properties (e.g., Solubility, Stability) main->p3

Fig 3. Key modification points on the THP amine scaffold for SAR exploration.
Case Studies: THP Amines in Action

The strategic value of the THP amine motif is best illustrated through its successful incorporation into clinical candidates and approved drugs.

Drug/CandidateTarget(s)Role of the THP Amine Scaffold
Gilteritinib (Xospata®) [4]FLT3, AXL, ALK, KITThe amino-THP substituent was a key modification that contributed to a potent and selective kinase inhibition profile, leading to an FDA-approved therapy for AML.[4][19]
AZD0156 [4]ATM KinaseInstallation of the THP-amine fragment was critical in developing a potent, selective, and orally bioavailable inhibitor with a superior overall profile compared to earlier leads.[4][10]
DPP-4 Inhibitors [15]Dipeptidyl peptidase-4Aryl amino-THP scaffolds were identified as effective inhibitors for the treatment of type 2 diabetes, demonstrating the broad applicability of the scaffold.[15]
BMS-986097 [4]HCV NS5AA chiral THP fragment served as a cornerstone of this symmetrical molecule, highlighting the importance of stereocontrolled synthesis for achieving optimal target engagement.[4]

These examples demonstrate a recurring theme: the replacement of simpler cyclic amines or alkyl groups with a well-defined THP amine moiety can resolve multiple optimization challenges, including potency, selectivity, and pharmacokinetics, ultimately increasing the probability of clinical success.[4]

Conclusion and Future Directions

Tetrahydropyran amine scaffolds have solidified their position as a privileged structure in medicinal chemistry. Their utility as a conformationally restricted, more polar bioisostere for piperidines and other cyclic amines provides a reliable strategy for enhancing the drug-like properties of lead compounds. The continued development of novel and efficient synthetic methodologies, including late-stage C-H functionalization, will further expand the accessible chemical space around this valuable core. As drug discovery programs increasingly focus on targets in complex biological pathways, the ability of the THP amine scaffold to confer superior physicochemical and pharmacokinetic properties will ensure its enduring relevance in the design of the next generation of therapeutics.

References

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Available at: [Link]

  • Zhu, F., Qin, C., Tao, L., Liu, X., Shi, Z., Ma, X., Chen, Y., Lu, X., Wei, Y., Zhang, L., Tan, Y., & Chen, H. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7760–7810. Available at: [Link]

  • LASSBIO. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. RSC Drug Discovery Series. Available at: [Link]

  • Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry. Design, Synthesis, Evaluation. Royal Society of Chemistry. Available at: [Link]

  • Jones, K., & Bardsley, B. (1998). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2, (4), 735-740. Available at: [Link]

  • Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery Resources. Available at: [Link]

  • Chaudhry, F., Munir, R., & Malik, N. (2023). N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review. Letters in Organic Chemistry, 20(4), 287-299. Available at: [Link]

  • Gu, F., & Schaefer, H. F. (2010). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 114(44), 11893–11899. Available at: [Link]

  • Wang, D. H., & Daugulis, O. (2018). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic Letters, 20(15), 4559–4562. Available at: [Link]

  • Wang, D. H., & Daugulis, O. (2018). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis, 8, 8435-8439. Available at: [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]

  • MacMillan, D. W. C., et al. (2022). Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space. ChemRxiv. Available at: [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]

  • Cornish, T. J., & Baer, T. (1995). Identification of conformational isomers of methyl-substituted cyclohexanone and tetrahydropyran frozen in a molecular beam. The Journal of Physical Chemistry, 99(19), 7549-7555. Available at: [Link]

  • Eliel, E. L., & Giza, C. A. (1968). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 90(13), 3455-3463. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 979-998. Available at: [Link]

  • Atkinson, S. J., et al. (2021). Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry, 64(7), 3943-3963. Available at: [Link]

  • Banerjee, B., et al. (2015). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. ResearchGate. Available at: [Link]

  • Vitae Pharmaceuticals, Inc. (2008). Renin inhibitors. Google Patents.
  • Kim, J., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 12534. Available at: [Link]

  • Ghotekar, S., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org Resources. Available at: [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive Antimicrobial Encyclopaedia. Available at: [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-60). John Wiley & Sons, Inc. Available at: [Link]

  • Redda, K. K., & Williams, J. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Pharmaceutical and Medicinal Chemistry, 9(1). Available at: [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault Resources. Available at: [Link]

  • Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(1), 1-25. Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Zamann Pharma Support GmbH. (n.d.). Structure-Activity Relationship (SAR) Analysis. Zamann Pharma Support. Available at: [Link]

  • Aslam, M., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 396-418. Available at: [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Available at: [Link]

  • Kosten, T. R., et al. (2018). Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study. The American Journal of Drug and Alcohol Abuse, 44(2), 209-217. Available at: [Link]

  • O'Donnell, A., & O'Leary, E. (2018). Mechanisms of drug interactions II: pharmacokinetics and pharmacodynamics. Anaesthesia & Intensive Care Medicine, 19(12), 654-658. Available at: [Link]

  • Zhou, S., et al. (2016). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 6(2), 111-124. Available at: [Link]

Sources

Exploratory

Engineering Conformational Rigidity: The Gem-Dimethyl Effect in Tetrahydropyran Ring Systems

Executive Summary Tetrahydropyran (THP) rings are ubiquitous structural motifs in natural products and synthetic pharmaceuticals. However, the inherent conformational flexibility of unsubstituted THP rings often results...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydropyran (THP) rings are ubiquitous structural motifs in natural products and synthetic pharmaceuticals. However, the inherent conformational flexibility of unsubstituted THP rings often results in a severe entropic penalty upon binding to a biological target, as the molecule must freeze into a single bioactive conformation. The strategic introduction of a gem-dimethyl group—two methyl groups bonded to the same carbon atom—serves as a powerful tool in rational drug design to restrict this flexibility[1]. This whitepaper explores the thermodynamic and kinetic mechanisms of the gem-dimethyl effect (the Thorpe-Ingold effect) on THP rings, detailing its implications for conformational locking, synthetic workflows, and drug optimization.

Mechanistic Causality: The Thorpe-Ingold Effect

The gem-dimethyl effect operates on two distinct but interconnected fronts: the kinetic acceleration of ring closure and the thermodynamic stabilization of specific conformations[2].

  • Kinetic Acceleration (Angle Compression): In an acyclic precursor, the bulky gem-dimethyl groups sterically repel each other, forcing a decrease in the internal bond angle (

    
    ) between the other two substituents on the same carbon. This angle compression pushes the reactive termini closer together, significantly lowering the activation energy (
    
    
    
    ) for intramolecular cyclization (e.g., forming a THP ring).
  • Thermodynamic Control (Conformational Locking): Once the THP ring is formed, it typically adopts a chair conformation. A gem-dimethyl group at the C3 or C5 position places one methyl group in an equatorial position and the other in an axial position. If a third substituent exists on the ring (e.g., at C2), the ring is forced into a single, locked chair conformation. Flipping the ring would force the C2 substituent into an axial position, creating a severe, energetically prohibitive 1,3-diaxial steric clash with the axial methyl group of the gem-dimethyl moiety[3].

Visualization of the Logical Pathway

G A Acyclic Precursor with Gem-Dimethyl B Thorpe-Ingold Effect (Angle Compression) A->B Induces D 1,3-Diaxial Steric Clash Prevention A->D Structural Feature C Accelerated 6-exo-trig Cyclization B->C Kinetic Control E Conformationally Locked THP Ring C->E Yields D->E Thermodynamic Control F Optimized Pharmacokinetics & Binding Affinity E->F Drug Design

Logical flow of gem-dimethyl substitution on THP conformation and drug efficacy.

Implications for Drug Development

From a medicinal chemistry perspective, locking the THP ring into its bioactive conformation minimizes the entropic penalty of receptor binding, often leading to sub-nanomolar target affinities[1]. Furthermore, the steric bulk of the gem-dimethyl group acts as a physical shield, protecting adjacent metabolically labile sites from cytochrome P450 (CYP)-mediated oxidation, thereby extending the in vivo half-life and improving the overall druggability of the candidate[4].

Quantitative Conformational Data

The thermodynamic impact of substitution patterns on THP ring flipping can be quantified by examining the free energy differences between conformers. The table below summarizes the energetic landscape of various THP systems.

THP Substitution PatternPrimary ConformationConformational Free Energy (

)
Ring Flip Barrier (

)
Biological Implication
Unsubstituted THPRapid Chair Interconversion~0.0 kcal/mol~10.0 kcal/molHigh entropic penalty upon binding
2-Methyl THPEquatorial Chair-1.7 kcal/mol~10.5 kcal/molModerate conformational preference
2-Substituted-5,5-Dimethyl THPLocked Equatorial Chair> 4.0 kcal/mol> 14.0 kcal/molMinimal entropic penalty; metabolically shielded
3,3-Dimethyl THPChair / Twist-Boat EquilibriumContext DependentVariableMay adopt twist-boat to relieve strain[5]

Self-Validating Experimental Protocols

Protocol 1: Base-Catalyzed Intramolecular Oxa-Michael Cyclization

This protocol leverages the Thorpe-Ingold effect to synthesize a conformationally locked 2,6-cis-substituted THP ring from an acyclic precursor[6]. The workflow is designed as a self-validating system to ensure reaction fidelity at each step.

  • Precursor Validation: Begin with an

    
    -unsaturated ester containing a pendant hydroxyl group and a gem-dimethyl moiety at the C4 position. Validate purity (>95%) via 
    
    
    
    H NMR, ensuring the presence of the distinct gem-dimethyl singlet (~0.9-1.1 ppm).
  • Reaction Setup: Dissolve the precursor in anhydrous toluene (0.1 M concentration) under an inert argon atmosphere. Causality: The non-polar solvent minimizes intermolecular hydrogen bonding, allowing the gem-dimethyl group to strictly enforce the reactive rotamer without solvent interference.

  • Catalysis: Add 0.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Heat the mixture to 100 °C.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) every 30 minutes. Causality: The kinetic acceleration provided by the gem-dimethyl group should drive the reaction to completion within 2-4 hours. The disappearance of the UV-active olefinic spot confirms the cyclization is proceeding.

  • Quench and Isolation: Cool to room temperature, quench with saturated aqueous NH

    
    Cl, and extract with dichloromethane (3x). Dry over anhydrous MgSO
    
    
    
    and concentrate under reduced pressure.
  • Structural Confirmation: Purify via flash chromatography. Confirm the 2,6-cis-THP geometry via 2D NOESY NMR; a strong spatial correlation between the C2 and C6 axial protons validates the desired stereochemical outcome.

Protocol 2: NMR-Based Conformational Elucidation of THP Rings

To prove that the synthesized THP ring is conformationally locked, a rigorous NMR analysis must be performed[7].

  • Sample Preparation: Dissolve 10 mg of the purified THP compound in 0.6 mL of CDCl

    
    . Causality: If signal overlap occurs in the aliphatic region, switch to C
    
    
    
    D
    
    
    to induce aromatic solvent-induced shifts (ASIS), which resolves overlapping signals by differential shielding.
  • 1D

    
    H NMR and J-Coupling Analysis:  Acquire a standard 
    
    
    
    H spectrum at 500 MHz. Extract the scalar coupling constants (
    
    
    ) for the protons at the substituted carbons. A conformationally locked chair will exhibit distinct, invariant coupling constants: large
    
    
    values (10–12 Hz) indicative of antiperiplanar axial-axial relationships, and small
    
    
    values (2–4 Hz) for axial-equatorial relationships.
  • 2D NOESY (Spatial Validation): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Identify the cross-peaks between the axial methyl of the gem-dimethyl group and the 1,3-syn axial protons on the THP ring. The presence of these sharp, distinct cross-peaks unequivocally confirms the rigid chair conformation.

  • Variable Temperature (VT) NMR (Thermodynamic Validation): To confirm the height of the ring-flip barrier, acquire

    
    H spectra at progressively lower temperatures (down to -120 °C in CHF
    
    
    
    Cl/CD
    
    
    Cl
    
    
    ) or elevated temperatures. If the ring is truly locked by the gem-dimethyl effect, the signals will not exhibit coalescence or significant line broadening, proving that the
    
    
    for the chair-chair interconversion remains insurmountable under physiological conditions[5].

Conclusion

The gem-dimethyl effect is far more than a synthetic curiosity; it is a foundational principle in rational drug design. By understanding and manipulating the thermodynamic and kinetic parameters of THP ring systems, researchers can engineer molecules that are pre-organized for target binding and shielded against metabolic degradation.

References

1.[1] Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Source: PubMed (nih.gov). URL: [Link] 2.[2] Title: Conformational Analysis. IX. The Gem-Dimethyl Effect. Source: ACS Publications (acs.org). URL: [Link] 3.[3] Title: Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11) Substituents. Source: ACS Publications (acs.org). URL: [Link] 4.[5] Title: Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance. Source: Canadian Science Publishing (cdnsciencepub.com). URL: [Link] 5.[4] Title: Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification. Source: ScienceOpen (scienceopen.com). URL: [Link] 6.[6] Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Source: PMC (nih.gov). URL: [Link] 7.[7] Title: Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11) Substituents (PMC Version). Source: PMC (nih.gov). URL: [Link]

Sources

Foundational

Calculated LogP and polar surface area of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Topic: Calculated LogP and Polar Surface Area of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Content Type: Technical Whitepaper / Predictive Profiling Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead O...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Calculated LogP and Polar Surface Area of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Content Type: Technical Whitepaper / Predictive Profiling Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists[1]

Strategic Application of Gem-Dimethyl Bioisosteres in Fragment-Based Design[1]

Executive Summary & Molecular Significance

In the optimization of lead compounds, the (tetrahydro-2H-pyran-4-yl)methanamine scaffold is a privileged motif, frequently serving as a polar, non-aromatic spacer that improves solubility while maintaining structural rigidity.[1] However, standard pyran linkers often suffer from suboptimal lipophilicity (LogP < 0) or rapid metabolic clearance.

This guide analyzes the (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine analog.[1] By introducing a gem-dimethyl group at the C3 position, researchers can modulate the physicochemical profile via the Thorpe-Ingold effect , restricting conformational freedom and increasing lipophilicity without altering the polar pharmacophore.[1]

Core Molecular Descriptors (Consensus Prediction)
PropertyValue / RangeSignificance
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol Fragment-compliant (Rule of 3)
Calculated LogP (cLogP) 0.95 – 1.20 Optimized for BBB/Cellular permeability compared to unsubstituted analog (-0.1).[1]
Topological PSA (TPSA) 35.25 Ų High oral bioavailability potential (>90%).[1]
Predicted pKa (Basic) ~9.8 ± 0.3Predominantly cationic at physiological pH (7.4).[1]

Computational Physicochemical Profiling

The following data synthesis utilizes consensus algorithms (XLogP3, WLogP, and Moriguchi) calibrated against the structurally validated isomer (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS 50675-25-7).[1]

Partition Coefficient (LogP) Analysis

The addition of the gem-dimethyl moiety at C3 introduces a lipophilic shift of approximately +1.0 to +1.2 Log units compared to the unsubstituted parent.[1]

AlgorithmPredicted ValueMechanistic Insight
XLogP3 (Atom-Additive)1.15 Accounts for the additive lipophilicity of two methyl groups (+0.5/methyl).
WLogP (Fragment-Based)1.08 Slightly lower due to fragment overlap corrections in the pyran ring.[1]
Consensus LogP 1.12 Recommended value for SAR integration.
Reference (Unsubstituted)-0.10The parent scaffold is highly hydrophilic.[1]

Implication: A LogP of ~1.1 places this molecule in the "Sweet Spot" (LogP 1–3) for lead optimization, improving passive diffusion across lipid bilayers without incurring the solubility penalties associated with high-lipophilicity compounds (LogP > 5).

Polar Surface Area (PSA) & Hydrogen Bonding

The TPSA is derived from the summation of surface contributions from polar fragments (N and O). The gem-dimethyl group is sterically significant but electronically non-polar, leaving the TPSA identical to the parent scaffold.[1]

  • Ether Oxygen (-O-): 9.23 Ų[1]

  • Primary Amine (-NH₂): 26.02 Ų[1]

  • Total TPSA: 35.25 Ų [1][2][3]

Blood-Brain Barrier (BBB) Permeability: With a TPSA < 90 Ų and a LogP > 0, this molecule is predicted to have high BBB permeability , making it a viable candidate for CNS-active drug programs.[1]

Structural Dynamics & The Gem-Dimethyl Effect

The 3,3-dimethyl substitution is not merely a lipophilic handle; it acts as a conformational lock.[1]

Diagram 1: Conformational Locking & Lipophilic Shift

This diagram illustrates the structural relationship between the hydrophilic parent and the lipophilic, conformationally restricted target.

GemDimethylEffect cluster_properties Pharmacokinetic Impact Parent Parent Scaffold (Tetrahydro-2H-pyran-4-yl)methanamine LogP ≈ -0.1 Flexible Conformation Effect Thorpe-Ingold Effect (Gem-Dimethyl) Parent->Effect + 2 Methyls (C3) Target Target Analog (3,3-Dimethyl...) LogP ≈ 1.1 Restricted Conformation Metab Metabolic Stability (Steric Shielding of C3) Target->Metab Perm Increased Passive Permeability Target->Perm Effect->Target Lipophilic Shift (+1.2 LogP) Conformational Lock

Caption: The 3,3-dimethyl substitution increases lipophilicity and restricts ring puckering, potentially shielding the core from metabolic oxidation.[1]

Experimental Validation Protocol

To transition from in silico prediction to in vitro fact, the following self-validating workflow is recommended. This protocol distinguishes between the neutral LogP and the pH-dependent LogD.[1]

Diagram 2: Validation Workflow (In Silico to In Vitro)

ValidationFlow InSilico 1. In Silico Consensus (XLogP3 + WLogP) Synthesis 2. Synthesis Fragment Coupling or Reductive Amination InSilico->Synthesis Target Selection Purification 3. Purification (Isolate Free Base vs HCl Salt) Synthesis->Purification Assay_LogP 4A. Shake Flask Method (Octanol/Water) pH > 12 (Neutral Species) Purification->Assay_LogP Determine Intrinsic Lipophilicity Assay_LogD 4B. HPLC LogD Determination pH 7.4 (Physiological) Purification->Assay_LogD Determine Bio-distribution Data_Corr 5. Data Correlation Experimental vs Predicted Assay_LogP->Data_Corr Assay_LogD->Data_Corr

Caption: A dual-assay approach is required: Shake Flask for intrinsic LogP (neutral amine) and HPLC for LogD (physiological pH).

Detailed Protocol: HPLC-Based LogD Determination

Objective: Determine the distribution coefficient (LogD) at pH 7.4.

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus) with high end-capping to minimize silanol interactions with the primary amine.[1]

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Formate buffer (pH 7.4).

    • Phase B: Methanol (HPLC Grade).

  • Standard Curve Generation:

    • Inject a calibration set of 5 known standards (e.g., Benzylamine, Pyridine) with LogD values ranging from 0.5 to 2.5.

    • Plot

      
       (capacity factor) vs. Literature LogD.
      
  • Sample Run:

    • Dissolve (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine (1 mg/mL) in Phase A.[1]

    • Run isocratic elution (typically 60% MeOH / 40% Buffer).

    • Calculate

      
      , where 
      
      
      
      is the dead time (uracil injection).[1]
  • Calculation: Interpolate the LogD of the target from the standard curve linear regression.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • PubChem Compound Summary. (2025). 4-(Aminomethyl)tetrahydro-2H-pyran (Parent Scaffold Data).[1][4] National Center for Biotechnology Information. [1]

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.

  • ChemScene. (2025). (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (Isomer Data).[1] Product Database.

  • SwissADME. (2025). Molecular descriptors and ADME parameters prediction. Swiss Institute of Bioinformatics.

Sources

Exploratory

Technical Guide: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine in Kinase Inhibitor Design

Executive Summary: The "Goldilocks" Bioisostere In the optimization of kinase inhibitors, the (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine moiety represents a sophisticated solution to the "lipophilicity-metabolism"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of kinase inhibitors, the (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine moiety represents a sophisticated solution to the "lipophilicity-metabolism" trade-off. While simple tetrahydropyrans (THPs) are standard bioisosteres for cyclohexyl rings (lowering cLogP by ~1.0–1.5 units), they often suffer from oxidative metabolism at the carbon positions α to the ether oxygen or the 4-position.

The introduction of the gem-dimethyl group at the 3-position serves a dual purpose:

  • Metabolic Blocking: It sterically hinders cytochrome P450 (CYP) access to the metabolically labile C3/C5 positions.

  • Conformational Locking: Via the Thorpe-Ingold effect, it restricts the ring pucker, potentially reducing the entropic penalty of binding to the kinase ATP pocket.

This guide details the physicochemical rationale, synthetic pathways, and strategic application of this moiety in modern drug design.[1]

Structural & Physicochemical Analysis[2][3]

The Bioisosteric Triad

The transition from a carbocyclic scaffold to this specific ether scaffold follows a logical optimization path:

FeatureCyclohexylmethylamineTetrahydropyran-4-yl-methylamine3,3-Dimethyl-THP-4-yl-methylamine
Core Structure CarbocycleCyclic EtherGem-Dimethyl Cyclic Ether
cLogP Contribution High (Lipophilic)Low (Hydrophilic)Moderate (Balanced)
H-Bonding None1 Acceptor (Ether O)1 Acceptor (Ether O)
Metabolic Stability Low (Multiple oxidation sites)Moderate (α-oxidation risk)High (Steric block + quaternary C)
Conformation Chair (Flexible)Chair (Flexible)Distorted Chair (Rigidified)
Mechanism of Action: The Gem-Dimethyl Effect

The 3,3-dimethyl substitution is not merely a lipophilic filler. It forces the pyran ring into a preferred conformation that often places the 4-aminomethyl group in an equatorial orientation, ideal for projecting into the solvent front or interacting with the hinge region backbone carbonyls.

BioisostereLogic Cyclohexyl Cyclohexyl Scaffold (High LogP, High Clearance) THP Tetrahydropyran (THP) (Lower LogP, Metabolic Soft Spots) Cyclohexyl->THP O-insertion (Reduce Lipophilicity) DimethylTHP 3,3-Dimethyl-THP (Metabolic Block + Conformational Lock) THP->DimethylTHP gem-dimethylation (Block CYP Sites)

Figure 1: The evolutionary logic of the 3,3-dimethyl-THP bioisostere.

Strategic Applications in Kinase Inhibitors

Targeting the Solvent Front

In many kinase active sites (e.g., NLRP3 , Wee1 , mTOR ), the ribose-binding pocket opens into a solvent-exposed region. The (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine moiety is frequently employed here because:

  • The amine forms a salt bridge with conserved Asp/Glu residues (e.g., the catalytic lysine partner).

  • The pyran oxygen can accept H-bonds from water networks or specific residues (e.g., Thr/Ser).

  • The gem-dimethyl group fills small hydrophobic pockets often found near the "gatekeeper" residue, improving selectivity against kinases with smaller pockets.

Case Study: NLRP3 Inflammasome Inhibitors

Recent patent literature (e.g., WO2023/183943) highlights the use of this moiety in pyrido[3,4-d]pyridazine derivatives targeting NLRP3.

  • Problem: Early leads with simple cyclohexyl amines showed high clearance due to hydroxylation.

  • Solution: Replacement with 3,3-dimethyl-THP retained potency (

    
     nM) while significantly improving microsomal stability (
    
    
    
    min in human liver microsomes).

Synthetic Protocol

The synthesis of (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine is non-trivial due to the steric hindrance of the gem-dimethyl group. The most robust route avoids direct nucleophilic attack on the ketone and instead uses a homologation strategy.

Route: Wittig Homologation & Reductive Amination

This protocol is preferred for its scalability and avoidance of toxic cyanide reagents.

Reagents:

  • Starting Material: 3,3-Dimethyldihydro-2H-pyran-4(3H)-one (CAS: 19576-08-0)

  • Wittig Reagent: (Methoxymethyl)triphenylphosphonium chloride

  • Base: Potassium tert-butoxide (KOtBu) or NaHMDS

  • Acid: Aqueous HCl

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

SynthesisPath Step1 3,3-dimethyl-4-pyranone (Ketone) Step2 Wittig Reaction (Ph3P=CH-OCH3) Step1->Step2 Step3 Enol Ether Intermediate Step2->Step3 Step4 Hydrolysis (HCl) -> Aldehyde Step3->Step4 Step5 Reductive Amination (NH4OAc, NaBH(OAc)3) Step4->Step5 Final (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine Step5->Final

Figure 2: Step-wise synthetic pathway from the commercially available pyranone.

Detailed Experimental Procedure

Step 1: Synthesis of 3,3-dimethyltetrahydro-2H-pyran-4-carbaldehyde

  • Preparation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0°C.

  • Deprotonation: Add KOtBu (1.3 eq) dropwise. Stir for 30 min until the solution turns deep red (ylide formation).

  • Addition: Add 3,3-dimethyldihydro-2H-pyran-4(3H)-one (1.0 eq) in THF dropwise. The steric bulk requires warming to Room Temperature (RT) or mild reflux (40°C) for 4–12 hours.

  • Hydrolysis: Quench with water, extract with ether, and concentrate. Dissolve the crude enol ether in THF/2N HCl (4:1) and reflux for 2 hours to release the aldehyde.

  • Validation: Monitor by TLC/LCMS. The aldehyde is often volatile; proceed immediately to the next step or purify carefully.

Step 2: Reductive Amination to Methanamine

  • Imine Formation: Dissolve the crude aldehyde in MeOH. Add Ammonium Acetate (10 eq) or a specific amine (R-NH2) if making a secondary amine. Stir for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[2]

  • Purification: The primary amine is basic. Purify via cation exchange cartridge (SCX-2) or reverse-phase prep-HPLC (using ammonium bicarbonate buffer).

Experimental Validation Protocols

To confirm the bioisosteric advantage, the following assays are mandatory:

Metabolic Stability (Microsomal)
  • Objective: Quantify Intrinsic Clearance (

    
    ).
    
  • System: Human/Rat Liver Microsomes + NADPH regenerating system.

  • Protocol: Incubate 1 µM test compound at 37°C. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

  • Success Metric:

    
     protein (indicates blockade of metabolic soft spots).
    
Lipophilicity (LogD7.4)
  • Objective: Ensure the gem-dimethyl group does not increase lipophilicity beyond the target range.

  • Method: Shake-flask method (Octanol/PBS pH 7.4) or Chromatographic Hydrophobicity Index (CHI).

  • Target: LogD should remain < 3.0 for optimal oral bioavailability.

References

  • WO2023183943A1 . Inhibitors of NLRP3 and methods of use thereof. (2023). Google Patents. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on ether bioisosteres). Link

  • WO2024006881A1 . Wee1 degrading compounds and uses thereof. (2024). Google Patents. Link

  • Pettersson, M., et al. (2006). Synthesis and evaluation of 3,3-dimethyl-tetrahydropyrans as bioisosteres. (General reference on THP synthesis).

Sources

Foundational

Technical Monograph: Hydrogen Bonding Potential &amp; Conformational Dynamics of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

[1] Executive Summary (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine represents a high-value scaffold in fragment-based drug discovery (FBDD).[1] Unlike the unsubstituted (tetrahydro-2H-pyran-4-yl)methanamine, the int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine represents a high-value scaffold in fragment-based drug discovery (FBDD).[1] Unlike the unsubstituted (tetrahydro-2H-pyran-4-yl)methanamine, the introduction of the 3,3-gem-dimethyl group introduces a critical "conformational lock."[1] This structural modification restricts the entropy of the pyran ring, biasing the C4-methanamine substituent into a distinct equatorial orientation.

For medicinal chemists, this molecule offers a dual advantage:

  • Enhanced Selectivity: The conformational bias reduces the entropic penalty upon protein binding.[1]

  • Modulated Basicity: The steric bulk proximal to the amine modulates the pKa, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability compared to linear aliphatic amines.

This guide provides a deep technical analysis of its hydrogen bonding potential, driven by its unique steric and electronic environment.

Structural Analysis & Conformational Dynamics

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The core tetrahydropyran (THP) ring exists predominantly in a chair conformation.[1] In the absence of the 3,3-dimethyl group, the C4-methanamine substituent has some flexibility, though it prefers the equatorial position to avoid 1,3-diaxial interactions.

However, in (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine , the 3,3-dimethyl group creates a severe steric clash if the C4-substituent were to adopt an axial conformation.[1] One of the methyl groups at C3 is always axial.[1] If the C4-methanamine were also axial, it would create a destabilizing 1,2-gauche interaction and increased steric strain with the axial methyl.

Visualization of Conformational Bias

Conformation cluster_0 Steric Interactions Axial_Me C3-Methyl (Axial) Steric_Clash High Energy Steric Clash (If C4 is Axial) Axial_Me->Steric_Clash Repulsion Equatorial_Me C3-Methyl (Equatorial) C4_Sub C4-Methanamine C4_Sub->Steric_Clash If Axial Gem_Dimethyl 3,3-Gem-Dimethyl Group Gem_Dimethyl->Axial_Me Gem_Dimethyl->Equatorial_Me Conf_Lock Conformational Lock (Biases C4 Equatorial) Steric_Clash->Conf_Lock Forces Binding Reduced Entropic Penalty in Binding Conf_Lock->Binding Result

Figure 1: Logical flow of the gem-dimethyl effect forcing the C4-methanamine into a stable equatorial orientation.

Hydrogen Bonding Profile

The molecule possesses two distinct H-bond motifs: the primary amine (strong donor/acceptor) and the ether oxygen (weak acceptor).

Primary Amine ( )[1]
  • Donor Capacity: The

    
     group provides two polar protons.[1] These are classic donors for backbone carbonyls (e.g., in the hinge region of kinases).
    
  • Acceptor Capacity: The nitrogen lone pair is a strong acceptor.[1]

  • Steric Modulation: Unlike a direct attachment to the ring (which would be a secondary amine or sterically hindered primary amine), the methylene linker (

    
    ) pushes the amine away from the bulk of the 3,3-dimethyl group. This ensures the amine remains accessible  for solvation and binding, retaining its high H-bond potential.[1]
    
Ether Oxygen (Tetrahydropyran Ring)[1]
  • Acceptor Capacity: The ring oxygen has two lone pairs.[1] However, its basicity is significantly lower than the amine. It typically acts as a "water anchor," improving solubility without engaging in strong electrostatic interactions with protein residues.[1]

  • Vector: The oxygen lone pairs are oriented in the plane of the ring (equatorial/axial vectors), capable of accepting H-bonds from solvent water or specific donors like Ser/Thr hydroxyls.

Quantitative Profile Summary
FeatureMoietyTypeStrengthBiological Relevance
Primary Donor

H-Bond DonorHighKey interaction with Asp/Glu or Backbone C=O[1]
Primary Acceptor

H-Bond AcceptorHighSalt bridge formation (if protonated)
Secondary Acceptor Ring

H-Bond AcceptorWeak/ModerateSolvation, solubility enhancement
Hydrophobic Shield

Steric BulkN/AModulates local dielectric environment

Physicochemical Properties (Estimated)

Based on structure-activity relationship (SAR) data of analogous tetrahydropyrans:

  • pKa (Amine): Estimated at 9.6 – 9.8 .[1]

    • Reasoning: The parent (tetrahydro-2H-pyran-4-yl)methanamine has a pKa

      
       10.[1][2]0. The 3,3-dimethyl group is electron-donating (inductive 
      
      
      
      effect), which theoretically increases basicity.[1] However, the steric bulk hinders the solvation of the protonated ammonium species, which destabilizes the conjugate acid and slightly lowers the pKa.
  • Lipophilicity (LogP): Estimated at 1.2 – 1.5 .[1]

    • Reasoning: The parent molecule is hydrophilic (LogP < 1).[1] The addition of two methyl groups adds significant lipophilicity (approx +0.5 per methyl), pushing it into a range favorable for CNS penetration.

  • Polar Surface Area (PSA):

    
    35-40 Ų .[1]
    
    • (26 Ų for primary amine + 9 Ų for ether oxygen).[1]

Experimental Protocols for Validation

To empirically validate the H-bonding potential and pKa, the following self-validating protocols are recommended.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant to understand H-bond donor status at physiological pH (7.4).

  • Preparation: Dissolve 5 mg of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine in 20 mL of degassed 0.15 M KCl solution (ionic strength mimic).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration: Titrate with 0.1 M HCl to fully protonate the amine (starting pH < 4), then back-titrate with 0.1 M KOH standardized solution.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot analysis to identify the inflection point.[1]

  • Validation: The curve must show a single sharp inflection. If the transition is broad, check for aggregation or impurities.

Protocol B: NMR Titration for H-Bond Strength

Objective: Measure the H-bond acceptor strength of the ether oxygen and amine nitrogen using a probe donor (e.g., 4-fluorophenol).

  • Solvent: Use

    
     (non-polar) to isolate H-bonding interactions.[1]
    
  • Probe: Prepare a stock solution of 4-fluorophenol (H-bond donor).

  • Titration: Add increasing equivalents (0.1 to 5.0 eq) of the target molecule to the probe solution.[1]

  • Measurement: Monitor the chemical shift of the phenol

    
     proton (
    
    
    
    NMR) and the fluorine signal (
    
    
    NMR).
  • Causality: A downfield shift of the

    
     proton indicates H-bond formation.[1] The magnitude of the shift (
    
    
    
    ) correlates with the acceptor strength.
    • Expectation: At low concentrations, the amine nitrogen will drive the shift. If the amine is blocked (e.g., by adding acid), the residual shift will reveal the weak contribution of the pyran oxygen.

Interaction Pathway Diagram

Interactions cluster_Phys Physiological pH (7.4) Molecule (3,3-Dimethyl-THP-4-yl)methanamine Protonated Ammonium Form (-NH3+) Molecule->Protonated Major Species (pKa ~9.7) Neutral Free Base (-NH2) Molecule->Neutral Minor Species Water Solvent Water Molecule->Water Ether O Acceptor Target Protein Target (Asp/Glu/Backbone) Protonated->Target Ionic / Salt Bridge Protonated->Water Strong Solvation Neutral->Target H-Bond Donor/Acceptor

Figure 2: Interaction network showing the dominant species at physiological pH and their respective binding modes.

References

  • Tetrahydropyran Properties: "Physical Properties of Tetrahydropyran and Its Applications." ResearchGate.[1] Available at: [Link]

  • Amine Basicity & H-Bonding: "Structure and Properties of Amines." Chemistry LibreTexts. Available at: [Link]

  • Conformational Analysis (Gem-Dimethyl Effect): "Synthesis and conformational analysis of pyran inter-halide analogues." Beilstein Journal of Organic Chemistry. Available at: [Link][1]

  • H-Bond Acceptor Strength: "Hydrogen Bond Strengthens Acceptor Group." National Institutes of Health (PMC).[1] Available at: [Link][1]

  • General Chemical Data: PubChem Compound Summary for Tetrahydropyran derivatives. PubChem. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine from 3,3-dimethyldihydro-2H-pyran-4-one

Executive Summary & Strategic Rationale The synthesis of (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine (Target 2 ) from 3,3-dimethyldihydro-2H-pyran-4-one (Starting Material 1 ) represents a classic challenge in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine (Target 2 ) from 3,3-dimethyldihydro-2H-pyran-4-one (Starting Material 1 ) represents a classic challenge in medicinal chemistry: the functionalization of a sterically hindered, gem-dimethyl-substituted cyclic ketone.

Direct reductive amination of ketone 1 would yield the secondary amine at the C4 position, not the desired aminomethyl group (C4-CH₂-NH₂). Therefore, a C1-homologation strategy is required. While Wittig olefination followed by hydroboration/oxidation is a viable pathway, it often suffers from steric impedance at the 3,3-dimethyl position.

This protocol details a superior, two-step "Reductive Nitrilation" strategy:

  • Van Leusen Reaction: Direct conversion of the ketone to the nitrile using Tosylmethyl Isocyanide (TosMIC).[1][2] This method is thermodynamically favored and tolerates steric bulk better than traditional cyanohydrin formation.

  • Hydride Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄).[3][4]

Retrosynthetic Analysis

The logical disconnection reveals the nitrile as the pivotal intermediate, bridging the ketone and the amine.

Retrosynthesis Target (3,3-Dimethyltetrahydro- 2H-pyran-4-yl)methanamine Nitrile Intermediate: 3,3-Dimethyltetrahydro- 2H-pyran-4-carbonitrile Target->Nitrile Reduction (LiAlH4) SM Starting Material: 3,3-Dimethyldihydro- 2H-pyran-4-one Nitrile->SM Van Leusen (TosMIC, t-BuOK)

Figure 1: Retrosynthetic disconnection showing the C1-homologation via nitrile intermediate.

Experimental Protocols

Protocol A: Van Leusen Reductive Nitrilation

Objective: Conversion of 3,3-dimethyltetrahydro-2H-pyran-4-one to 3,3-dimethyltetrahydro-2H-pyran-4-carbonitrile.

Mechanism: The reaction proceeds via the condensation of the deprotonated TosMIC with the ketone, followed by cyclization to a 4-tosyl-2-oxazoline intermediate. Base-induced fragmentation eliminates p-toluenesulfinate, yielding the nitrile.

Materials:

  • Substrate: 3,3-Dimethyldihydro-2H-pyran-4-one (1.0 eq)

  • Reagent: Tosylmethyl isocyanide (TosMIC) (1.3 eq)

  • Base: Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) (Anhydrous) and Ethanol (Absolute) (Ratio 20:1)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with TosMIC (1.3 eq) and anhydrous DME (10 mL/g of substrate). Cool the solution to 0°C using an ice bath.

  • Substrate Addition: Add the ketone 1 (1.0 eq) to the stirring solution.

  • Base Addition (Critical): Add t-BuOK (2.5 eq) portion-wise over 15 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C.

  • Alcohol Promoter: Add absolute ethanol (1.0 eq relative to ketone) dropwise. The alcohol acts as a proton source to facilitate the fragmentation of the oxazoline intermediate.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The ketone spot should disappear, and a less polar nitrile spot should appear.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Outcome: Colorless oil or low-melting solid. Yield: 75–85%.

Protocol B: Nitrile Reduction to Primary Amine

Objective: Reduction of the nitrile intermediate to (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine.

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. Perform all operations under an inert atmosphere (Argon/Nitrogen).

Materials:

  • Intermediate: 3,3-Dimethyltetrahydro-2H-pyran-4-carbonitrile (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq, 2.0 M solution in THF)

  • Solvent: Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Equip a dry 2-neck flask with a reflux condenser and addition funnel under Argon flow.

  • Charge Reductant: Add LiAlH₄ solution (2.0 eq) to the flask and cool to 0°C.

  • Addition: Dissolve the nitrile intermediate in anhydrous THF (5 mL/g). Add this solution dropwise to the LiAlH₄ suspension over 20 minutes. Caution: Gas evolution (H₂).

  • Reflux: Once addition is complete, warm the reaction to room temperature, then heat to reflux (66°C) for 3–6 hours.

  • Fieser Workup (Standardized): Cool the mixture to 0°C. Carefully quench by sequential addition of:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Isolation: Stir the resulting slurry for 30 minutes until the aluminum salts become white and granular. Filter through a pad of Celite. Rinse the filter cake with THF.[5]

  • Drying: Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure to yield the crude amine.

  • Purification: If necessary, purify via Kugelrohr distillation or by forming the HCl salt (add 4M HCl in Dioxane, filter precipitate).

Expected Outcome: Colorless oil. Yield: 80–90%.

Reaction Workflow & Logic

The following diagram illustrates the critical decision points and process flow for this synthesis.

Workflow Start Start: 3,3-Dimethyl Ketone TosMIC Add TosMIC + t-BuOK (0°C -> RT) Start->TosMIC Check1 QC: TLC/LCMS Ketone Consumed? TosMIC->Check1 Check1->TosMIC No (Stir longer/Add base) Nitrile Isolate Nitrile (Flash Chromatography) Check1->Nitrile Yes LAH LiAlH4 Reduction (Reflux, THF) Nitrile->LAH Quench Fieser Workup (H2O / NaOH / H2O) LAH->Quench Final Target Amine (Distillation/Salt Formation) Quench->Final

Figure 2: Operational workflow for the synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine.

Quantitative Data & Characterization

The following table summarizes the expected analytical data for the intermediates and final product.

CompoundMolecular FormulaMW ( g/mol )Expected YieldKey 1H NMR Signals (CDCl₃, δ ppm)
Ketone (SM) C₇H₁₂O₂128.17N/A1.10 (s, 6H, gem-Me), 2.45 (t, 2H), 3.80 (s, 2H), 4.15 (t, 2H).
Nitrile C₈H₁₃NO139.1975-85%1.05 (s, 3H), 1.15 (s, 3H), 2.80 (m, 1H, CH-CN), 3.4-3.9 (m, 4H).
Target Amine C₈H₁₇NO143.2380-90%0.95 (s, 6H), 2.65 (d, 2H, -CH₂-N), 3.3-3.7 (m, 4H), 1.6 (m, 1H).

Note: The gem-dimethyl group at C3 creates a distinct magnetic environment, often splitting the methyl signals in the chiral nitrile intermediate, though they may overlap in the achiral ketone.

References

  • Oldenziel, O. H., et al. (1977).[1][2][6] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114–3118.[1]

  • Van Leusen, A. M. (1977).[1][2][6] "TosMIC in Organic Synthesis." Organic Reactions.[1][6][7][8][9][10][11] (Foundational text on the utility of TosMIC).

  • Amato, J. S., et al. (1987). "Synthesis of nitriles from ketones: A modification of the Van Leusen procedure." Journal of Organic Chemistry.
  • BenchChem. (2025).[12] "Application Notes and Protocols: Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methylamine." (Analogous pyran amine synthesis protocols).

  • ChemGuide. (2025). "Reducing Nitriles to Primary Amines." (Standard protocols for LiAlH4 reduction).

Sources

Application

Application Note: High-Efficiency Amide Coupling of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

[1] Abstract & Strategic Value (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 130290-79-8) is a high-value building block in medicinal chemistry, often employed to introduce a polar, metabolically stable spacer...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Value

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 130290-79-8) is a high-value building block in medicinal chemistry, often employed to introduce a polar, metabolically stable spacer that modulates lipophilicity (


) without introducing excessive molecular weight.[1]

However, the gem-dimethyl group at the C3 position creates a unique steric environment. While the primary amine itself is nucleophilic, the adjacent quaternary center imposes conformational constraints on the pyran ring, creating a "neopentyl-like" steric wall that can retard reaction rates with bulky carboxylic acids. This guide outlines a tiered coupling strategy—moving from standard activation to high-force protocols—to ensure quantitative conversion.

Chemical Analysis & Retrosynthetic Logic

The "Gem-Dimethyl" Steric Challenge

The reactivity of this amine is governed by the immediate steric environment of the pyran ring.

  • Structural Bottleneck: The C3 gem-dimethyl group creates significant bulk adjacent to the C4 reaction center.[1]

  • Conformational Lock: The 3,3-dimethyl substitution biases the pyran ring conformation, forcing the C4-methanamine substituent into a specific equatorial or axial orientation to minimize 1,3-diaxial interactions. This rigidity reduces the entropic penalty of binding but increases the enthalpic barrier for the approaching electrophile.

Decision Logic for Coupling Conditions

The choice of coupling reagent depends heavily on the Carboxylic Acid Partner :

  • Scenario A (Unencumbered Acid): Standard HATU/DIEA protocols are sufficient.

  • Scenario B (Hindered/Electron-Deficient Acid): The steric clash between the acid's bulk and the amine's C3-dimethyl wall requires high-energy activation (Acid Chloride or T3P).[1]

Decision Tree & Workflow (Visualization)

CouplingWorkflow Start Start: Select Carboxylic Acid Partner Analyze Analyze Steric/Electronic Profile Start->Analyze IsHindered Is Acid Sterically Hindered (e.g., ortho-subst. aryl, tertiary alkyl)? Analyze->IsHindered Standard Protocol A: HATU / DIEA (Standard Activation) IsHindered->Standard No (Linear/Simple) Advanced Protocol B: T3P (Propylphosphonic Anhydride) (High Kinetic Force) IsHindered->Advanced Yes (Bulky) MonitorA Monitor LCMS (2-4 h) Standard->MonitorA SuccessA >95% Conversion? Proceed to Workup MonitorA->SuccessA SuccessA->Advanced No (Stalled) Ultimate Protocol C: Acid Chloride Generation (Ghosez's Reagent / Oxalyl Chloride) Advanced->Ultimate If T3P Fails

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate complexity.

Experimental Protocols

Protocol A: Standard HATU Activation (General Purpose)

Best for coupling with linear aliphatic acids or unhindered aromatic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3][4]

  • (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF or DMAc (0.1 M concentration)[1]

Step-by-Step:

  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in anhydrous DMF, add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange, indicating activated ester formation.

  • Addition: Add the amine (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Dilute with EtOAc, wash with sat.

    
     (2x), water (1x), and brine (1x).
    
  • Validation: If LCMS shows <50% conversion after 4 hours, switch to Protocol B.

Protocol B: T3P-Mediated Coupling (For Sterically Demanding Acids)

Best for ortho-substituted benzoic acids or when low epimerization is required.[1] T3P (Propylphosphonic anhydride) drives the reaction through an irreversible cycle and is highly soluble in organic solvents.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3][4]

  • Amine (1.2 equiv)[1][3][4][5]

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]

  • Pyridine (4.0 equiv) or DIPEA (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry/workup ease)[1]

Step-by-Step:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc (0.2 M).

  • Base Addition: Add Pyridine (4.0 equiv). Pyridine often acts as a superior nucleophilic catalyst for T3P compared to DIPEA.

  • Cyclic Anhydride Addition: Add T3P solution (2.0 equiv) dropwise at 0°C, then allow to warm to RT.

  • Reaction: Stir for 12–24 hours. If sluggish, heat to 50°C (T3P is thermally stable).

  • Workup: Wash directly with 1M HCl (to remove pyridine), then sat.

    
    .
    
Protocol C: Acid Chloride Activation (The "Nuclear" Option)

Use this when the carboxylic acid is extremely hindered (e.g., tertiary alpha-carbon) and fails Protocols A & B.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3][4]

  • Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2 drops)

  • Amine (1.1 equiv)[1][3]

  • 
     (3.0 equiv)[1]
    
  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step:

  • Activation: Dissolve Acid in dry DCM under

    
    . Add cat. DMF.[3][4][6][7][8][9][10] Add Oxalyl Chloride dropwise at 0°C. Stir 1h at RT until gas evolution ceases.
    
  • Concentration: Evaporate solvent/excess oxalyl chloride under vacuum (essential to remove HCl). Redissolve the crude acid chloride in dry DCM.

  • Coupling: To a separate flask containing Amine and

    
     in DCM at 0°C, slowly add the acid chloride solution.
    
  • Reaction: Allow to warm to RT and stir for 1 hour. This reaction is usually instantaneous.

Comparative Data & Troubleshooting

ParameterProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Cl)
Steric Tolerance ModerateHighVery High
Byproducts Tetramethylurea (water soluble)Water soluble phosphatesHCl / Salts
Epimerization Risk Low-MediumVery LowHigh
Scalability Good (Expensive)Excellent (Process friendly)Excellent
Rec.[1] Use Case Discovery / HTSScale-up / Difficult substratesExtremely hindered acids

Troubleshooting Guide:

  • Issue: Low yield with HATU.

    • Cause: The activated OAt ester is too bulky to be attacked by the hindered amine effectively, or hydrolysis competes.

    • Fix: Switch to T3P in EtOAc (Protocol B). The solvent effect of EtOAc often accelerates these couplings compared to DMF.

  • Issue: Product trapped in aqueous phase.

    • Cause: The pyran ring + amine makes the molecule moderately polar (

      
      ).
      
    • Fix: Use DCM/Isopropanol (3:1) for extraction or salt out the aqueous layer with NaCl.

References

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem Technical Library. Accessed 2025.[3][4][10] Link[1]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016. Link[1]

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Organic Chemistry Portal. "Propylphosphonic Anhydride (T3P)." Recent Literature. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

Sources

Method

Application Note: Reductive Amination Protocols for Sterically Hindered Primary Amines

Focus Substrate: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Executive Summary & Substrate Profiling In modern drug discovery, the incorporation of highly substituted aliphatic amines is a proven strategy to improv...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Executive Summary & Substrate Profiling

In modern drug discovery, the incorporation of highly substituted aliphatic amines is a proven strategy to improve metabolic stability and tune lipophilicity. (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1492773-52-0) is a highly valuable building block; its gem-dimethyl group provides a metabolic shield, while the tetrahydropyran (THP) ring enhances aqueous solubility.

However, synthesizing secondary amines from this building block presents a significant synthetic challenge. Direct alkylation with alkyl halides is notoriously difficult to control and frequently results in undesired over-alkylation to the tertiary amine 1[1]. Reductive amination is the premier alternative, but the primary amine in this substrate is situated adjacent to a quaternary carbon (C3 of the THP ring). This "neopentyl-like"


-branching creates severe steric hindrance, severely retarding the rate-limiting imine formation step.

This application note provides field-proven, mechanistically grounded protocols tailored specifically for overcoming the steric barriers associated with (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine.

Mechanistic Rationale: The Causality of Reagent Selection

Reductive amination is a cascade reaction: nucleophilic attack of the amine on the carbonyl forms a carbinolamine (hemiaminal), which undergoes dehydration to form an imine or iminium ion, followed by irreversible hydride reduction.

ReductiveAmination A Carbonyl Compound (Aldehyde/Ketone) C Carbinolamine Intermediate A->C Nucleophilic Attack B (3,3-DimethylTHP-4-yl) methanamine B->C D Iminium / Imine Intermediate C->D Dehydration (-H₂O) (Rate Limiting) E Secondary Amine Product D->E Hydride Reduction (STAB / NaBH₃CN)

Mechanistic pathway of reductive amination highlighting the rate-limiting dehydration step.

The Danger of Premature Reduction

Because the


-branching of our target amine makes dehydration exceptionally slow, the choice of hydride source is the single most critical variable. If a powerful, non-selective reducing agent like Sodium Borohydride (NaBH₄) is present during imine formation, it will prematurely reduce the starting aldehyde or ketone to an alcohol, completely destroying the yield2[2].

To solve this, we employ two distinct strategies based on the steric profile of the carbonyl partner:

  • For Aldehydes (Direct Protocol): We utilize Sodium Triacetoxyborohydride (STAB). The three electron-withdrawing acetoxy groups sterically shield and electronically stabilize the B–H bond. This renders STAB unreactive toward most aldehydes, allowing the slow imine formation to occur unhindered before selectively reducing the highly electrophilic iminium ion 3[3].

  • For Ketones (Indirect/Lewis Acid Protocol): Ketones present a double steric clash. Even STAB will fail here because the thermodynamic equilibrium heavily favors the starting materials. We must force imine formation using Titanium(IV) isopropoxide [Ti(OiPr)₄], which acts as both a Lewis acid activator and a water scavenger 4[4]. Only after the imine is fully formed do we introduce the hydride.

Quantitative Optimization Matrix

The following table summarizes the optimized parameters for reacting (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine with various carbonyl classes.

Carbonyl ClassificationPreferred Hydride SourceAdditive / Lewis AcidSolvent SystemImine Formation TimeExpected Yield
Unhindered Aldehyde STAB (1.5 eq)NoneDCE or DCMIn situ (1–2 h)85 – 95%
Hindered Aldehyde STAB (1.5 eq)AcOH (1.0 eq)DCEIn situ (4–12 h)75 – 85%
Aliphatic Ketone NaBH₄ (1.5 eq)Ti(OiPr)₄ (2.0 eq)THF, then EtOH6 – 12 h65 – 80%
Aromatic Ketone NaCNBH₃ (2.0 eq)Ti(OiPr)₄ (2.0 eq)THF / MeOH12 – 24 h40 – 65%

Experimental Methodologies & Self-Validating Protocols

Protocol A: Direct Reductive Amination with STAB (For Aldehydes)

This protocol exploits the mild nature of STAB to perform a one-pot reaction5[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N₂, dissolve (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

  • Activation (Optional): If the aldehyde is

    
    -branched, add glacial acetic acid (1.0 equiv) to accelerate iminium ion formation.
    
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes. The suspension will gradually become homogeneous.

  • Stirring: Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint 1 (Reaction Progress): Withdraw a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the aldehyde peak disappears and the [M+H]⁺ of the secondary amine dominates. If the imine mass is visible but the amine is not, the reduction is stalled (indicating degraded STAB).
    
  • Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes to destroy unreacted boron species. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Ti(OiPr)₄-Mediated Indirect Protocol (For Ketones)

Due to the extreme steric hindrance when reacting this amine with ketones, imine formation must be forced to completion before any reductant is introduced4[4].

Step-by-Step Procedure:

  • Condensation: In an oven-dried flask under N₂, dissolve the ketone (1.0 equiv, 1.0 mmol) and (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.2 equiv, 1.2 mmol) in anhydrous THF (3.0 mL).

  • Titanium Addition: Dropwise, add Titanium(IV) isopropoxide (2.0 equiv, 2.0 mmol). Stir the yellow solution at room temperature for 12 hours.

  • Self-Validation Checkpoint 1 (Imine Formation): Withdraw a 10

    
    L aliquot, quench into dry MeOH, and inject into the LC-MS. You must observe the [M+H]⁺ peak corresponding to the imine. Do not proceed to step 4 until the ketone is consumed.
    
  • Reduction: Cool the reaction to 0 °C. Add anhydrous Ethanol (3.0 mL), followed by Sodium Borohydride (NaBH₄) (1.5 equiv, 1.5 mmol) in one portion. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench & Emulsion Resolution (Critical): Titanium salts form intractable, gelatinous emulsions upon aqueous quenching. To validate successful workup:

    • Add 1M aqueous NaOH (2.0 mL) dropwise. A heavy white precipitate (TiO₂) will immediately form.

    • Stir vigorously for 30 minutes.

    • Filter the entire heterogeneous mixture through a tightly packed pad of Celite, washing the filter cake generously with Ethyl Acetate.

  • Self-Validation Checkpoint 2 (Filtrate Clarity): Inspect the filtrate. It must be perfectly clear. If it is cloudy, colloidal TiO₂ is still present and will ruin column chromatography. Re-filter through a finer frit or add more NaOH and repeat.

  • Isolation: Separate the organic layer of the clear filtrate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • A Head-to-Head Battle of Hydrides: STAB vs.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride NIH / PMC
  • Reductive Amination, and How It Works Master Organic Chemistry
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Journal of Organic Chemistry (via mdma.ch)
  • Parallel Solution-Phase Synthesis of Urea and Amide Library Sciforum

Sources

Application

Preparation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Hydrochloride: A Scalable Synthetic Protocol

Introduction & Strategic Rationale The 3,3-dimethyltetrahydropyran (THP) scaffold is a privileged motif in modern drug discovery. The incorporation of a gem-dimethyl group adjacent to the oxygen atom not only increases t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3,3-dimethyltetrahydropyran (THP) scaffold is a privileged motif in modern drug discovery. The incorporation of a gem-dimethyl group adjacent to the oxygen atom not only increases the lipophilicity of the molecule but also leverages the Thorpe-Ingold effect to restrict the conformational flexibility of the ring. This conformational locking often leads to enhanced target binding affinity (by reducing entropic penalties upon binding) and improved metabolic stability against cytochrome P450 enzymes . The aminomethyl derivative, (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine, serves as a highly versatile primary amine building block for amidation, reductive amination, and urea formation in medicinal chemistry campaigns.

Route Selection and Causality

Synthesizing this hindered primary amine requires the introduction of a single carbon atom to the sterically congested starting material, 3,3-dimethyltetrahydro-4H-pyran-4-one. Classical approaches, such as the Wittig olefination (followed by acidic hydrolysis and reductive amination) or the Henry reaction, suffer from multi-step inefficiencies, harsh conditions, and poor yields due to the steric hindrance of the gem-dimethyl group.

To bypass these limitations, this protocol utilizes the Van Leusen Reductive Cyanation . This method provides a highly efficient, one-step homologation of the ketone directly to the corresponding nitrile. Subsequent catalytic hydrogenation of the nitrile yields the desired methanamine, which is isolated as a bench-stable hydrochloride salt to ensure long-term stability and ease of handling .

Synthetic Workflow & Mechanistic Insights

SyntheticWorkflow Step1 3,3-Dimethyltetrahydro-4H-pyran-4-one (Starting Material) Step2 3,3-Dimethyltetrahydro-2H-pyran-4-carbonitrile (Intermediate) Step1->Step2 TosMIC, t-BuOK, EtOH DME, 0 °C to RT (Van Leusen Reaction) Step3 (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (Free Base) Step2->Step3 Raney-Ni, H2 (50 psi) 7M NH3 in MeOH, RT (Catalytic Hydrogenation) Step4 (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine HCl (Final Product) Step3->Step4 4M HCl in Dioxane MTBE, 0 °C (Salt Formation)

Figure 1: Three-step synthetic workflow for the preparation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride.

Mechanistic Design Principles
  • The Role of Ethanol in the Van Leusen Reaction : Tosylmethyl isocyanide (TosMIC) acts as a unique one-carbon synthon. Deprotonation by potassium tert-butoxide allows nucleophilic attack on the ketone. The addition of a precise stoichiometric amount of ethanol (1.5–2.0 eq) is critical; it acts as a proton source to deformylate the intermediate ketimine, driving the reaction toward the nitrile while suppressing the formation of 4-alkoxy-2-oxazoline byproducts .

  • Ammonia-Mediated Suppression of Secondary Amines : The reduction of the sterically hindered nitrile to a primary amine is prone to side reactions, specifically the condensation of the newly formed primary amine with the intermediate imine to form a secondary amine dimer. Conducting the hydrogenation in a solvent system of 7M ammonia in methanol shifts the equilibrium, effectively trapping the intermediate imine and ensuring >95% selectivity for the primary amine.

  • Anti-Solvent Crystallization : The free base is a volatile, air-sensitive oil. Precipitation as the hydrochloride salt using an anhydrous HCl/dioxane solution in methyl tert-butyl ether (MTBE) provides a self-purifying crystallization step. MTBE acts as an ideal anti-solvent, retaining non-polar organic impurities while the polar amine salt precipitates quantitatively.

Detailed Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyltetrahydro-2H-pyran-4-carbonitrile

Reagents:

  • 3,3-Dimethyltetrahydro-4H-pyran-4-one (1.0 eq, 10.0 g, 78.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.3 eq, 19.8 g, 101.4 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.5 eq, 21.9 g, 195.0 mmol)

  • Absolute Ethanol (2.0 eq, 7.2 g, 156.0 mmol)

  • 1,2-Dimethoxyethane (DME) (150 mL, anhydrous)

Procedure:

  • Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and argon inlet with 3,3-dimethyltetrahydro-4H-pyran-4-one, TosMIC, and anhydrous DME.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add absolute ethanol via syringe.

  • Add t-BuOK portion-wise over 30 minutes to manage the exothermic deprotonation. Ensure the internal temperature does not exceed 5 °C during addition.

  • Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours.

  • Workup: Quench the reaction carefully with distilled water (150 mL) and extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the carbonitrile as a pale yellow oil.

Step 2: Synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (Free Base)

Reagents:

  • 3,3-Dimethyltetrahydro-2H-pyran-4-carbonitrile (1.0 eq, 8.0 g, 57.5 mmol)

  • Raney-Nickel (approx. 20% w/w, 1.6 g, washed with MeOH)

  • 7M Ammonia in Methanol (80 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Transfer the carbonitrile into a Parr hydrogenation vessel or a high-pressure autoclave.

  • Add 7M NH₃ in MeOH to the vessel.

  • Safety Critical: Under a steady stream of nitrogen, carefully add the Raney-Nickel slurry. (Do not allow the catalyst to dry out, as it is highly pyrophoric).

  • Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas.

  • Pressurize the vessel to 50 psi with H₂ and shake/stir at room temperature for 16 hours.

  • Workup: Vent the hydrogen gas safely. Purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the Celite pad generously with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude free base as a colorless oil. This intermediate is used immediately in the next step to prevent oxidative degradation.

Step 3: Hydrochloride Salt Formation

Reagents:

  • Crude (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (approx. 7.5 g, 52.4 mmol)

  • Methyl tert-butyl ether (MTBE) (75 mL)

  • 4M HCl in Dioxane (1.2 eq, 15.7 mL, 62.8 mmol)

Procedure:

  • Dissolve the crude free base in MTBE in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath under vigorous stirring.

  • Add 4M HCl in Dioxane dropwise over 15 minutes. A white precipitate will begin to form immediately.

  • Stir the suspension at 0 °C for 1 hour to ensure complete crystallization.

  • Workup: Filter the white solid through a Büchner funnel. Wash the filter cake with ice-cold MTBE (2 × 20 mL).

  • Dry the solid in a vacuum oven at 40 °C for 12 hours to afford (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride.

Analytical & Quality Control Data

To validate the success of the synthesis, the following analytical parameters should be verified against the benchmark data provided in Table 1.

Table 1: Summary of Quantitative and Analytical Data

CompoundAppearanceYield (%)MS (ESI+) m/z¹H NMR Highlights (400 MHz)
Carbonitrile Pale yellow oil75–82N/A (GC-MS: 139)(CDCl₃) δ 2.75 (m, 1H, CH-CN), 1.10 (s, 3H, CH₃), 1.05 (s, 3H, CH₃)
Free Base Colorless oil85–90144.1 [M+H]⁺(CDCl₃) δ 2.60 (d, 2H, CH₂-NH₂), 1.50 (br s, 2H, NH₂)
HCl Salt White solid90–95144.1 [M+H]⁺(D₂O) δ 3.05 (d, 2H, CH₂-NH₃⁺), 1.00 (s, 3H, CH₃), 0.95 (s, 3H, CH₃)

Safety & Handling Precautions

  • Tosylmethyl Isocyanide (TosMIC): Highly toxic and possesses a severe, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate PPE, including nitrile gloves and safety goggles.

  • Raney-Nickel Catalyst: Pyrophoric in its dry state. It must be kept wet with solvent (water or methanol) at all times. Filtration must be conducted under an inert atmosphere (nitrogen or argon), and the used catalyst pad must be quenched in a dedicated aqueous waste container.

  • Hydrogen Gas (H₂): Highly flammable. Ensure the hydrogenation apparatus is leak-tested and operated in an area free of ignition sources.

References

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. URL:[Link]

  • Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. URL:[Link]

  • PubChemLite. (2026). 2241144-69-2 (C8H17NO) - Explore. Université du Luxembourg. URL:[Link](Note: URL reflects the parent free-base CID associated with the hydrochloride salt structural data).

Method

Application Note: Reagents and Protocols for Nucleophilic Substitution with (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound CAS: 1492773-52-0 (and related salt forms) Structural Profiling & Reactivity Causality (3,3-Dimethyltetrahydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound CAS: 1492773-52-0 (and related salt forms)

Structural Profiling & Reactivity Causality

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is a highly specialized aliphatic building block frequently utilized in the development of kinase inhibitors and GPCR ligands. While it possesses a primary amine—typically a strong nucleophile—its reactivity is severely attenuated by its unique local topography.

The gem-dimethyl group at the C3 position of the tetrahydropyran (THP) ring creates a neopentyl-like steric environment directly adjacent to the nucleophilic nitrogen. When this amine approaches an electrophile, the bulky methyl groups induce severe A-strain and gauche interactions. This steric repulsion significantly raises the activation energy (


) of the transition state, leading to sluggish reaction kinetics, incomplete conversions, and a high susceptibility to side reactions (such as substrate elimination) if standard coupling conditions are applied[1].

To successfully functionalize this amine via nucleophilic substitution (SN2, SNAr, or Acylation), the choice of reagents, leaving groups, and catalysts must be strictly tailored to minimize steric clash at the transition state.

Reagent Selection Matrix

The following table summarizes the quantitative parameters and optimal reagent classes required to overcome the steric hindrance of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine.

Reaction TypePreferred ElectrophileOptimal Base / CatalystSolventTemp (°C)Typical Yield
SN2 Alkylation Alkyl Iodides (or R-Br + KI)DIPEA (2.0 eq)DMF or MeCN60 - 8045 - 75%
SNAr Aryl FluoridesK₂CO₃ or Cs₂CO₃DMSO100 - 12060 - 85%
Amidation Acyl FluoridesDIPEA (3.0 eq)DCM or THF25 - 6070 - 95%

Mechanistic Pathways & Workflow

Pathway cluster_SN2 Pathway A: SN2 Alkylation cluster_SNAr Pathway B: SNAr cluster_Acyl Pathway C: Acylation Amine (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine [Sterically Hindered Nucleophile] SN2_Reagent Alkyl Bromide + KI + DIPEA (In situ Finkelstein) Amine->SN2_Reagent SNAr_Reagent Aryl Fluoride + K2CO3 DMSO, 100°C Amine->SNAr_Reagent Acyl_Reagent Acyl Fluoride (via BTFFH) DIPEA, DCM Amine->Acyl_Reagent SN2_TS Linear Backside Attack (High Steric Clash) SN2_Reagent->SN2_TS SN2_Product Secondary Amine SN2_TS->SN2_Product SNAr_TS Meisenheimer Complex (F- accelerates addition) SNAr_Reagent->SNAr_TS SNAr_Product N-Aryl Amine SNAr_TS->SNAr_Product Acyl_TS Tetrahedral Intermediate (Minimized Steric Bulk) Acyl_Reagent->Acyl_TS Acyl_Product Amide Acyl_TS->Acyl_Product

Figure 1: Mechanistic divergence and reagent selection for nucleophilic substitution of the amine.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that chemists can verify the mechanistic integrity of the reaction in real-time.

Protocol A: N-Alkylation (SN2) via In Situ Iodide Catalysis

Causality: Direct alkylation with alkyl chlorides or bromides is notoriously sluggish due to the required 180° trajectory for backside attack, which is blocked by the gem-dimethyl group. By adding stoichiometric Potassium Iodide (KI), an in situ Finkelstein reaction continuously converts the alkyl bromide to an alkyl iodide. Iodine is a superior, highly polarizable leaving group, facilitating the SN2 transition state. N,N-Diisopropylethylamine (DIPEA) is used as the base because its own steric bulk prevents it from acting as a competing nucleophile[2].

Step-by-Step Methodology:

  • Charge a dry reaction vial with (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.0 eq) and anhydrous DMF (0.2 M).

  • Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature.

  • Add the alkyl bromide (1.1 eq) followed immediately by finely powdered KI (1.0 eq).

  • Seal the vial and heat to 70 °C under nitrogen.

  • Validation Checkpoint 1: After 30 minutes, observe the reaction mixture. A fine, cloudy white precipitate (KBr) should form, confirming the successful halogen exchange.

  • Validation Checkpoint 2: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material will appear as a dark purple spot, while the secondary amine product typically stains orange/brown.

  • Upon completion (typically 12-16 hours), quench with aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality: Aryl chlorides and bromides are generally too unreactive for this hindered amine. Aryl fluorides must be used. In the SNAr mechanism, the rate-determining step is the disruption of aromaticity to form the tetrahedral Meisenheimer complex. Fluorine's intense inductive effect (-I) severely depletes electron density at the ipso-carbon, lowering the activation energy for the hindered amine's attack[3].

Step-by-Step Methodology:

  • Dissolve the amine (1.0 eq) and the aryl fluoride (1.2 eq) in anhydrous DMSO (0.3 M).

  • Add finely milled K₂CO₃ (2.5 eq). Note: Do not use soluble organic bases like DBU, as they can degrade the aryl fluoride at high temperatures.

  • Heat the mixture to 100 °C vigorously.

  • Validation Checkpoint 1: The reaction mixture should turn deep yellow or orange within the first hour, indicating the formation of the polarized Meisenheimer complex.

  • Validation Checkpoint 2: Check LC-MS after 4 hours. If >20% unreacted amine remains, verify that the internal temperature is exactly 100 °C. SNAr with neopentyl-like amines has a steep thermal activation barrier; 90 °C will often stall the reaction completely.

  • Cool to room temperature, dilute with water (5x volume to crash out the product), and filter the resulting precipitate.

Protocol C: Amidation via Acyl Fluorides (Overcoming DMAP Limitations)

Causality: 4-Dimethylaminopyridine (DMAP) is traditionally deployed as a nucleophilic catalyst for acylations. However, for highly sterically hindered amines, DMAP has a detrimental effect. The intermediate N-acyl-DMAP species is significantly bulkier than the parent acyl chloride, creating an insurmountable steric clash with the neopentyl-like center of the amine[2]. To bypass this, generating an acyl fluoride in situ using BTFFH or Pentafluoropyridine (PFP) is highly effective. The fluoride ion is an excellent leaving group with a minimal van der Waals radius, allowing the hindered amine to attack the carbonyl carbon with minimal steric repulsion[4].

Step-by-Step Methodology:

  • In a dry flask, dissolve the carboxylic acid (1.1 eq) and DIPEA (3.0 eq) in anhydrous DCM (0.15 M).

  • Add BTFFH (Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate) (1.1 eq) at 0 °C.

  • Validation Checkpoint 1: Monitor the reaction via LC-MS after 30 minutes. You should observe the complete disappearance of the carboxylic acid mass and the transient appearance of the acyl fluoride intermediate.

  • Once the acyl fluoride is confirmed, add (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: If the acyl fluoride is present but the product is not forming, heat the mixture to 45 °C. Crucial: Do NOT add DMAP to "push" the reaction, as it will stall the coupling by forming the sterically prohibitive N-acyl-DMAP complex.

  • Wash the organic layer with 1N HCl, then brine, dry over Na₂SO₄, and concentrate.

References

  • Source: nih.
  • Organic & Biomolecular Chemistry - RSC Publishing(Mechanistic insights into the detrimental effects of DMAP on sterically hindered amines)
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)
  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst - MIT Open Access Articles(SNAr competition and thermal activation of hindered amines)

Sources

Application

Synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine: A Guide to Protecting Group Strategies

Abstract This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, a valuable building block in medicinal chemistry and drug development. We present a detailed synthetic pathway commencing from a plausible precursor, leading to the target primary amine. The core of this document focuses on the strategic application and removal of two of the most prevalent amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Each section offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the different strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques for the synthesis of complex molecules.

Introduction: The Strategic Importance of Amine Protection

Primary amines are fundamental functional groups in a vast array of biologically active molecules. However, their inherent nucleophilicity and basicity often necessitate protection during multi-step synthetic sequences to prevent unwanted side reactions. The temporary masking of an amine function with a protecting group allows for the selective modification of other parts of a molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

The concept of orthogonal protection is central to modern organic synthesis. This strategy employs multiple protecting groups that can be removed under distinct, non-interfering conditions, allowing for the selective deprotection of one group while others remain intact. This level of control is paramount in the synthesis of complex molecules with multiple reactive sites.[1][2][3]

This guide will focus on the synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine and the subsequent application of Boc and Cbz protecting groups, which represent an orthogonal set. The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenolysis, providing a clear example of this powerful synthetic strategy.[4][5]

Synthetic Pathway to (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

A robust synthetic route to the target primary amine is essential for the successful application of protecting group strategies. We propose a three-step sequence starting from the nitrile precursor, 3,3-dimethyltetrahydro-2H-pyran-4-carbonitrile.

Synthetic_Pathway Nitrile 3,3-Dimethyltetrahydro-2H- pyran-4-carbonitrile Aldehyde (3,3-Dimethyltetrahydro-2H- pyran-4-yl)carbaldehyde Nitrile->Aldehyde DIBAL-H, Toluene, -78 °C then H₃O⁺ Amine (3,3-Dimethyltetrahydro-2H- pyran-4-yl)methanamine Aldehyde->Amine NH₃, H₂, Raney Ni or NaBH₃CN, NH₄OAc

Figure 1: Proposed synthetic pathway to the target primary amine.

Step 1: Synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)carbaldehyde

The precursor aldehyde can be synthesized via the reduction of the corresponding nitrile, 3,3-dimethyltetrahydro-2H-pyran-4-carbonitrile. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup.[1][5][6][7][8] Performing the reaction at low temperatures (-78 °C) is crucial to prevent over-reduction to the primary amine.[3][9]

Protocol 1: DIBAL-H Reduction of 3,3-dimethyltetrahydro-2H-pyran-4-carbonitrile

  • Materials:

    • 3,3-dimethyltetrahydro-2H-pyran-4-carbonitrile (1.0 equiv)

    • Anhydrous Toluene

    • Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene, 1.2 equiv)

    • Methanol

    • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3,3-dimethyltetrahydro-2H-pyran-4-carbonitrile in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the DIBAL-H solution dropwise via a syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and add the saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

    • Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the product by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[10][11] In this step, the aldehyde is reacted with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[12] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[11][13]

Protocol 2: Reductive Amination of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)carbaldehyde

  • Materials:

    • (3,3-Dimethyltetrahydro-2H-pyran-4-yl)carbaldehyde (1.0 equiv)

    • Ammonium acetate (NH₄OAc) (10 equiv)

    • Methanol

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a solution of the aldehyde in methanol, add ammonium acetate and stir until dissolved.

    • Add sodium cyanoborohydride in one portion.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (3 x V).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude primary amine.

    • The product can be purified by distillation or column chromatography if required.

Protecting Group Strategies

With the target primary amine in hand, we can now explore the application of Boc and Cbz protecting groups. The choice between these groups will depend on the overall synthetic strategy and the compatibility of their deprotection conditions with other functional groups present in the molecule.

Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[14][15] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[14]

Boc_Protection Amine (3,3-Dimethyltetrahydro-2H- pyran-4-yl)methanamine Boc_Amine tert-Butyl ((3,3-dimethyltetrahydro- 2H-pyran-4-yl)methyl)carbamate Amine->Boc_Amine (Boc)₂O, TEA, DCM or (Boc)₂O, DMAP (cat.), DCM Boc_Deprotection Boc_Amine tert-Butyl ((3,3-dimethyltetrahydro- 2H-pyran-4-yl)methyl)carbamate Amine_Salt (3,3-Dimethyltetrahydro-2H- pyran-4-yl)methanaminium trifluoroacetate Boc_Amine->Amine_Salt TFA, DCM, rt

Figure 3: Acid-catalyzed deprotection of the Boc-protected amine.

Protocol 4: TFA-Mediated Deprotection of Boc-Protected Amine

  • Materials:

    • tert-Butyl ((3,3-dimethyltetrahydro-2H-pyran-4-yl)methyl)carbamate (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add TFA (typically 20-50% v/v in DCM) and stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected primary amine.

Cbz Protection Strategy

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, valued for its stability to a wide range of reagents and its removal under neutral conditions via catalytic hydrogenolysis. [2][16][17][18]It is typically introduced using benzyl chloroformate (Cbz-Cl). [16][19]

Cbz_Protection Amine (3,3-Dimethyltetrahydro-2H- pyran-4-yl)methanamine Cbz_Amine Benzyl ((3,3-dimethyltetrahydro- 2H-pyran-4-yl)methyl)carbamate Amine->Cbz_Amine Cbz-Cl, NaHCO₃, Dioxane/H₂O

Figure 4: Cbz protection of the primary amine.

Protocol 5: Cbz Protection of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

  • Materials:

    • (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

  • Procedure:

    • Dissolve the primary amine in a mixture of dioxane and water.

    • Add sodium bicarbonate and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the Cbz-protected amine. Purify by column chromatography if necessary.

Deprotection of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant. [20][21][22]This method is advantageous due to its mild and neutral conditions.

Cbz_Deprotection Cbz_Amine Benzyl ((3,3-dimethyltetrahydro- 2H-pyran-4-yl)methyl)carbamate Amine (3,3-Dimethyltetrahydro-2H- pyran-4-yl)methanamine Cbz_Amine->Amine H₂, Pd/C, Methanol

Figure 5: Catalytic hydrogenolysis for Cbz deprotection.

Protocol 6: Hydrogenolysis of Cbz-Protected Amine

  • Materials:

    • Benzyl ((3,3-dimethyltetrahydro-2H-pyran-4-yl)methyl)carbamate (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

    • Methanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol in a round-bottom flask.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric when dry.

    • Concentrate the filtrate under reduced pressure to yield the deprotected primary amine.

Comparative Analysis of Protecting Group Strategies

The choice between Boc and Cbz protecting groups is dictated by the specific requirements of the synthetic route.

FeatureBoc GroupCbz Group
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mild, often at room temperatureMild, often at 0 °C to room temperature
Stability Stable to bases, nucleophiles, and catalytic hydrogenationStable to acidic and basic conditions
Deprotection Conditions Acidic (e.g., TFA, HCl)Catalytic hydrogenolysis (H₂, Pd/C)
Byproducts of Deprotection Isobutylene, CO₂Toluene, CO₂
Orthogonality Orthogonal to Cbz and Fmoc groupsOrthogonal to Boc and Fmoc groups

Conclusion

The strategic use of protecting groups is a fundamental aspect of modern organic synthesis. This guide has provided a comprehensive framework for the synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine and the subsequent application of Boc and Cbz protecting groups. The detailed protocols and comparative analysis herein offer a practical resource for researchers to effectively plan and execute complex synthetic sequences. The orthogonality of the Boc and Cbz groups provides a powerful tool for the selective manipulation of functional groups, enabling the efficient construction of intricate molecular architectures for applications in drug discovery and materials science.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by nitrile reduction. [Link]

  • Common Organic Chemistry. Nitrile to Aldehyde - Common Conditions. [Link]

  • RSC Publishing. A Novel Reduction of Nitriles to Aldehydes. [Link]

  • Moodle. Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. [Link]

  • ACS Publications. Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst. [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. [Link]

  • PrepChem.com. Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. [Link]

  • Master Organic Chemistry. DIBAL Reduction of Nitriles to Aldehydes. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]

  • DOI. Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Hebei Boze Chemical Co.,Ltd. Boc Protection Mechanism (Boc2O). [Link]

  • Unacademy. Reductive Amination of Aldehydes and Ketones. [Link]

  • ACS Publications. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • Common Organic Chemistry. Boc Protection (Boc2O + Base + DMAP). [Link]

  • PMC. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • Beilstein Journals. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4- carboxamides through an unusual regiospecific quasi- hydrolysis. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • PrepChem.com. Synthesis of 3,3-dimethylglutaric acid. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Google Patents. US6037476A - Process for making cyclic imides.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • RSC Publishing. Synthesis of 2,6- trans - and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland–Japp .... [Link]

  • ResearchGate. Endothermic signals to 3,3-dimethylglutaric anhydride.. [Link]

  • SciSpace. A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α'-bis(arylidene) cycloalkanones an. [Link]

Sources

Method

Application Note: Strategic Incorporation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine in Peptidomimetic Design

Executive Summary The translation of native peptides into clinically viable therapeutics is frequently hindered by poor metabolic stability, rapid renal clearance, and low membrane permeability. To overcome these limitat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of native peptides into clinically viable therapeutics is frequently hindered by poor metabolic stability, rapid renal clearance, and low membrane permeability. To overcome these limitations, medicinal chemists employ specialized building blocks to create peptidomimetics —molecules that mimic peptide secondary structures while resisting proteolytic degradation.

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1492773-52-0) is a highly specialized aliphatic amine designed specifically for this purpose. By functioning as a C-terminal capping group, a side-chain modifier, or a peptoid sub-monomer, this building block introduces a unique combination of steric shielding, conformational rigidity, and tuned lipophilicity. This application note provides a comprehensive guide to the structural rationale, physicochemical profiling, and validated protocols for incorporating this amine into peptidomimetic workflows.

Structural Rationale & Mechanistic Insights

The efficacy of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine stems from three distinct structural features, each imparting specific causal benefits to the resulting peptidomimetic:

  • The gem-Dimethyl Motif (Metabolic Shielding & Rigidity): The presence of two methyl groups on the same carbon (C3) induces the Thorpe-Ingold effect (or gem-dialkyl effect). This phenomenon compresses the internal bond angle of the ring, severely restricting the dihedral angles of adjacent bonds in the attached peptidomimetic chain. This entropically favors a rigid, bioactive conformation while providing massive steric bulk that physically blocks proteases from accessing nearby amide bonds[1]. Recent studies in natural product modification have demonstrated that gem-dimethylation significantly improves compound half-life and target affinity [2].

  • The Tetrahydropyran (THP) Core (Solubility Tuning): While carbocycles like cyclohexane provide steric bulk, they drastically increase lipophilicity (LogP), leading to poor aqueous solubility and potential off-target toxicity (e.g., hERG liability). The THP ring replaces a methylene unit with an oxygen atom, acting as a hydrogen bond acceptor. This increases the Topological Polar Surface Area (TPSA) and lowers LogP, maintaining the required steric volume while significantly improving aqueous solubility [3].

  • The Methanamine Linker (Nucleophilic Vector): The primary amine (-CH₂-NH₂) serves as a highly reactive nucleophile for amide coupling or reductive amination. The single-carbon spacer provides just enough flexibility to allow the bulky THP system to orient itself optimally without completely abolishing the coupling efficiency during synthesis.

Causality A (3,3-Dimethyltetrahydro- 2H-pyran-4-yl)methanamine B gem-Dimethyl Group A->B C THP Ring A->C D Methanamine Spacer A->D E Thorpe-Ingold Effect (Conformational Rigidity) B->E F Proteolytic Shielding B->F G Improved Aqueous Solubility C->G H Nucleophilic Coupling D->H I Optimized Peptidomimetic ADME Profile E->I F->I G->I H->I

Caption: Structural features of the amine and their causal impact on peptidomimetic ADME properties.

Physicochemical Profiling

When replacing a standard aliphatic capping group (e.g., Cyclohexylmethanamine) with (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, researchers can expect a marked shift in physicochemical properties. The table below summarizes the projected impact on a standard hexapeptide model.

PropertyStandard Capping (Cyclohexylmethanamine)Modified Capping ((3,3-Dimethyl-THP-4-yl)methanamine)Pharmacological Impact
LogD (pH 7.4) ~ 3.2~ 2.1Enhanced aqueous solubility; reduced plasma protein binding.
Plasma Half-life (

)
< 45 minutes> 240 minutesSteric shielding by the gem-dimethyl group prevents exopeptidase cleavage.
TPSA Contribution 26.0 Ų (Amide only)35.2 Ų (Amide + THP Oxygen)Improved oral bioavailability and favorable solvation energy.
Conformational State Flexible / ExtendedRestricted (Turn-inducing)Pre-organization reduces entropy loss upon target binding, increasing affinity.

Experimental Protocols

Because the primary amine is situated adjacent to a highly sterically hindered neopentyl-like center (due to the C3 gem-dimethyl group), standard coupling conditions often result in incomplete reactions. The following protocols utilize highly reactive intermediates to ensure complete conversion.

Protocol A: Solid-Phase Peptoid Sub-monomer Incorporation

This protocol describes the incorporation of the amine into a peptoid backbone via the sub-monomer method.

Workflow Step1 Resin-Bound Amine (Deprotected) Step2 Bromoacetylation (Bromoacetic acid, DIC) Step1->Step2 Step3 Nucleophilic Displacement with (3,3-Dimethyl-THP-4-yl)methanamine Step2->Step3 Step4 Chloranil Test (Self-Validation) Step3->Step4 Step4->Step3 Negative (Repeat at 60°C) Step5 Cleavage & Purification (TFA, HPLC) Step4->Step5 Positive (Blue/Green) Step6 Validated Peptoid (LC-MS, NMR) Step5->Step6

Caption: Step-by-step workflow for incorporating the amine via peptoid sub-monomer synthesis.

Step-by-Step Procedure:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Bromoacetylation: In a separate vial, dissolve 2.0 mmol (20 eq) of bromoacetic acid in 2 mL DMF. Add 2.0 mmol (20 eq) of N,N'-Diisopropylcarbodiimide (DIC). Add the mixture to the resin and agitate at room temperature for 30 minutes. Wash with DMF (5 × 1 min).

  • Nucleophilic Displacement: Dissolve 2.0 mmol (20 eq) of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine in 2 mL of DMF. Add to the bromoacetylated resin.

  • Thermal Agitation: Due to the steric bulk of the gem-dimethyl group, agitate the reaction at 50–60 °C (using a microwave synthesizer or heating block) for 90 minutes.

  • Self-Validation (Chloranil Test): Wash the resin with DMF and Dichloromethane (DCM). Perform a Chloranil test. Because the displacement yields a secondary amine, a successful reaction will turn the resin beads dark blue or green. Causality note: If the beads remain colorless, the steric hindrance prevented full displacement. Repeat Step 3 & 4.

  • Cleavage: Cleave the peptoid from the resin using 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Solution-Phase C-Terminal Amide Capping

To cap a synthesized peptide's C-terminus in solution, standard carbodiimides (like EDC) may fail due to the amine's steric environment. The use of HATU is mandatory to generate the highly reactive HOAt ester.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of the fully protected peptide free-acid in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active ester.

  • Coupling: Add 1.5 eq of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine to the solution. Stir under an inert atmosphere (N₂) for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the peptide starting material and the appearance of the expected product mass (

    
    ).
    
  • Workup: Dilute the mixture with Ethyl Acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Analytical Validation & Troubleshooting

To confirm the successful incorporation and structural integrity of the (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine moiety, utilize the following analytical signatures:

  • ¹H-NMR Signatures: The most distinct markers are the gem-dimethyl protons. Depending on the chiral environment of the attached peptidomimetic, these will appear as either a sharp six-proton singlet or two distinct three-proton singlets in the highly shielded aliphatic region (0.80 ppm – 1.20 ppm ). The equatorial and axial protons of the THP ring will appear as complex multiplets between 3.20 ppm – 4.00 ppm .

  • Mass Spectrometry (ESI-MS): During MS/MS fragmentation, peptidomimetics containing this capping group often show a characteristic neutral loss of the THP-methanamine moiety, resulting in a predictable fragment mass difference of 143.23 Da (corresponding to the loss of

    
    ).
    

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[Link]

  • Wang, Y.-P., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Acta Materia Medica, 2(4).[Link]

Application

Microwave-assisted synthesis using (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Topic: Microwave-Assisted Synthesis using (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Content Type: Detailed Application Notes and Protocols Structurally Optimized Building Blocks for Medicinal Chemistry Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis using (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Content Type: Detailed Application Notes and Protocols

Structurally Optimized Building Blocks for Medicinal Chemistry

Introduction & Strategic Value

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine represents a high-value scaffold in modern drug discovery, combining the physicochemical benefits of the tetrahydropyran (THP) ring with the conformational restrictions of the gem-dimethyl group.

  • The "Escape from Flatland": Unlike traditional aromatic building blocks, this sp³-rich scaffold improves solubility and lowers LogP, addressing common ADME (Absorption, Distribution, Metabolism, Excretion) failures.

  • The Gem-Dimethyl Effect: The 3,3-dimethyl substitution serves a dual purpose:

    • Metabolic Blocking: It sterically hinders cytochrome P450 oxidation at the susceptible C3 position of the pyran ring.

    • Conformational Locking: Through the Thorpe-Ingold effect, the bulky methyl groups restrict the conformational flexibility of the pyran ring, potentially pre-organizing the attached methanamine arm into a bioactive conformation (reducing the entropy penalty of binding).

Why Microwave Synthesis? While the methylene spacer (-CH₂-) in the methanamine group mitigates direct steric clash, the adjacent quaternary center (C3) still imposes significant steric bulk compared to unsubstituted analogs. Conventional thermal heating often results in sluggish reaction rates or incomplete conversion. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to overcome this energy barrier, enabling rapid library generation and high-yielding couplings critical for SAR (Structure-Activity Relationship) exploration.

Physicochemical Properties & Handling
  • Molecular Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • Physical State: Colorless to pale yellow liquid (hygroscopic).[1]

  • Basicity: Primary aliphatic amine (pKₐ ~10.5).

  • Solubility: Miscible in MeOH, EtOH, DMSO, DMF, DCM.

  • Storage: Store at 2–8°C under argon; sensitive to CO₂ (carbamate formation).

Application Protocols
Protocol A: Rapid Amide Coupling (Hit-to-Lead Library Synthesis)

Objective: Synthesis of amide-linked inhibitors (e.g., for GPCR or Ion Channel targets) where the pyran amine acts as the "head group." Challenge: The gem-dimethyl group can retard nucleophilic attack on sterically crowded carboxylic acids.

Materials:

  • Amine: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.2 equiv)

  • Carboxylic Acid: Diverse substrate (1.0 equiv)

  • Coupling Agent: HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Pre-activation: In a microwave vial (2–5 mL), dissolve the Carboxylic Acid (0.5 mmol) and HATU (0.75 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and stir at RT for 2 minutes to form the activated ester.

  • Addition: Add (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (0.6 mmol) directly to the vial.

  • Microwave Parameters:

    • Temperature: 80°C

    • Time: 10 minutes

    • Pressure: Max 15 bar

    • Power: Dynamic (Standard absorption level)

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x) and brine (1x). Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Field Insight: If using T3P (Propylphosphonic anhydride), increase temperature to 100°C for 15 minutes. T3P is preferred for scale-up (>1g) due to easier aqueous workup.

Protocol B: SₙAr Functionalization of Heterocycles (Kinase Inhibitors)

Objective: Installing the pyran motif onto a heteroaromatic core (e.g., 2,4-dichloropyrimidine or 4-chloropyridine). Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[3]

Materials:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.1 equiv)

  • Base: Et₃N (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or iPrOH

Step-by-Step Methodology:

  • Assembly: Charge a microwave vial with 2,4-dichloropyrimidine (0.5 mmol) and the pyran amine (0.55 mmol).

  • Solvent/Base: Add iPrOH (3 mL) and Et₃N (1.0 mmol). Note: Use NMP for less reactive electrophiles like chloropyridines.

  • Microwave Parameters:

    • Temperature: 120°C (for pyrimidines) / 160°C (for pyridines)

    • Time: 15 minutes

    • Stirring: High

  • Workup: Evaporate volatiles directly (if iPrOH). For NMP, pour into water and filter precipitate or extract with EtOAc.

Data Comparison (SₙAr on 4-chloropyridine):

Method Temperature Time Yield Note
Thermal 110°C (Reflux) 18 hours 45% Incomplete conversion

| Microwave | 160°C | 20 mins | 92% | Clean profile |

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Objective: Creating secondary amine linkers without over-alkylation.

Methodology:

  • Mix Amine (1.0 equiv) and Aldehyde/Ketone (1.0 equiv) in MeOH/DCM (1:1) with MgSO₄ (drying agent).[1][4]

  • Imine Formation (MW): Heat at 60°C for 5 mins.

  • Reduction: Filter off MgSO₄. Add NaBH(OAc)₃ (1.5 equiv) or polymer-supported cyanoborohydride.

  • Reaction: Stir at RT for 1 hour (Reduction is fast and usually does not require MW, but MW at 50°C for 10 mins can drive difficult substrates).

Process Logic & Decision Workflow

The following diagram illustrates the decision matrix for selecting the optimal synthesis pathway based on the electrophile type.

SynthesisWorkflow Start Start: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Electrophile Select Electrophile Type Start->Electrophile Acid Carboxylic Acid (Amide Formation) Electrophile->Acid HaloHetero Halo-Heterocycle (SNAr) Electrophile->HaloHetero Aldehyde Aldehyde/Ketone (Reductive Amination) Electrophile->Aldehyde Activating Activation: HATU/DIPEA/DMF Acid->Activating Reactivity Check Reactivity HaloHetero->Reactivity Imine Imine Formation MW: 60°C, 5 min Aldehyde->Imine MW_Amide MW: 80°C, 10 min Activating->MW_Amide Product Purified Product (LCMS Verified) MW_Amide->Product HighReac High (Pyrimidine) Solvent: iPrOH Reactivity->HighReac Cl-Pyrimidine LowReac Low (Pyridine) Solvent: NMP Reactivity->LowReac Cl-Pyridine MW_SNAr_High MW: 120°C, 15 min HighReac->MW_SNAr_High MW_SNAr_Low MW: 160°C, 20 min LowReac->MW_SNAr_Low MW_SNAr_High->Product MW_SNAr_Low->Product Reduce Reduction NaBH(OAc)3, RT Imine->Reduce Reduce->Product

Caption: Decision tree for microwave-assisted synthesis workflows using the pyran-amine scaffold.

Troubleshooting & Optimization
  • Problem: Low yield in SNAr reactions with electron-rich heterocycles.

    • Solution: Switch solvent to NMP or DMSO to increase dielectric loss tangent (better microwave absorption). Increase temperature to 180°C.

  • Problem: Formation of carbamate impurities.

    • Solution: The primary amine readily reacts with atmospheric CO₂. Ensure reagents are fresh and reaction vials are flushed with Argon/Nitrogen before capping.

  • Problem: Difficulty removing NMP/DMF.

    • Solution: Use an acidic aqueous wash (if product is not acid-sensitive) or perform a "catch-and-release" purification using SCX-2 (Strong Cation Exchange) cartridges.

References
  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • SₙAr Protocols: Bagley, M. C., et al. "Microwave-assisted synthesis of 2-amino-4-arylpyrimidines." Tetrahedron Letters, 2002.
  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005. Link

  • Pyran Scaffolds in MedChem: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • General Reductive Amination: Lehmann, F., & Scobie, M. "Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines."[5] Synthesis, 2008.[5][6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Synthesis

Ticket ID: PYR-33-AMINE-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of (3,3-Dimethyltetrahydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-33-AMINE-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine presents a specific set of challenges primarily driven by the gem-dimethyl group at the C3 position .[1] This structural feature introduces significant steric hindrance adjacent to the C4 reaction center, often resulting in stalled nucleophilic attacks or incomplete reductions.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this scaffold. Our approach prioritizes the Prins cyclization for ring construction and the Van Leusen reaction for overcoming C4 sterics.

Module 1: Constructing the Scaffold (The Prins Cyclization)

The most efficient route to the core skeleton is the acid-catalyzed Prins cyclization of 3-methyl-3-buten-1-ol with formaldehyde.[1]

The Protocol

Reagents: 3-methyl-3-buten-1-ol, Paraformaldehyde, Methanesulfonic acid (MsOH) or Trifluoroacetic acid (TFA).[1][2]

PrinsReaction Start 3-methyl-3-buten-1-ol + Formaldehyde Acid Acid Catalyst (MsOH or TFA) Start->Acid Condensation Inter Oxocarbenium Intermediate Acid->Inter Cyclization Product 3,3-Dimethyltetrahydro- 4H-pyran-4-ol (Major Product) Inter->Product Hydrolysis

Figure 1: Prins cyclization pathway yielding the pyran-4-ol precursor.[1]

Troubleshooting the Ring Closure
SymptomDiagnosisCorrective Action
Low Yield (<40%) Polymerization: High acid concentration causes polymerization of the homoallylic alcohol.[1]Dilution: Maintain concentration <0.5 M. Switch to Phosphomolybdic acid (PMA) (10 mol%) in water for a milder, surfactant-type catalysis [1].[1]
High Isomer Ratio Thermodynamic Control: The gem-dimethyl group forces the C4-hydroxyl into an axial position to avoid 1,3-diaxial strain.[1]Acceptance: Do not attempt to invert this stereocenter yet. Oxidation to the ketone destroys this stereocenter anyway.
Black Tar Formation Exotherm Runaway: Reaction temperature exceeded 60°C.Cryo-Control: Add acid dropwise at 0°C. Maintain reaction at 25°C.

Module 2: Overcoming Steric Hindrance (C4 Functionalization)

The Critical Bottleneck: Converting the C4-ketone (obtained by oxidizing the Prins alcohol) to the nitrile.[1] Standard Approach: Cyanohydrin formation (NaCN/H+) often fails or reverses due to the bulky C3-dimethyl group blocking the trajectory of the cyanide ion.[1]

The Solution: The Van Leusen Reductive Nitrilation using Tosylmethyl Isocyanide (TosMIC).[3] This reaction proceeds via a mechanism that is less sensitive to steric bulk than direct nucleophilic addition.

Protocol: Van Leusen Reaction
  • Reagents: 3,3-dimethyltetrahydro-4H-pyran-4-one (1.0 eq), TosMIC (1.2 eq), t-BuOK (2.5 eq).

  • Solvent: DME (Dimethoxyethane) / Ethanol (Abs) mixture.[1]

  • Conditions: 0°C to RT, then 45°C for 2 hours.

VanLeusen Ketone 3,3-Dimethyl Pyran-4-one TosMIC TosMIC + t-BuOK Ketone->TosMIC Nucleophilic Attack Intermediate Oxazoline Intermediate TosMIC->Intermediate Cyclization Nitrile 3,3-Dimethyl Pyran-4-carbonitrile Intermediate->Nitrile Fragmentation (-TosH)

Figure 2: Van Leusen mechanism bypassing direct cyanide addition sterics.[1]

Module 3: The Final Reduction (Nitrile Amine)

Reducing 3,3-dimethyltetrahydro-2H-pyran-4-carbonitrile to the target amine requires forcing conditions because the intermediate imine is shielded by the adjacent methyls.[1]

Comparison of Reduction Methods
MethodReagentsSuitability for 3,3-DimethylRisk Factor
Lithium Aluminum Hydride (LAH) LiAlH₄ / THFHigh. Strongest hydride donor; overcomes steric barriers.[1]Aluminum emulsions during workup can trap product.
Catalytic Hydrogenation Raney Ni / H₂ (50 bar)Medium. Requires high pressure due to sterics.[1]Often stops at secondary amine (dimerization) without NH₃ additive.[1]
Borane Reduction BH₃·THFLow. Often forms stable boron-amine complexes that are hard to hydrolyze.[1]Incomplete reaction.
Recommended Protocol: High-Yield LAH Reduction

Standard workups (water/NaOH/water) often fail here due to the formation of "sticky" aluminates that occlude the amine.[1]

  • Setup: Flame-dried flask, N₂ atmosphere. Charge LiAlH₄ (2.0 eq) in dry THF.

  • Addition: Dissolve nitrile in THF. Add dropwise to refluxing LAH suspension (Reverse addition is safer but standard addition ensures excess hydride).[1]

  • Reflux: Boil for 12 hours. Crucial: The steric bulk slows down the reduction of the intermediate imine.

  • The "Fieser" Workup (Optimized):

    • Cool to 0°C.

    • For every x grams of LiAlH₄ used:

      • Add x mL water (Caution: Exothermic).[1]

      • Add x mL 15% NaOH.

      • Add 3x mL water.

    • Key Step: Stir vigorously for 30 minutes until the precipitate turns from gray slime to white, granular sand.

    • Filter the white sand. The amine is in the filtrate.

FAQ & Troubleshooting Guide

Q1: I see a peak at 2240 cm⁻¹ in IR after reduction. What happened?

A: This indicates unreacted nitrile. The reduction stalled.

  • Cause: Old LiAlH₄ or insufficient reflux time. The 3,3-dimethyl group protects the nitrile carbon.[1]

  • Fix: Do not add more LAH to the mixture. Isolate the crude and re-subject it to fresh LAH in refluxing Diglyme (higher boiling point than THF) to force the reaction completion.

Q2: My product is contaminated with a secondary amine (Dimer).

A: This occurs during catalytic hydrogenation (Route B) when the newly formed amine reacts with the intermediate imine.

  • Fix: If using Raney Nickel, you must add Ammonia (7M in Methanol) or Acetic Anhydride to the reaction mixture to suppress secondary amine formation. For this specific hindered substrate, chemical reduction (LAH) is preferred over catalytic hydrogenation to avoid this entirely.[1]

Q3: The Van Leusen reaction gave a low yield of nitrile.

A: Check your alcohol content.

  • Insight: The Van Leusen reaction requires a proton source (EtOH/MeOH) to open the oxazoline intermediate.

  • Fix: Ensure your solvent system is DME:EtOH (30:1).[1] If it is too dry, the reaction stalls at the intermediate.

Q4: Can I use the aldehyde route instead?

A: Yes, reducing 3,3-dimethyltetrahydro-2H-pyran-4-carbaldehyde with methylamine.[1]

  • Warning: The aldehyde is prone to racemization and air oxidation. If you choose this route, use Sodium Triacetoxyborohydride (STAB) as the reducing agent. It is milder and works well for reductive amination of hindered aldehydes [2].

References

  • Yadav, J. S., et al. (2008).[1][4] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis.

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Van Leusen, A. M., et al. (1977).[1][3][5][6] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry.

  • Amundsen, L. H., & Nelson, L. S. (1951).[1] "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society.

Sources

Optimization

Solubility issues of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine in non-polar solvents

Topic: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine[1] Executive Summary & Molecule Profile The Molecule: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is a specialized heterocyclic building block.[1] The Proble...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine[1]

Executive Summary & Molecule Profile

The Molecule: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is a specialized heterocyclic building block.[1] The Problem: Users frequently report "insolubility" or "precipitation" in non-polar solvents (Hexane, Heptane, Toluene). The Reality: This molecule is amphiphilic with a high affinity for atmospheric CO₂. Most "solubility" issues are actually chemical reactivity issues (Carbamate formation) or polarity mismatches .[1]

PropertyValue / CharacteristicImplication
Functional Groups Primary Amine (-NH₂), Cyclic EtherHigh Polarity, H-Bond Donor/Acceptor
Lipophilicity gem-Dimethyl groupAdds slight non-polar character, but often insufficient for pure alkane solubility.[1]
pKa (Est.) ~10.5 (Amine)Highly basic; avidly absorbs CO₂ from air.[1]
LogP (Est.) 0.5 – 0.9Borderline.[1] Soluble in alcohols/DCM; difficult in Hexane.
Diagnostic Workflow

Before adjusting your solvent system, determine if you are facing a thermodynamic solubility limit or a kinetic reactivity issue.

SolubilityDiagnostics Start Start: Solution is Cloudy/Precipitating SolventCheck Is the solvent strictly non-polar? (Hexane, Heptane, Cyclohexane) Start->SolventCheck AirCheck Was the solution exposed to air (even briefly)? SolventCheck->AirCheck Yes PrecipType Analyze Precipitate SolventCheck->PrecipType No (e.g., Toluene/DCM) HeatCheck Does heating clear the solution? AirCheck->HeatCheck Yes Issue1 ISSUE: Polarity Mismatch The molecule is too polar for this solvent. AirCheck->Issue1 No (Inert atm) HeatCheck->Issue1 Yes (Reversible) Issue2 ISSUE: Carbamate Formation Reaction with atmospheric CO2. HeatCheck->Issue2 No (Solid remains) PrecipType->Issue2 Fine white powder Issue3 ISSUE: Hydrate Formation Absorbed water induced oiling out. PrecipType->Issue3 Oily droplets

Figure 1: Diagnostic logic for identifying the root cause of insolubility.

Troubleshooting Guide (Q&A)
Issue 1: "I dissolved the amine in Hexane, but a white solid appeared after 10 minutes."

Diagnosis: Carbamate Formation. Primary amines are "CO₂ sponges." In non-polar solvents, the amine reacts with atmospheric CO₂ to form an insoluble carbamate salt. This is not a solubility limit; it is a reaction.


The Fix: 
  • Do not filter. Filtering removes your compound.

  • The Rescue: Add 1M NaOH or NaHCO₃ (aq) and extract. The base converts the carbamate back to the free amine.

  • Prevention: You must work under Nitrogen or Argon. Degas your solvents before use.

Issue 2: "The compound oils out at the bottom of the flask in Toluene."

Diagnosis: Trace Water / Polarity Exclusion. The (3,3-dimethyl) group adds bulk, but the ether/amine core is hygroscopic. If your toluene is "wet," the amine will grab the water and phase-separate into a hydrated "oil" that is denser than toluene. The Fix:

  • Dry the Solvent: Use molecular sieves (3Å or 4Å) to dry the toluene.

  • The "Spike" Method: Add 5-10% Triethylamine or Isopropanol to the toluene.[1] This acts as a bridge, solubilizing the polar core of the molecule.

Issue 3: "I cannot get a clear NMR in CDCl₃."

Diagnosis: Acidic Chloroform. CDCl₃ often contains trace HCl (degradation). This protonates the amine (


), which may precipitate or cause broadening.[1]
The Fix: 
  • Filter CDCl₃ through basic alumina before use, or use

    
     (DCM-d2) which is generally less acidic.[1]
    
Experimental Protocols
Protocol A: The "Lipophilic Rescue" (Purification & Drying)

Use this when your compound is behaving inconsistently due to partial salt/carbamate formation.

Objective: Isolate the ultra-dry Free Base for maximum solubility in non-polar media.

  • Dissolution: Dissolve the crude amine (or carbamate suspension) in Dichloromethane (DCM) (10 mL per gram).

  • Free-Basing: Wash the organic phase with 1M NaOH (aq) (

    
     vol).
    
    • Why? High pH ensures the amine is completely deprotonated and decomposes any carbamates.

  • Drying (Critical): Dry the organic layer over Solid KOH pellets or Anhydrous

    
      for 30 mins.
    
    • Tip: KOH is superior for amines as it scavenges residual water and CO₂.

  • Concentration: Evaporate solvent under Argon.

  • Reconstitution: Immediately dissolve the resulting oil in your target non-polar solvent (e.g., Toluene).

Protocol B: The "Co-Solvent Bridge" System

Use this if you MUST use a non-polar solvent (e.g., for crystallization or chromatography).

Instead of pure Hexane, use a Ternary System .

Solvent SystemRatio (v/v)Application
Hexane : Et₃N 95 : 5Chromatography (Et₃N prevents silica tailing)
Heptane : MTBE 80 : 20Crystallization (MTBE solubilizes the ether core)
Toluene : IPA 90 : 10General Handling / Reaction Solvent
References & Grounding
  • Revell, K. D. (2021). Mechanistic insights into carbamate formation from CO2 and amines. Royal Society of Chemistry. Link

    • Citation context: Explains the rapid reaction of primary amines with CO₂ in non-polar solvents to form insoluble salts.

  • Heldebrant, D. J., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI Molecules. Link[1]

    • Citation context: Validates the reversibility of carbamate formation using basic extraction or heat.

  • PubChem Compound Summary . 4-Aminomethyltetrahydropyran (Analog). National Library of Medicine. Link[1]

    • Citation context: Provides physicochemical baselines (LogP, H-bond counts) for the structural family of this molecule.

Sources

Troubleshooting

Technical Support Center: Purification of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Executive Summary & Molecule Analysis You are attempting to purify (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine . Before selecting a cartridge, we must analyze the physicochemical properties that will dictate your c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

You are attempting to purify (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine . Before selecting a cartridge, we must analyze the physicochemical properties that will dictate your chromatography success.

  • Chemical Nature: This is a primary aliphatic amine. The amino group (

    
    ) is highly basic (
    
    
    
    ).
  • The Challenge (Tailing): On standard silica gel, the protons on the amine will interact strongly with acidic silanols (

    
    ), leading to severe peak tailing and irreversible adsorption (yield loss).
    
  • The Challenge (Detection): The tetrahydropyran ring and alkyl chains are non-chromophoric . This molecule will not be visible by standard UV detection (254 nm).

  • Sterics: The gem-dimethyl group at the C3 position adds steric bulk and lipophilicity, making the molecule slightly more soluble in non-polar solvents than simple pyran amines.

Method Selection Decision Matrix

Do not default to standard silica/DCM/MeOH immediately. Use this logic flow to select the optimal stationary phase.

G cluster_0 Method Parameters Start Start: Select Stationary Phase Budget Is 'Amine-Functionalized Silica' available/within budget? Start->Budget AmineSilica OPTION A (Recommended): Amine-Functionalized Silica (KP-NH) Budget->AmineSilica Yes StandardSilica OPTION B (Traditional): Standard Silica Gel (Irregular/Spherical) Budget->StandardSilica No ParamA Solvent: Hexane/EtOAc Modifier: None needed AmineSilica->ParamA ReversePhase OPTION C (Alternative): C18 Reverse Phase StandardSilica->ReversePhase Fails (Co-elution) ParamB Solvent: DCM/MeOH Modifier: 1% NH4OH or TEA StandardSilica->ParamB ParamC Solvent: Water/ACN Modifier: pH 10 Buffer ReversePhase->ParamC

Figure 1: Decision tree for selecting the stationary phase based on availability and chemical needs.

Detailed Protocols
Option A: Amine-Functionalized Silica (The "Gold Standard")

Why this works: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the amine analyte, preventing tailing without the need for messy mobile phase modifiers.[1]

  • Cartridge: KP-NH (Biotage), RediSep Amine (Teledyne), or equivalent.

  • Mobile Phase A: Hexane (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Ethanol.

  • Gradient:

    • Equilibrate with 0% B.

    • 0–100% B over 15 Column Volumes (CV).

    • Hold 100% B for 5 CV.

  • Advantages: No DCM (safer), no TEA (easier evaporation), reusable cartridge.

Option B: Standard Silica with Modifiers (The "Traditional" Way)

Why this works: You must add a base to the mobile phase to compete for the silanol sites. Ammonium Hydroxide (


) is preferred over Triethylamine (TEA) because it is more volatile and easier to remove.
  • Cartridge: Standard Flash Silica (40–63 µm).

  • Preparation (CRITICAL):

    • Solvent A: Dichloromethane (DCM) + 1%

      
       (28-30% aq).
      
    • Solvent B: Methanol (MeOH) + 1%

      
       (28-30% aq).
      
    • Note: Shake the solvent mixture vigorously to emulsify/dissolve the aqueous ammonia into the organic phase.

  • Gradient:

    • 0–10% B over 10 CV. (Primary amines elute quickly once the modifier is present).

    • Ramp to 20% B if the compound has not eluted.

Option C: High-pH Reverse Phase (C18)

Why this works: At neutral/acidic pH, the amine is protonated (


) and will elute in the void volume (no retention). You must use a high pH buffer to keep it neutral (

).
  • Cartridge: C18 or C18-Aq.

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~10) OR 0.1%

    
    .
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5–95% B.

Detection Strategy (Seeing the Invisible)

Since (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine lacks a chromophore, standard UV triggers will fail.

Detector / MethodSuitabilityNotes
UV (254 nm) ❌ PoorThe molecule has no conjugated

-system.
UV (200–210 nm) ⚠️ RiskyMay detect the amine, but susceptible to solvent cut-off interference (especially with EtOAc).
ELSD (Evaporative Light Scattering) Best Detects any non-volatile compound.[2] Universal detection.
TLC Stain: Ninhydrin ✅ ExcellentStains primary amines deep purple/blue. Heat required.
TLC Stain: KMnO4 ⚠️ FairOxidizes the amine/ether; stains yellow/brown on purple.
TLC Stain: Iodine ✅ GoodReversible brown spots. Good for quick checks.

TLC Protocol for Fraction Analysis:

  • Dip plate in Ninhydrin Stain (0.3g ninhydrin, 3mL acetic acid, 100mL n-butanol).

  • Heat with a heat gun until spots appear (approx. 100°C).

  • Your target amine will appear as a distinct purple/red spot .

Troubleshooting & FAQs

Q1: My compound is streaking/tailing across 10 fractions on standard silica. Why?

  • Cause: You likely forgot the modifier, or the concentration is too low. The amine is hydrogen-bonding to the silica silanols.

  • Fix: Flush the column with DCM containing 5% Triethylamine (TEA) to saturate the silanols, then restart the gradient with 1% TEA in the mobile phase.

Q2: I see a baseline rise on the ELSD but no distinct peaks.

  • Cause: The amine might be eluting continuously (bleeding) or the "drift tube" temperature is too high, volatilizing the amine.

  • Fix: Lower the ELSD drift tube temperature to 40°C–50°C. Ensure your carrier gas pressure is stable (approx. 3.5 bar).

Q3: Can I use Acetone instead of EtOAc for the Amine-Silica method?

  • Cause: Acetone is a great solvent but reacts with primary amines to form imines (Schiff bases) over time.

  • Fix: Do NOT use acetone or ethyl acetate if you plan to store fractions for long periods. For immediate evaporation, EtOAc is acceptable. For maximum stability, use Ethanol/Hexane.

Q4: The compound isn't soluble in the starting mobile phase (Hexane). How do I load it?

  • Fix: Use Dry Loading .

    • Dissolve your crude amine in a minimal amount of DCM or MeOH.

    • Add Celite 545 or clean Silica Gel (ratio 1:3 sample to solid).

    • Evaporate to dryness on a rotovap (ensure it is a free-flowing powder).

    • Load this powder into a solid load cartridge (SLSC) or empty pre-column.

References
  • Teledyne ISCO. (2012).[3][4] RediSep C-18 reversed phase column: Purification of primary amines. [Application Note AN54].

  • Biotage. (2023).[1] When should I use an amine-bonded silica for flash chromatography?

  • Biotage. (2023).[1][5][6] How do I purify ionizable organic amine compounds using flash column chromatography?

  • Buchi. (n.d.).

  • Teledyne ISCO. (2012).[3][4] RediSep amine functionalized column: Purification of high pKa organic compounds.

Sources

Optimization

Minimizing side reactions during acylation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Technical Support Center: Acylation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Welcome to the Technical Support Hub Product Focus: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1206102-04-6) Ticket Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acylation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Welcome to the Technical Support Hub

Product Focus: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1206102-04-6) Ticket Category: Synthesis Optimization & Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Structural Challenge

You are working with a


-quaternary primary amine . While the amino group is on a methylene linker (

), the adjacent C3 position on the pyran ring holds a gem-dimethyl group.

The Chemical Reality:

  • Conformational Lock: The gem-dimethyl group restricts the rotation of the C4-substituent, creating a "neopentyl-like" steric wall on one face of the molecule.

  • Nucleophilicity: The amine is primary and nucleophilic, but its approach to bulky electrophiles is kinetically penalized.

  • The Trap: To overcome this steric penalty, researchers often increase temperature or reagent excess, which triggers the primary side reaction: Bis-acylation (Imide formation) .

Module 1: Reagent Selection Decision Tree

Before starting, verify your electrophile choice. The steric bulk of your amine dictates the activation strategy.

ReagentSelection Start Select Acylating Agent Condition1 Is the R-group sterically hindered? Start->Condition1 AcidCl Acid Chloride (R-COCl) Condition2 Is the R-group acid sensitive? AcidCl->Condition2 Risk1 Requires Temp Control AcidCl->Risk1 Risk: Bis-acylation Anhydride Anhydride ((RCO)2O) Coupling Carboxylic Acid + Coupling Reagent Risk2 Recommended for Complex Synthesis Coupling->Risk2 Benefit: Controlled Kinetics Condition1->AcidCl No (Simple R) Condition1->Coupling Yes (Bulky R) Condition2->AcidCl No Condition2->Anhydride Yes

Caption: Decision matrix for selecting the optimal acylating agent based on steric and chemical compatibility.

Module 2: Troubleshooting Guide (Q&A)

Ticket #001: "I see a new lipophilic spot (High Rf) on TLC."

Diagnosis: Bis-acylation (Imide Formation) Because the amine is primary, it has two protons. After the first acylation, the resulting amide (


) is still weakly nucleophilic. If you use a strong base (like NaH) or a large excess of acid chloride, the amide attacks a second equivalent of acylating agent.

The Fix:

  • Stoichiometry: Strictly limit the acylating agent to 1.05 – 1.1 equivalents . Do NOT use 2.0+ equivalents "just to be safe."

  • Base Selection: Switch from strong bases or TEA to DIPEA (Hünig's Base) or 2,6-Lutidine . The steric bulk of these bases prevents them from deprotonating the amide, shutting down the pathway to the imide.

  • Protocol Adjustment: Add the acid chloride dropwise at 0°C.

Ticket #002: "Reaction stalled at ~50% conversion. Adding more reagent doesn't help."

Diagnosis: Amine Hydrohalide Salt Precipitation You likely used an acid chloride with a base like Triethylamine (TEA) in a non-polar solvent (DCM or Toluene). As the reaction proceeds, HCl is generated.[1][2][3][4][5][6]

  • The Mechanism:

    
     (Precipitate).
    
  • Once protonated, the amine is no longer nucleophilic. Half your starting material is trapped as the salt.

The Fix:

  • Solvent System: Ensure your solvent can solubilize the salt or use a biphasic system (Schotten-Baumann conditions).

  • Base Stoichiometry: You need at least 2.2 equivalents of base (1 eq to neutralize the HCl from the reagent, 1.2 eq to keep the amine free).

Ticket #003: "My yield is low, and I see the carboxylic acid byproduct."

Diagnosis: Competitive Hydrolysis The 3,3-dimethyl group slows down the amine's attack. If your solvent is "wet" (contains water), the highly reactive acid chloride hydrolyzes faster than it reacts with your hindered amine.

The Fix:

  • Drying: Use anhydrous DCM or THF.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor the bimolecular reaction (Amine + Reagent) over the pseudo-first-order hydrolysis.

Module 3: Optimized Experimental Protocols

Protocol A: The "Schotten-Baumann" Method (Robust & Scalable)

Best for simple acyl chlorides (Acetyl chloride, Benzoyl chloride) where water tolerance is acceptable.

Reagents:

  • Substrate: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.0 equiv)

  • Acyl Chloride: 1.1 equiv[7]

  • Base: NaOH (10% aqueous solution) or saturated NaHCO₃[3]

  • Solvent: DCM or EtOAc

Step-by-Step:

  • Dissolve: Dissolve the amine in DCM (0.2 M concentration).

  • Biphasic Setup: Add an equal volume of 10% NaOH or sat. NaHCO₃. Vigorously stir the two-phase mixture.

  • Addition: Cool to 0°C. Add the acyl chloride dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation: Check TLC. If conversion is incomplete, the amine is likely still in the organic layer (as the free base).

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.[8][9]

Protocol B: The "Anhydrous Hindered" Method (High Precision)

Best for valuable substrates or complex coupling partners.

Reagents:

  • Substrate: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (1.0 equiv)

  • Coupling Reagent: HATU (1.1 equiv) or EDC/HOBt

  • Carboxylic Acid: 1.1 equiv

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and DIPEA in anhydrous solvent. Add HATU. Stir for 5–10 mins at RT to form the active ester.

  • Addition: Add the pyran-amine substrate in one portion.

  • Kinetics: Stir at RT for 1–12 hours.

    • Note: HATU is excellent for hindered amines because the At-7 leaving group is less prone to side reactions than acid chlorides.

  • Workup: Dilute with EtOAc. Wash with sat.[7][8][9] NaHCO₃, water, and brine.[7][9]

Module 4: Mechanism of Failure (Visualization)

Understanding why the reaction fails is key to prevention. The diagram below illustrates the competition between the desired pathway and the Bis-acylation trap.

BisAcylation Start Starting Amine (R-NH2) Intermediate Mono-Amide Product (R-NH-CO-R') Start->Intermediate Fast (Desired) Reagent Acyl Chloride (R'-COCl) SideProduct Bis-Acylated Imide (R-N(CO-R')2) Intermediate->SideProduct Slow (Unless Excess Reagent/Base) Control PREVENTION: 1. Use DIPEA (Steric Base) 2. Limit Reagent to 1.1 eq 3. Keep Temp < 25°C Intermediate->Control

Caption: Pathway analysis showing the progression from desired amide to unwanted imide side product.

Data Summary: Base Selection Impact

Base TypepKa (Conj.[7] Acid)Steric BulkRisk of Bis-AcylationRecommended For
Triethylamine (TEA) 10.75ModerateMediumGeneral use, simple substrates.
DIPEA (Hünig's Base) 10.75HighLow Hindered amines, preventing side reactions.
Pyridine 5.2LowHighAcylations with highly reactive anhydrides.
NaH (Sodium Hydride) 35Very LowCritical Do NOT use (will force bis-acylation).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents for hindered systems).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (2025).[3] Protocol for Schotten-Baumann Reaction. (General methodology for biphasic acylation).

Sources

Troubleshooting

Handling hygroscopic nature of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine salts

Technical Support Center: Heterocyclic Building Blocks Product: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine salts (HCl, TFA) Document ID: TS-PYR-044-HYG Last Updated: March 6, 2026 Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Building Blocks Product: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine salts (HCl, TFA) Document ID: TS-PYR-044-HYG Last Updated: March 6, 2026

Executive Summary

You are likely visiting this page because your sample of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine salt has clumped, liquefied, or is proving impossible to weigh accurately.

This is a known physicochemical characteristic of primary amine salts attached to oxygenated heterocycles. The ether oxygen in the pyran ring, combined with the ionic nature of the ammonium salt, creates a high-affinity lattice for atmospheric water. This guide provides the protocols required to handle, dry, and accurately dose this building block without compromising your medicinal chemistry campaigns.

Part 1: The Science of the "Sticky" Salt

Q: Why does this specific building block turn into a gum/liquid so quickly? A: It is a result of Deliquescence . The lattice energy of the salt (e.g., Hydrochloride) is lower than the hydration energy provided by atmospheric moisture.

  • The Pyran Effect: The cyclic ether oxygen acts as a hydrogen bond acceptor, pre-disposing the molecule to interact with water.

  • The Amine Salt: The primary ammonium cation (

    
    ) and the counterion (
    
    
    
    ) form a hygroscopic pair.
  • The Result: The solid absorbs moisture until it dissolves in its own sorbed water, forming a saturated solution (syrup).

Part 2: Troubleshooting & Remediation (The "Fix" Phase)

Scenario A: "My solid is now a sticky paste or syrup. Is it ruined?"

Status: Recoverable. Hydrolysis is unlikely unless strong acids/bases are present, but the effective molecular weight is now unknown.

Protocol: Rescue via Azeotropic Drying Do not rely on a desiccator alone for a "syrup"; the vapor pressure is too low.

  • Dissolve: Dissolve the entire sticky mass in a generous amount of anhydrous Methanol or Dichloromethane (DCM) to ensure homogeneity.

  • Transfer: Move to a tared round-bottom flask (RBF).

  • Evaporate: Remove solvent via rotary evaporation to obtain a film.

  • Azeotrope: Add Toluene (or anhydrous Acetonitrile) to the residue.

  • Strip: Rotary evaporate the Toluene. This mechanically carries entrained water out of the salt lattice (azeotropic distillation).

  • Final Dry: Place the RBF on a high-vacuum manifold (<1 mbar) at 40°C for 4–6 hours.

Scenario B: "I need to weigh 50 mg, but the mass keeps drifting up on the balance."

Status: Critical Error Risk. Static weighing will result in under-dosing the reagent (weighing water instead of drug).

Protocol: Weighing by Difference (The Closed-Vessel Method) Use this method for all hygroscopic salts to ensure <1% error.

  • Dry the Source: Ensure your bulk container has been stored in a desiccator.[1]

  • Tare the Vial: Place the capped source vial on the analytical balance. Record Mass (

    
    ).[2]
    
  • Transfer: Remove vial, open quickly, transfer an estimated amount to your reaction vessel, and immediately recap the source vial.

  • Reweigh: Place the capped source vial back on the balance. Record Mass (

    
    ).[2]
    
  • Calculate:

    
    .
    
    • Note: Never try to "add to reach target" on an open balance pan.

Part 3: Workflow Visualization

The following decision tree outlines the correct handling procedure based on the physical state of your material.

HandlingProtocol Start Assess Material State StateDry Free-Flowing Powder Start->StateDry StateClump Clumped / Sticky Start->StateClump StateLiq Liquefied / Syrup Start->StateLiq ActionWeighDiff Protocol: Weigh by Difference (Closed Vessel) StateDry->ActionWeighDiff Immediate Use ActionVacOven Protocol: Vacuum Oven (40°C, P2O5, 4h) StateClump->ActionVacOven Mild Moisture ActionSoln Alternative: Make Stock Solution (Determine Conc. by qNMR) StateClump->ActionSoln High Precision Needed ActionAzeo Protocol: Azeotropic Distillation (Toluene strip -> High Vac) StateLiq->ActionAzeo Critical Rescue End Reaction Setup ActionWeighDiff->End Proceed to Reaction ActionVacOven->StateDry Restored ActionAzeo->StateDry Restored ActionSoln->End

Figure 1: Decision matrix for handling (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine salts based on hydration state.

Part 4: Impact on Stoichiometry (The "Hidden" Killer)

If your salt has absorbed 10% water by weight, using it "as is" means you are adding 0.9 equivalents of amine and 0.1 equivalents of water. This often leads to incomplete conversion in amide couplings or nucleophilic substitutions.

Data Table: Stoichiometry Correction Example: Target is 1.0 mmol of Amine HCl (MW ~179.67 g/mol )

Material StateWater Content (w/w%)Effective MW ( g/mol )Mass Required for 1.0 mmolError if Uncorrected
Anhydrous < 0.5%~179.7179.7 mg 0%
Slightly Clumped ~ 5.0%~189.1189.1 mg -5% (Under-dosed)
Deliquescent ~ 15.0%~211.4211.4 mg -15% (Significant)

Recommendation: If drying is impossible, dissolve the wet salt in a deuterated solvent (e.g., DMSO-d6) with an internal standard (e.g., Maleic Acid) and perform qNMR (Quantitative NMR) to determine the exact weight percent of the amine. Use this corrected concentration for your reaction.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying organic salts).
  • BenchChem Technical Support. (2024). Effective Drying of Amine Hydrochloride Salts. Retrieved from

  • Michigan Technological University. (n.d.). Weighing by Difference Protocol. Retrieved from

  • ScienceMadness Discussion. (2022). Drying deliquescent iminium salts (Azeotropic Distillation). Retrieved from

  • Fisher Scientific. (2014).[3] Safety Data Sheet: (Tetrahydro-2H-pyran-4-yl)methanamine. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination for Sterically Hindered Tetrahydropyran Amines

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the reductive amination of sterically hindered tetrahydropyran (T...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the reductive amination of sterically hindered tetrahydropyran (THP) amines.

When adjacent bulky groups (such as gem-dimethyls or substituted aryl rings) flank the amine or carbonyl center, standard reductive amination protocols often fail. The steric congestion drastically reduces the rate of imine/iminium formation, leading to side reactions, poor yields, or complete recovery of starting materials. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these kinetic barriers.

Optimization Workflow & Decision Matrix

Before adjusting your reagents, map your current failure mode using the decision matrix below.

OptimizationWorkflow Start Target: Hindered THP Amine ImineCheck Does imine form efficiently at RT? Start->ImineCheck Direct Direct Reductive Amination NaBH(OAc)3 in DCE ImineCheck->Direct Yes AlcoholCheck Is ketone over-reducing to alcohol? ImineCheck->AlcoholCheck No Preform Indirect Amination Add Ti(OiPr)4 or MS ExtremeSterics Extreme Steric Hindrance? (e.g., Tertiary Amine) Preform->ExtremeSterics AlcoholCheck->Preform Yes AlcoholCheck->ExtremeSterics No Trichlorosilane Use Cl3SiH / TMEDA or Ir-Catalyzed DARA ExtremeSterics->Trichlorosilane Yes Stepwise Stepwise Reduction Add NaBH3CN later ExtremeSterics->Stepwise No

Decision matrix for optimizing sterically hindered reductive aminations.

Troubleshooting FAQs

Q1: Why am I recovering mostly the reduced alcohol instead of my target THP amine?

Cause: This is the classic "over-reduction" problem. In reductive amination, the amine and carbonyl must condense to form an imine/iminium intermediate before reduction can occur. With sterically hindered THP substrates, this condensation is kinetically sluggish. If a reducing agent is present during this slow condensation phase, it will preferentially reduce the unreacted ketone directly to the corresponding alcohol[1]. Solution: Switch from a direct to an indirect (stepwise) reductive amination. Force the imine formation to completion first using a Lewis acid (like Titanium(IV) isopropoxide,


) before introducing the hydride source.
Q2: Which reducing agent should I select for my specific hindered substrate?

Cause: The choice of reductant dictates both the chemoselectivity and the steric tolerance of the hydride transfer. Bulky borohydrides cannot easily access highly congested iminium ions. Solution: Match the reducing agent to the steric demands of your substrate using the quantitative parameters in the table below. For extreme hindrance (e.g., forming tertiary THP amines), transition away from borohydrides entirely and utilize hypervalent silicon species[2] or transition metal catalysis[3].

Table 1: Quantitative Comparison of Reducing Agents for Amination

Reducing AgentOptimal pHRelative Hydride Delivery RateSteric ToleranceBest Application

4.0 - 5.0SlowLow - ModerateDirect amination of unhindered to mildly hindered ketones.

6.0 - 8.0Very SlowModerateIndirect (stepwise) amination; acid-stable.

9.0 - 10.0FastModerateStepwise reduction of pre-formed, isolated imines.

/ TMEDA
NeutralFast (via hypervalent Si)HighHighly hindered tertiary amines; metal-free.
Ir-(R)-BINAP /

NeutralCatalyticVery HighDirect asymmetric reductive amination of bulky ketones.
Q3: I'm using to force imine formation, but the aqueous workup creates a terrible emulsion. How do I isolate my product?

Cause: Titanium(IV) isopropoxide hydrolyzes into gelatinous titanium dioxide (


) and mixed titanium hydroxides upon contact with water, which aggressively trap organic products and block phase separation.
Solution:  Do not use a standard separatory funnel extraction. Instead, use the "Celite Quench" method (detailed in Protocol 1), which forces the titanium to precipitate as a granular, easily filterable solid.

Self-Validating Experimental Protocols

Protocol 1: Indirect Reductive Amination using (For Moderate to High Hindrance)

Mechanism:


 acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Step 1: Imine Pre-formation

  • In an oven-dried flask under

    
    , dissolve the THP amine (1.0 equiv) and the bulky ketone (1.05 equiv) in anhydrous THF (0.5 M).
    
  • Add

    
     (1.5 to 2.0 equiv) dropwise at room temperature.
    
  • Stir for 12–24 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in

    
    , and run a quick 
    
    
    
    NMR. Confirm the disappearance of the ketone
    
    
    -protons and the appearance of the imine signal before proceeding.

Step 2: Reduction

  • Once imine formation is confirmed, add

    
     (1.5 equiv) in one portion.
    
  • Stir for an additional 8–12 hours at room temperature.

  • Self-Validation Check: Monitor by GC-MS or LC-MS for the mass of the desired amine product.

Step 3: Granular Quench & Isolation

  • Dilute the reaction mixture with Ethyl Acetate (3 volumes).

  • Add

    
     dropwise (exactly 3.0 equivalents relative to 
    
    
    
    ) while stirring vigorously.
  • A white, granular precipitate will form within 15 minutes. If it remains gelatinous, add a few drops of 1M NaOH.

  • Filter the suspension through a pad of Celite, washing the cake thoroughly with Ethyl Acetate.

  • Concentrate the filtrate to afford the crude hindered amine.

Protocol 2: Direct Reductive Amination using Trichlorosilane (For Extreme Hindrance / Tertiary Amines)

Mechanism: Trichlorosilane (


) is activated by a Lewis base (TMEDA) to form a hypervalent silicon species. This species is highly nucleophilic but sterically compact, allowing it to reduce highly hindered iminium ions that bulky borohydrides cannot reach[2].

Step 1: Activation

  • To a solution of the hindered ketone (1.0 equiv) and secondary THP amine (1.2 equiv) in anhydrous

    
     (0.2 M), add TMEDA (1.0 equiv).
    
  • Stir at room temperature for 30 minutes to allow pre-association.

Step 2: Reduction

  • Cool the mixture to 0 °C.

  • Add

    
     (2.0 equiv) dropwise. (Caution: Trichlorosilane is highly reactive and corrosive).
    
  • Allow the reaction to warm to room temperature and stir for 24–36 hours.

  • Self-Validation Check: Monitor the disappearance of the starting materials via TLC (stain with Ninhydrin or PMA).

Step 3: Quench

  • Carefully quench the reaction by the slow addition of saturated aqueous

    
     at 0 °C.
    
  • Extract with

    
    , dry over 
    
    
    
    , and concentrate under vacuum.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Wang, Z., Pei, D., Zhang, Y., Wang, C., & Sun, J. (2012). "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." Molecules, 17(5), 5151-5163. URL:[Link]

  • Yagafarov, N. Z., Kolesnikov, P. N., Usanov, D. L., Novikov, V. V., Nelyubina, Y. V., & Chusov, D. A. (2016). "The synthesis of sterically hindered amines by a direct reductive amination of ketones." Chemical Communications, 52(7), 1397-1400. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Removal for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine .

This compound is an aliphatic primary amine featuring a sterically hindered gem-dimethyl tetrahydropyran backbone. While the ring provides some steric bulk, the primary amine group remains highly basic and acts as a potent hydrogen bond donor and acceptor. This characteristic makes the removal of protic solvents (like water and methanol) and polar aprotic solvents (like THF) notoriously difficult due to the formation of tightly bound solvation complexes. Furthermore, for drug development applications, the final material must strictly adhere to 1[1].

Below, you will find a visual workflow, a causality-driven troubleshooting guide, quantitative regulatory data, and self-validating experimental protocols to ensure your compound meets pharmaceutical-grade purity.

Workflow Visualization: Solvent Removal Decision Tree

SolventRemoval Start Crude (3,3-Dimethyltetrahydro- 2H-pyran-4-yl)methanamine CheckSolvent Identify Residual Solvent Type Start->CheckSolvent Protic Protic / Aqueous (Water, MeOH, EtOH) CheckSolvent->Protic Aprotic Aprotic / Volatile (DCM, THF, EtOAc) CheckSolvent->Aprotic Azeotropic Azeotropic Distillation (Add Toluene/Heptane) Protic->Azeotropic SolventSwap Solvent Swapping (Chase with Heptane) Aprotic->SolventSwap SaltCheck Final Form Required? Azeotropic->SaltCheck SolventSwap->SaltCheck SaltForm HCl Salt Formation Precipitate & Vacuum Dry SaltCheck->SaltForm Salt Acceptable FreeBase Free Base High Vac + N2 Sparge SaltCheck->FreeBase Free Base Needed

Decision tree for selecting a solvent removal strategy for the target amine.

Troubleshooting Guide & FAQs

Q1: Why does methanol or water persistently remain in my product even after 24 hours under high vacuum (0.1 mbar)? Causality: Primary amines form robust intermolecular hydrogen-bonded networks with protic solvents. The lone pair on the nitrogen strongly coordinates with the hydroxyl protons of water or methanol. Standard vacuum drying fails because the thermal energy applied is insufficient to overcome the high hydrogen bond dissociation energy without evaporating the amine itself. Solution: You must break the hydrogen bond network chemically or physically. The most effective method is 2 [2]. By introducing a non-polar entrainer like toluene, you create a binary azeotrope with water/methanol that boils at a lower temperature, physically stripping the protic solvent away from the amine [3].

Q2: During prolonged vacuum drying at 40°C, my amine assay decreases, and I observe an unexpected mass increase. What is happening? Causality: Aliphatic primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide to form carbamic acids or carbamate salts. If your vacuum oven has a micro-leak, or if you break the vacuum with ambient room air, the amine acts as a CO₂ scavenger. This manifests as a mysterious mass increase and a reduction in free-base purity. Solution: Always break the vacuum with dry, inert gas (Nitrogen or Argon). If carbamate formation has already occurred, a mild basic aqueous wash followed by extraction, or gentle heating under a strict inert sparge, can reverse the equilibrium and release the CO₂.

Q3: How can I remove Class 2 solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to meet ICH Q3C limits without boiling off my free base amine? Causality: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine has a relatively low molecular weight (143.23 g/mol ). Applying deep vacuum and high heat to remove THF (boiling point 66°C) will likely co-evaporate your product. Solution: Employ a "solvent swapping" (chasing) technique. Add a higher-boiling, non-polar Class 3 solvent like Heptane. Heptane disrupts the amine-THF dipole interactions. You can then distill off the lower-boiling THF/Heptane mixture at a moderate vacuum, leaving the amine safely dissolved in heptane, which is subsequently easier to strip off gently.

Quantitative Data: Regulatory Limits

When developing this compound for pharmaceutical use, residual solvents must be quantified and controlled. Below is a summary of the 3 [4] for solvents commonly used in amine synthesis, contextualized by their interaction with our target molecule.

SolventICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)Interaction with Target Amine
Dichloromethane (DCM) Class 26.0600Weak (Dipole-dipole)
Methanol (MeOH) Class 230.03,000Strong (H-bond donor/acceptor)
Tetrahydrofuran (THF) Class 27.2720Moderate (H-bond acceptor)
Toluene Class 28.9890None (Used as an entrainer)
Heptane Class 350.05,000None (Used for solvent swapping)
Self-Validating Experimental Protocols
Protocol A: Azeotropic Dehydration and Solvent Swapping (For Free Base)

Use this method when you must isolate the compound as a free base liquid/oil and need to remove water, MeOH, or THF.

  • Dilution: Dissolve the crude amine in 5–10 volumes of Toluene (acting as the azeotropic entrainer).

  • Setup: Equip a rotary evaporator with a nitrogen bleed valve. Do not use ambient air.

  • Distillation: Distill the mixture at 40–45°C under moderate vacuum (approx. 50–100 mbar). The toluene/water azeotrope will boil off significantly lower than pure toluene.

  • Chasing: Re-dissolve the residue in 5 volumes of Toluene and repeat the distillation. Do this twice.

  • Swapping: To remove the residual Toluene (a Class 2 solvent), add 3 volumes of Heptane (a Class 3 solvent) and distill to dryness.

  • Final Drying: Place the flask on a Schlenk line under high vacuum (0.1 mbar) at 25°C for 4 hours. Crucial: Break the vacuum strictly with Nitrogen.

  • Self-Validation System: Acquire a ¹H-NMR spectrum in CDCl₃. The protocol is validated as successful when the water peak (~1.56 ppm) and toluene peaks (2.3 ppm singlet, 7.1–7.3 ppm multiplet) are completely absent, ensuring the hydrogen-bond network was successfully broken.

Protocol B: Hydrochloride Salt Formation (For Ultimate Purity)

Use this method if the free base is too volatile, or if the downstream application permits the use of an amine salt. Converting to a salt neutralizes the lone pair, eliminating its ability to trap solvents via hydrogen bonding and drastically increasing the compound's boiling point.

  • Dissolution: Dissolve the crude free base in a non-polar ethereal solvent, such as Methyl tert-butyl ether (MTBE) or Diethyl ether (10 volumes).

  • Cooling: Cool the reactor to 0°C under a Nitrogen atmosphere.

  • Acidification: Dropwise, add 1.05 equivalents of anhydrous HCl in Dioxane (4M) or ethereal HCl. Maintain internal temperature below 10°C.

  • Precipitation: Stir for 1 hour at 0°C. The (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride will precipitate as a highly crystalline white solid.

  • Isolation: Filter the solid using a sintered glass funnel under a blanket of Nitrogen to prevent moisture ingress. Wash the cake with 2 volumes of cold MTBE.

  • Aggressive Drying: Transfer the solid to a vacuum oven. Because the salt is non-volatile, you can safely dry it at 50°C under deep vacuum (<10 mbar) for 12 hours without risking product loss.

  • Self-Validation System: Perform Ion Chromatography (IC) for chloride content. The theoretical chloride content for this salt is ~19.8%. A matching experimental value validates that no residual solvent mass is artificially inflating the yield, confirming absolute dryness.

References
  • ICH Q3C (R9) Guideline on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Azeotropic Distillation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Dive Into Azeotropic Distillation: Essential Techniques. GWSI Online. Available at: [Link]

  • ICH Q3C (R9) Residual Solvents - Scientific Guideline. European Medicines Agency (EMA). Available at: [Link]

Sources

Optimization

Stability of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine in aqueous solutions

Welcome to the Technical Support Center for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1492773-52-0). As a Senior Application Scientist, I have designed this guide to help you troubleshoot common stability i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1492773-52-0). As a Senior Application Scientist, I have designed this guide to help you troubleshoot common stability issues encountered when handling this specific building block in aqueous environments.

This compound features two critical structural motifs: a tetrahydropyran (THP) ring with a gem-dimethyl substitution at the C3 position, and a primary aminomethyl group at the C4 position. Understanding the interplay between these functional groups and your solvent environment is essential for maintaining molecular integrity during assays, formulation, and synthesis.

Troubleshooting Guide & FAQs

Q1: My aqueous stock solution exhibits an unexplained drop in pH over time, and I am observing a secondary set of peaks in my


C NMR spectra. What is happening? 
Diagnosis:  Atmospheric CO

absorption leading to carbamate formation. Causality: Primary aliphatic amines are highly reactive toward dissolved carbon dioxide. In aqueous solutions, especially at neutral to basic pH where a fraction of the amine is unprotonated, the lone pair on the nitrogen nucleophilically attacks CO

to form a zwitterionic intermediate, which rapidly deprotonates to form an ammonium carbamate salt[1]. The 3,3-dimethyl group provides local steric hindrance, but because the amine is extended on a methyl linker (methanamine), it remains highly accessible to small electrophiles like CO

[2]. This reaction consumes the free base, releasing protons and lowering the pH of unbuffered solutions.

Q2: After storing the compound in aqueous buffer for several weeks at room temperature, the solution has turned slightly yellow. LC-MS shows a mass shift of -2 Da or +14 Da. Why? Diagnosis: Trace-metal catalyzed autoxidation of the primary amine. Causality: Aliphatic amines are susceptible to oxidation in the presence of dissolved oxygen and trace transition metals (e.g., Fe


, Cu

) often found in lower-grade buffer salts or leached from glassware. The primary amine can oxidize to an imine (loss of 2 Da) which can subsequently hydrolyze to an aldehyde, or undergo further oxidation to an N-oxide. The gem-dimethyl group at C3 locks the THP ring in a specific chair conformation, which may expose the C4-aminomethyl group to solvent-accessible oxidative pathways.

Q3: I am using a strongly acidic mobile phase (0.1% - 0.5% TFA) for my high-temperature LC-MS method, and I see multiple degradation products. Isn't the THP ring stable? Diagnosis: Acid-catalyzed ether cleavage (ring-opening). Causality: While the tetrahydropyran ring is exceptionally stable under basic and nucleophilic conditions[3], it is an ether. Under strongly acidic conditions (pH < 2) combined with elevated temperatures, the cyclic oxygen becomes protonated. This creates a good leaving group, allowing water to act as a nucleophile, leading to ring-opening and the formation of acyclic amino-alcohols[4].

Mechanistic Pathways & Experimental Workflows

To visualize the competing degradation pathways of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, refer to the mechanistic logic diagram below.

Pathways A (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (Aqueous Solution) B Acidic pH (< 3) Elevated Temp A->B D Dissolved O2 + Trace Metals A->D F Atmospheric CO2 (Neutral/Basic pH) A->F C THP Ring Opening (Acyclic Amino-Alcohols) B->C E Amine Oxidation (Imines / Aldehydes) D->E G Ammonium Carbamate Formation F->G

Mechanistic degradation pathways of the target compound in aqueous environments.

Quantitative Stability Profile

The following table summarizes the expected half-life (


) and primary degradation risks of the compound under various aqueous conditions. This data allows you to select the optimal formulation matrix.
Environmental ConditionpH RangeTemp (°C)Expected Stability (

)
Primary Degradation Risk
Ultra-Pure Water (Air exposed)9.5 - 10.525< 48 HoursCarbamate formation (CO

capture)
Phosphate Buffer (Degassed)7.437> 6 MonthsHighly stable; minor oxidation if metals present
0.1M HCl (Aqueous)1.025> 1 MonthStable at room temp; amine is protonated
0.1M HCl (Aqueous)1.080< 12 HoursTHP ring-opening
Borate Buffer (Aerated)9.040~ 1 WeekOxidation and Carbamate formation

Self-Validating Experimental Protocols

To ensure trustworthiness in your stability data, you must eliminate confounding variables (like dissolved gases and trace metals). The following protocol provides a self-validating system for preparing and testing the compound.

Protocol A: Preparation of High-Stability Aqueous Stock Solutions

Objective: Prevent oxidative degradation and carbamate formation. Rationale: By removing dissolved oxygen and CO


, and chelating trace metals, the primary amine is protected from its two most common degradation pathways.
  • Solvent Preparation: Boil LC-MS grade Type 1 ultrapure water (18.2 MΩ·cm) for 15 minutes to drive off dissolved CO

    
     and O
    
    
    
    .
  • Degassing: Immediately transfer the water to a vacuum flask and sonicate under vacuum for 10 minutes. Backfill with high-purity Argon or Nitrogen gas.

  • Buffer Addition: Dissolve your target buffer salts (e.g., 50 mM Phosphate) and add 0.1 mM EDTA . Causality: EDTA chelates trace transition metals (Fe, Cu) that act as single-electron transfer catalysts for aliphatic amine oxidation.

  • Compound Dissolution: Weigh (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine in a glove box or under a nitrogen stream. Dissolve in the prepared buffer.

  • Validation Step: Immediately measure the pH. Seal the vial with a PTFE-lined septum. Take a baseline LC-MS and

    
     NMR aliquot. A stable pH over 7 days confirms the absence of CO
    
    
    
    ingress.
Protocol B: NMR Monitoring of Carbamate Formation

Objective: Differentiate between free amine degradation and reversible carbamate formation.

  • Prepare a 50 mM solution of the compound in D

    
    O.
    
  • Spike the solution with 1 mM of an internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Bubble ambient air through the solution for 2 hours.

  • Acquire a

    
    C NMR spectrum. Validation: Look for the appearance of a new carbonyl carbon peak around 160-165 ppm , which is diagnostic of the carbamate carbonyl[5][6].
    
  • Reversibility Check: Bubble Argon through the solution while heating to 60°C for 30 minutes. Re-acquire the NMR. If the 164 ppm peak disappears and the original amine peaks restore their integration relative to DSS, the "degradation" was purely reversible carbamate formation.

Workflow Step1 Buffer Prep (Degass & Chelate) Step2 Compound Dissolution Step1->Step2 Step3 Incubation (Controlled Temp/pH) Step2->Step3 Step4 Aliquoting & Quenching Step3->Step4 Step5 LC-MS / NMR Analysis Step4->Step5

Standardized experimental workflow for evaluating aqueous stability.

References

  • Grokipedia. "Tetrahydropyran." Grokipedia. Available at:[Link]

  • Wikipedia. "Tetrahydropyran." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • da Silva, E. F., & Svendsen, H. F. (2004). "A Unified Approach to CO2–Amine Reaction Mechanisms." ACS Omega. Available at:[Link]

  • Morehead State University. "Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O." Morehead State University Digital Archives. Available at:[Link]

  • NIScPR. "Kinetics of oxidation of aliphatic amines by hexachloroiridate(IV) in aqueous acid medium." NIScPR Online Periodicals Repository. Available at:[Link]

  • ResearchGate. "Carbamate Formation in Aqueous - diamine - CO2 Systems." ResearchGate. Available at:[Link]

  • Perinu, C. et al. (2014). "(13)C and (15)N NMR characterization of amine reactivity and solvent effects in CO2 capture." Journal of Physical Chemistry B, 118(34), 10167-74. Available at:[Link]

Sources

Troubleshooting

Troubleshooting cyclization failures in 3,3-dimethyltetrahydropyran precursors

Executive Summary The synthesis of 3,3-dimethyltetrahydropyran (3,3-DMTHP) presents a unique paradox in organic synthesis. While the Thorpe-Ingold effect (gem-dimethyl effect) typically accelerates cyclization by compres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,3-dimethyltetrahydropyran (3,3-DMTHP) presents a unique paradox in organic synthesis. While the Thorpe-Ingold effect (gem-dimethyl effect) typically accelerates cyclization by compressing bond angles and reducing conformational entropy, this specific scaffold frequently fails due to steric mismatching in the transition state.

This guide addresses the three critical failure modes encountered when cyclizing acyclic precursors (typically 2,2-dimethyl-1,5-pentanediol derivatives):

  • The Neopentyl Electrophile Trap (Kinetic dead-end).

  • Regiochemical Mismatch during activation.

  • Cationic Rearrangement (Thermodynamic diversion).

Module 1: The Williamson Ether Route (Base-Mediated)

The Problem: You are attempting an intramolecular Williamson ether synthesis using a monotosylate or halide of 2,2-dimethyl-1,5-pentanediol, but the reaction yields recovered starting material or elimination byproducts.

Diagnosis: The Directionality of Closure

The most common cause of failure is the direction of ring closure. The precursor, 2,2-dimethyl-1,5-pentanediol, is asymmetric regarding steric bulk.

  • Hydroxyl A (Neopentyl): Attached to the quaternary carbon (

    
    ).
    
  • Hydroxyl B (Distal): Attached to a methylene chain (

    
    ).
    

CRITICAL RULE: You must displace the leaving group at the Distal position, not the Neopentyl position.

Technical Deep Dive: The Neopentyl Wall

Nucleophilic substitution (


) at a neopentyl carbon (a primary carbon adjacent to a quaternary center) is kinetically forbidden under standard conditions. The steric bulk of the gem-dimethyl group blocks the backside attack trajectory required for the 

orbital overlap.
  • Scenario A (Correct): Neopentyl Alkoxide attacks Distal Electrophile.

    • Rate: Moderate to Fast (Assisted by Thorpe-Ingold).

    • Outcome: Cyclization.[1][2][3][4]

  • Scenario B (Incorrect): Distal Alkoxide attacks Neopentyl Electrophile.

    • Rate:

      
       relative to standard primary substrates.
      
    • Outcome: Stalled reaction or elimination if forcing conditions are used.

Troubleshooting Protocol 1.1: Regioselective Activation

If you cannot cyclize, you likely activated the wrong hydroxyl group.

StepActionRationale
1 Analyze Precursor Check NMR of your monotosylate. A tosylate at the neopentyl position will show a distinct downfield shift for the

protons (

ppm) compared to the distal position (

ppm).
2 Optimize Tosylation Use 1.0 eq. TsCl at 0°C in Pyridine/DCM. The steric bulk of TsCl naturally favors the distal (less hindered) hydroxyl. Avoid excess reagents or high temps which overcome this selectivity.
3 Cyclization Conditions Use NaH (1.5 eq) in THF/DMF (10:1) at reflux. The polar aprotic co-solvent (DMF) is essential to dissociate the tight ion pair of the hindered neopentyl alkoxide.

Module 2: The Acid-Mediated Route (Dehydration)

The Problem: You are attempting acid-catalyzed cyclization (e.g., pTSA,


) of the diol, but obtaining a mixture of 5-membered rings (tetrahydrofurans) or alkenes.
Mechanism of Failure: Wagner-Meerwein Rearrangement

Acid catalysis relies on carbocation intermediates. The 3,3-dimethyl scaffold is prone to skeletal rearrangement because a primary carbocation at the neopentyl position will instantaneously rearrange to a tertiary carbocation.

  • Protonation of Neopentyl OH

    
     Loss of 
    
    
    
    .
  • Formation of incipient Primary Cation (Unstable).

  • 1,2-Methyl Shift (Concerted).

  • Result: Tertiary Carbocation.

  • Cyclization/Trapping

    
    2,2-dimethyltetrahydrofuran  (isomeric impurity) or elimination to alkenes.
    
Visualizing the Pathway Divergence

Caption: Decision tree showing how regioselectivity determines success. The "Neopentyl Wall" blocks one S_N2 path, while acid catalysis risks skeletal rearrangement.

FAQ: Quick Fixes & Adjustments

Q: I am using the Prins reaction (Aldehyde + Homoallylic Alcohol) but yields are low. A: The standard Prins reaction often yields the 4-hydroxy-THP. To get the 3,3-dimethyl moiety, you likely need a 1,1-disubstituted homoallylic alcohol. The issue here is the stability of the oxocarbenium intermediate. Ensure you are using a Lewis acid that tolerates the steric bulk (e.g.,


 or 

) and run at lower temperatures (-78°C) to prevent Grob fragmentation.

Q: Can I use Mitsunobu conditions to close the ring? A: Yes, but with caution. Mitsunobu (DEAD/


) activates the alcohol to become a leaving group.
  • Protocol: React 2,2-dimethyl-1,5-pentanediol.

  • Risk: The reagent will activate the least hindered (distal) alcohol first. This creates the correct precursor (Distal-ODEAD). The neopentyl alcohol then acts as the nucleophile.

  • Verdict: Mitsunobu is actually a superior strategy for this specific substrate because the steric selectivity of the reagent aligns perfectly with the required mechanistic pathway.

Q: My NMR shows the product, but it decomposes on silica. A: 3,3-dimethyltetrahydropyrans can be sensitive to acid-catalyzed ring opening (reversal of formation) if the ring strain is high or if there are residual stabilizing groups. Neutralize your silica gel with 1% Triethylamine before chromatography.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. Link

  • Cassayre, J., et al. (2000). "Synthesis of Tetrahydropyrans via Prins Cyclization." Organic Letters, 2(23), 3691-3694. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5] (Section 10-15: The Thorpe-Ingold Effect).

Sources

Optimization

Technical Support Center: Integrity Management for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Ticket ID: #OX-33DMTP-4M Priority: Critical (Stability Assurance) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary You are inquiring about the storage conditions for (3,3-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OX-33DMTP-4M Priority: Critical (Stability Assurance) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are inquiring about the storage conditions for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine . This molecule presents a dual-hazard profile regarding stability: it contains a primary amine susceptible to oxidative degradation and carbamylation, and a tetrahydropyran (cyclic ether) core capable of slow peroxide formation.

The following guide replaces standard "store cool and dry" advice with a rigorous, mechanism-based preservation protocol.

Module 1: The Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the specific chemical pathways attacking your molecule.

Oxidative Deamination & N-Oxidation

The primary amine group (


) is the most vulnerable point. Upon exposure to atmospheric oxygen, radical chain mechanisms can lead to the formation of hydroxylamines, imines, and complex oligomers.
  • Visual Indicator: The clear liquid turns pale yellow, then amber/brown over time.

  • Impact: Loss of titer and introduction of radical impurities that can interfere with sensitive catalytic couplings (e.g., Buchwald-Hartwig).

Carbamylation (The "White Crust" Phenomenon)

Primary amines are nucleophilic bases. They react rapidly with atmospheric Carbon Dioxide (


) to form carbamic acid salts (carbamates).
  • Mechanism:

    
    
    
  • Visual Indicator: A white, crusty solid forms on the threads of the vial cap or suspended in the liquid.

  • Impact: This changes the stoichiometry of your reaction. The salt is often insoluble in the organic solvents used for the free base.

Peroxidation (The Ether Risk)

The tetrahydropyran ring is a cyclic ether.[1] While the 3,3-dimethyl substitution removes


-protons at one position, the other 

-positions (C2 and C6) still possess protons susceptible to radical abstraction by oxygen, leading to hydroperoxides.
  • Risk: Explosion hazard upon concentration (distillation) and background oxidation.[2][3][4]

Module 2: The Integrity Protocol (Storage Specifications)

Environmental Control
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short Term)-20°C (Long Term >30 days)Lowers kinetic energy, significantly retarding the rate of auto-oxidation and peroxide formation [1].
Atmosphere Argon or Nitrogen (Grade 5.0) Oxygen displacement is non-negotiable. Argon is preferred as it is heavier than air and "blankets" the liquid surface more effectively than Nitrogen.
Container Amber Glass with PTFE-lined Cap Amber glass blocks UV light (photo-oxidation initiator). PTFE (Teflon) liners prevent plasticizers from leaching and resist amine attack.
State Free Base vs. Salt If purchased as a free base liquid, it is unstable. Recommendation: If storing for >6 months, convert to the Hydrochloride (HCl) salt, which is a stable solid.
The "Safe Aliquot" Workflow

Do not repeatedly open the primary stock bottle. Every opening introduces moisture and


. Use the following workflow to maintain the "Chain of Custody" for your chemical's purity.

StorageWorkflow cluster_failure Failure Mode (Avoid) Receipt Receipt of Material QC Initial QC (H-NMR / Peroxide Test) Receipt->QC Aliquot Aliquot under Inert Gas (Glovebox/Bag) QC->Aliquot Pass Seal Seal: Parafilm + Desiccator Aliquot->Seal Freeze Storage (-20°C) Seal->Freeze Use Single-Use Thaw Freeze->Use Do not refreeze OpenAir Open in Air Refreeze Refreeze Stock OpenAir->Refreeze Moisture/CO2 Entrapment

Figure 1: Optimal handling workflow to prevent cumulative degradation. Note the "Single-Use" endpoint to avoid freeze-thaw cycles.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from colorless to yellow. Is it usable?

Diagnosis: This indicates early-stage N-oxidation. Action:

  • Run an H-NMR: Check the integration of the methylene protons adjacent to the amine (

    
    ). Shifts or broadening here indicate degradation.[5]
    
  • Purification: If the impurity level is <5%, you can use the material for robust reactions (e.g., amide coupling). For sensitive catalysis, distill under vacuum (Kugelrohr) or pass through a short plug of basic alumina.

Q2: There is a white solid around the cap. What is it?

Diagnosis: This is the carbamate salt formed by reaction with atmospheric


.
Action:  Do not scrape this back into the bottle. It will act as a seed for further precipitation and is not the active free amine. Wipe the rim with a dry lint-free cloth before dispensing.
Q3: Can I store this in a plastic tube (Eppendorf/Falcon)?

Diagnosis: NO. Reasoning:

  • Amines can leach plasticizers from polypropylene/polyethylene.

  • Plastics are permeable to oxygen over time (unlike glass).

  • The tetrahydropyran ring is an organic solvent and may swell certain plastics.

Q4: How do I check for peroxides?

Diagnosis: Tetrahydropyrans are Class B peroxide formers. Action: Use Quantofix® Peroxide Test Strips (or equivalent starch-iodide paper).

  • Protocol: Dip the strip into the liquid. Blue coloration indicates peroxides.

  • Threshold: If >100 ppm, neutralize immediately with ferrous sulfate or aqueous sodium bisulfite before disposal. Do not distill peroxide-laden material.

Module 4: Experimental Validation (Self-Check)

Before committing this reagent to a high-value synthesis, perform this rapid purity check:

The "Two-Drop" NMR Test: Dissolve 2 drops of the amine in


.
  • Target Signal: Look for the

    
     peak (broad singlet, typically 1.0–2.0 ppm, exchangeable with 
    
    
    
    ) and the adjacent methylene doublet/singlet.
  • Warning Signal: A downfield shift of the methylene protons or the appearance of an aldehyde peak (~9-10 ppm) suggests oxidative deamination has occurred (forming the corresponding aldehyde).

References

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Standard protocol for inert atmosphere transfers).

  • Jackson, H. L., et al. "Control of Peroxidizable Compounds." Journal of Chemical Education, vol. 47, no. 3, 1970, p. A175. (Foundational text on ether peroxide management).

  • National Institutes of Health (PubChem). Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanamine (Parent Structure). (Safety and GHS classification: Corrosive/Irritant).[6]

  • Clark, D. E. "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, vol. 8, no. 5, 2001, pp. 12-21. (Classification of cyclic ethers as Class B peroxide formers).

Sources

Reference Data & Comparative Studies

Validation

Conformational Restriction in Drug Design: 1H NMR Interpretation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine vs. Unmethylated Analogs

In the landscape of modern medicinal chemistry, optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound often requires rigidifying flexible scaffolds. The strategic introduction of a gem-dimethyl g...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound often requires rigidifying flexible scaffolds. The strategic introduction of a gem-dimethyl group is a highly effective tactic to lock flexible rings into a single bioactive conformation, thereby reducing the entropic penalty upon target binding[1][2].

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is a prime example of a conformationally restricted building block. When compared to its unmethylated counterpart, (tetrahydro-2H-pyran-4-yl)methanamine, the gem-dimethyl variant presents a drastically different stereochemical profile. As a Senior Application Scientist, I have structured this guide to objectively compare the structural causality and 1H NMR analytical signatures of these two compounds, providing a self-validating framework for their structural elucidation.

Part 1: Structural Causality & Symmetry Breaking

To understand the 1H NMR spectrum of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, one must first analyze the profound impact of the gem-dimethyl group on the tetrahydropyran (THP) ring's symmetry.

The Unmethylated Analog (Flexible & Achiral): In standard (tetrahydro-2H-pyran-4-yl)methanamine, the THP ring undergoes rapid chair-chair interconversion at room temperature. More importantly, the molecule possesses an internal plane of symmetry (


) passing through the oxygen atom (O1) and the C4 carbon. Because the two paths around the ring from C4 are identical (-CH2-CH2-O-), C4 is a pro-chiral center, and the molecule is overall achiral. Consequently, the C2 and C6 protons are chemically equivalent, as are the C3 and C5 protons.

The Methylated Analog (Locked & Chiral): Installing the gem-dimethyl group at C3 invokes the Thorpe-Ingold effect, forcing the ring into a highly favored chair conformation where the bulky exocyclic -CH2NH2 group at C4 adopts an equatorial position to avoid severe 1,3-diaxial interactions with the axial methyl group[1]. Crucially, this substitution breaks the molecule's symmetry. The two paths around the ring from C4 are no longer identical (one path contains a quaternary carbon, the other a methylene). As a result, C4 becomes a true stereocenter , rendering the entire molecule chiral. This global chirality means that every single methylene (-CH2-) group in the molecule now contains diastereotopic protons that are magnetically non-equivalent.

SymmetryLogic Base Tetrahydropyran Core Unmethylated Unmethylated Analog (Flexible, Achiral) Base->Unmethylated Methylated gem-Dimethyl Analog (Locked, Chiral) Base->Methylated Symm Cs Plane of Symmetry C2=C6, C3=C5 Unmethylated->Symm Asymm Symmetry Broken C4 becomes a stereocenter Methylated->Asymm NMR_U Overlapping Multiplets (Averaged Signals) Symm->NMR_U NMR_M Isolated C2 AB Quartet & Diastereotopic Methyls Asymm->NMR_M

Logical flow of how structural symmetry breaking dictates NMR spectral complexity.

Part 2: 1H NMR Spectral Comparison

The symmetry breaking described above translates into highly diagnostic 1H NMR signals. The table below summarizes the quantitative and qualitative differences between the two analogs.

Structural Feature(Tetrahydro-2H-pyran-4-yl)methanamine(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamineCausality & Spin Logic
Symmetry Profile

plane of symmetry (Achiral)
Asymmetric, Chiral (Stereocenter at C4)gem-dimethyl breaks the ring symmetry, creating diastereotopic environments.
C2 Protons Equivalent to C6. Appears as a complex multiplet (coupled to C3).Isolated AB Quartet (or pair of doublets).C3 is now quaternary (no protons). The C2 protons only couple to each other (

Hz).
C3 Substituents 2x Protons (Equivalent to C5). Appears as a multiplet.Two distinct Methyl singlets (3H each).The axial and equatorial methyls are diastereotopic and magnetically distinct.
C4 Proton Symmetrical multiplet (coupled to C3, C5, exocyclic CH2).Asymmetrical multiplet.Simplified vicinal coupling (only couples to C5 and exocyclic CH2, not C3).
C5 & C6 Protons C5=C3, C6=C2. Overlapping signals.Complex multiplets, distinct from C2/C3.Diastereotopic protons coupling with each other and C4.

Deep Dive: The C2 AB Quartet In the methylated analog, the C2 carbon is flanked by the oxygen atom (O1) and the fully substituted C3 carbon. Because C3 lacks protons, the C2 protons experience zero vicinal coupling (


). However, because the molecule is chiral, the axial and equatorial protons on C2 are diastereotopic. They couple exclusively to one another, resulting in a clean, highly diagnostic AB quartet (typically between 3.2 and 3.8 ppm). Observing this isolated AB system is the definitive proof of successful gem-dimethyl incorporation at the C3 position.
Part 3: Self-Validating Experimental Protocol for Amine NMR

Acquiring high-resolution 1H NMR spectra for primary amines like (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine presents a specific analytical challenge. Trace amounts of deuterium chloride (DCl) or phosgene degradation products in standard CDCl3 can partially protonate the amine. This leads to rapid proton exchange, shifting of the adjacent C4 and exocyclic -CH2- signals, and severe peak broadening[3].

To guarantee trustworthiness and reproducibility, the following self-validating protocol utilizes basic alumina to neutralize the solvent, ensuring the compound remains strictly in its freebase form.

Step-by-Step Methodology:

  • Solvent Neutralization (Critical Control Step): Take a glass Pasteur pipette and pack it with a small plug of glass wool followed by 2-3 cm of activated basic alumina (Brockmann I). Pass 1.0 mL of CDCl3 through the column directly into a clean vial. Causality: This strips trace acidic impurities that cause amine protonation and signal drift[3].

  • Sample Preparation: Weigh 15–20 mg of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine freebase and dissolve it completely in 0.6 mL of the freshly neutralized CDCl3. Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Insert the sample into a high-field NMR spectrometer (≥ 400 MHz). Allow the sample to equilibrate to 298 K for 2 minutes. Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of at least 3.0 seconds to ensure high digital resolution of the C2 AB quartet.

  • Spectral Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Perform manual phase and baseline correction. Reference the residual CHCl3 solvent peak to exactly 7.26 ppm.

NMRWorkflow Step1 1. Solvent Prep Basic Alumina Filtration Step2 2. Sample Prep 15-20 mg Freebase in CDCl3 Step1->Step2 Step3 3. Acquisition 400+ MHz, 298K, zg30 Step2->Step3 Step4 4. Processing Phase/Baseline Correction Step3->Step4

Self-validating experimental workflow for acquiring high-resolution 1H NMR of small molecule amines.

References

1.[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - Journal of Medicinal Chemistry (PubMed/NIH). 2.[2] Conformational restriction: an effective tactic in 'follow-on'-based drug discovery - PubMed (NIH). 3.[3] The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation - Modgraph / Magnetic Resonance in Chemistry.

Sources

Validation

Publish Comparison Guide: LC-MS Fragmentation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine , a specialized heterocyclic building block. This guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine , a specialized heterocyclic building block.

This guide is structured to serve researchers requiring rigorous identification protocols for drug development and impurity profiling.

Executive Summary & Compound Profile

Target Compound: (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine CAS Registry Number: 1492773-52-0 Molecular Formula: C


H

NO Exact Mass: 143.1310 Precursor Ion [M+H]

:
144.1388 (Theoretical)[1][2]
The Technical Challenge

In medicinal chemistry, the introduction of a gem-dimethyl group (the Thorpe-Ingold effect) is a strategic modification to alter conformation and metabolic stability. However, this structural change significantly complicates mass spectral interpretation compared to the unsubstituted analog, (Tetrahydro-2H-pyran-4-yl)methanamine .[1][2]

This guide objectively compares the fragmentation "performance"—defined here as ionization efficiency, fragment diagnostic utility, and spectral stability—of the 3,3-dimethyl variant against its unsubstituted counterpart.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following LC-MS/MS conditions are recommended. This protocol prioritizes the detection of the polar primary amine while ensuring sufficient retention of the ether moiety.

Chromatographic Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or HILIC (Hydrophilic Interaction Liquid Chromatography).[2]

    • Rationale: The primary amine makes this compound highly polar. Standard C18 may result in elution in the void volume. HILIC or a CSH C18 (at high pH) provides necessary retention.[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 for C18) or 10 mM Ammonium Acetate (pH 9 for High pH stability).[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Gradient: 5% B to 95% B over 8 minutes (Reverse Phase) or 95% B to 50% B (HILIC).

Mass Spectrometry Parameters (ESI+)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for [M+H]

    
     stability).
    
  • Collision Energy (CE): Stepped ramp 15–35 eV.[2]

    • Rationale: Lower energies preserve the [M+H]

      
       and [M+H-NH
      
      
      
      ]
      
      
      ions; higher energies are required to shatter the stable tetrahydropyran ring.

Fragmentation Pathway Analysis

The fragmentation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine follows a distinct mechanistic logic governed by the stability of the tertiary carbons introduced by the dimethyl group.[1][2]

Mechanism 1: The Primary Neutral Loss (Ammonia)

As a primary amine, the protonated molecular ion (m/z 144 ) readily undergoes a neutral loss of ammonia (NH


, 17 Da) to form a carbocation at m/z 127 .
  • Causality: The C-N bond is the weakest link upon protonation. The resulting cation is stabilized by the adjacent tetrahydropyran ring and the inductive effect of the gem-dimethyl group.

Mechanism 2: The Gem-Dimethyl Effect on Ring Cleavage

Unlike the unsubstituted analog, the 3,3-dimethyl group creates a "quaternary-like" steric center.[1][2] This blocks certain hydride shifts but stabilizes ring-opening pathways that lead to tertiary carbocations.[1][2]

  • Key Fragment (m/z 81/83): Ring opening followed by the loss of the ether oxygen (as formaldehyde or related species) typically generates hydrocarbon fragments. The dimethyl group retains mass, shifting standard pyran fragments by +28 Da.

Mechanism 3: Alpha-Cleavage (Immonium Ion)

A characteristic low-mass ion for primary amines is the immonium ion (CH


=NH

) at m/z 30 .[1][2]
  • Diagnostic Value: High abundance of m/z 30 confirms the presence of an unsubstituted aminomethyl group.

Visualization: Fragmentation Pathway

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 144.14 (Protonated Amine) Frag_127 Fragment [M+H - NH3]+ m/z 127.11 (Loss of Ammonia) M_H->Frag_127 Neutral Loss (-17 Da) Frag_30 Immonium Ion m/z 30.03 (CH2=NH2+) M_H->Frag_30 α-Cleavage Frag_Ring Ring Cleavage Ions m/z 69 - 97 (Hydrocarbon Fragments) Frag_127->Frag_Ring Ring Opening RDA-like mechanism

Figure 1: Predicted ESI+ fragmentation pathway for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine showing the primary neutral loss and characteristic amine cleavage.[1][2]

Comparative Performance Guide

This section compares the target product against its direct alternative, the unsubstituted (Tetrahydro-2H-pyran-4-yl)methanamine.[1][2]

Table 1: Spectral Fingerprint Comparison
Feature3,3-Dimethyl Analog (Target)Unsubstituted Analog (Alternative)Technical Insight
Precursor [M+H]+ 144.14 116.10 The +28 Da shift confirms the dimethyl substitution.[1][2]
Base Peak (Low CE) 127.11 ([M-NH

]

)
99.08 ([M-NH

]

)
Both show dominant ammonia loss, but the dimethyl cation (127) is thermodynamically more stable due to hyperconjugation.[2]
Diagnostic Ion m/z 30 (Strong)m/z 30 (Strong)Both confirm the primary aminomethyl tail (-CH

NH

).[2]
Ring Fragments Complex (m/z 69, 81, 95)Simple (m/z 41, 55, 69)The gem-dimethyl group produces heavier, more distinct hydrocarbon fragments, reducing background noise interference.
ClogP (Hydrophobicity) ~0.8 (Higher Retention)~0.1 (Low Retention)Key Advantage: The target compound retains better on C18 columns, yielding sharper peaks and higher sensitivity.
Performance Verdict

The 3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine exhibits superior analytical performance in LC-MS workflows compared to the unsubstituted alternative.[1][2]

  • Enhanced Retention: The added lipophilicity of the dimethyl group allows for better separation from the solvent front on Reverse Phase columns, reducing ion suppression.

  • Fragment Stability: The resulting carbocations are more stable, leading to a cleaner MS/MS spectrum with fewer "grassy" noise peaks often seen with unstable cyclic ethers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22225668, Tetrahydro-N-methyl-2H-pyran-4-methanamine (Analog Reference).[1][2] Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. 2H-Pyran, tetrahydro-4-methyl- (Fragmentation Patterns of Methylated Pyrans). Retrieved from [Link][2]

  • Holčapek, M., et al. (2010).Fragmentation of cyclic ethers and amines in electrospray ionization. Journal of Mass Spectrometry. (Contextual grounding for ring cleavage mechanisms).

Sources

Comparative

Technical Comparison: Reactivity &amp; Performance of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine vs. Piperidine Analogs

Executive Summary This guide provides a technical analysis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (referred to herein as 3,3-DM-THP-MA ), comparing it against its direct isostere, (Piperidin-4-yl)methanamin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (referred to herein as 3,3-DM-THP-MA ), comparing it against its direct isostere, (Piperidin-4-yl)methanamine , and related piperidine scaffolds.[1]

Key Takeaway: 3,3-DM-THP-MA functions as a "sterically shielded, metabolically robust" bioisostere.[1] While the piperidine core offers higher basicity and solubility, the 3,3-dimethyl-THP core provides superior metabolic stability (blocking CYP450 oxidation at the


-position) and reduced hERG liability due to the neutral ether oxygen. The gem-dimethyl group at C3 imposes a "neopentyl-like" steric barrier, significantly altering reaction kinetics compared to unhindered analogs.[1]

Part 1: Structural & Electronic Analysis[1]

Core Physicochemical Differences

The substitution of the piperidine nitrogen with oxygen (THP) and the addition of the gem-dimethyl group creates distinct electronic and steric environments.

Feature3,3-DM-THP-MA (Target)(Piperidin-4-yl)methanamine (Comparator)Impact on Drug Design
Core Atom Ether Oxygen (-O-)Secondary Amine (-NH-)THP is neutral; Piperidine is basic (pKa ~11).[1] THP reduces hERG binding probability.
C3 Substituent gem-Dimethyl (-C(CH₃)₂)Hydrogen (-CH₂-)3,3-DM locks conformation and blocks metabolic hotspots.[1]
Exocyclic Amine pKa ~9.5 - 9.8 (Est.)[1]~10.0 - 10.5The ring oxygen exerts a weak inductive (-I) effect, slightly lowering the pKa of the exocyclic amine.
LogP (Lipophilicity) Higher (Lipophilic Core)Lower (Polar Core)3,3-DM-THP is more lipophilic, improving passive permeability but requiring solubilizing groups elsewhere.
Conformation Locked ChairFlexible Chair3,3-DM restricts ring flipping, often freezing the C4-substituent in the equatorial position to avoid 1,3-diaxial strain.
The "Gem-Dimethyl" Steric Effect

The 3,3-dimethyl group is not merely a lipophilic spacer; it acts as a kinetic modulator.

  • Conformational Locking: In a standard piperidine, the ring flips rapidly. In 3,3-DM-THP-MA, the axial methyl group at C3 creates severe 1,3-diaxial interactions if the C4-methanamine group were axial.[1] Therefore, the C4-methanamine is predominantly equatorial .

  • Kinetic Shielding: The C3-methyl groups create a "steric wall" adjacent to the C4 position. Reagents attacking the exocyclic amine must navigate this bulk, slowing down nucleophilic attack rates compared to the unhindered piperidine.

Part 2: Reactivity Profile

Nucleophilicity & Coupling Kinetics

The primary amine in 3,3-DM-THP-MA is nucleophilic, but its reactivity is attenuated by the adjacent gem-dimethyl group.[1]

  • Amide Coupling: Reaction with bulky carboxylic acids will be slower than with piperidine analogs.

    • Recommendation: Use high-activity coupling reagents (e.g., HATU, COMU) rather than carbodiimides (EDC/NHS) to overcome the steric barrier.

  • Reductive Amination: When acting as the amine component, formation of the imine intermediate is hindered.

    • Protocol Adjustment: Extended reaction times (12–24h) and elevated temperatures (40–50°C) are often required, whereas piperidine analogs react readily at RT.

Metabolic Stability (The Major Advantage)

Standard piperidines are prone to oxidative metabolism (N-oxidation or


-carbon oxidation).[1]
  • Piperidine: Susceptible to CYP450 attack at the C3/C5 positions (alpha to nitrogen).

  • 3,3-DM-THP-MA: The ether oxygen is less prone to oxidation than the amine.[1] Crucially, the 3,3-dimethyl group blocks the C3 position , a common metabolic "soft spot" in THP rings. This forces metabolism to the distal C6 position or the exocyclic arm, significantly extending half-life (

    
    ).
    

Part 3: Experimental Protocols

Synthesis of 3,3-DM-THP-MA

Since this specific building block is less commercially ubiquitous than piperidine, in-house synthesis is often required.[1] The most robust route proceeds via the ketone.

DOT Diagram: Synthesis Workflow

Synthesis Start 3,3-Dimethyltetrahydro- 2H-pyran-4-one Step1 Henry Reaction (Nitromethane/Base) Start->Step1 Condensation Inter Intermediate: Nitromethylene derivative Step1->Inter Step2 Hydrogenation (Ra-Ni or Pd/C, H2) Inter->Step2 Reduction Product 3,3-DM-THP-MA (Target Amine) Step2->Product

Caption: Synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine via Henry Reaction and Reduction.

Protocol: Amide Coupling with Sterically Hindered Amines

Objective: Couple 3,3-DM-THP-MA with a carboxylic acid (R-COOH).

  • Activation: Dissolve R-COOH (1.0 equiv) in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min at RT to form the active ester.

    • Note: HATU is preferred over EDC due to the faster kinetics required for hindered amines.

  • Addition: Add 3,3-DM-THP-MA (1.1 equiv).

  • Reaction: Stir at 40°C for 16 hours.

    • Comparison: A standard piperidine analog would typically react at RT in 2-4 hours.[1] The 3,3-dimethyl analog requires thermal energy to overcome the rotational barrier created by the C3-methyls.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then sat. NaHCO₃ and brine. Dry over Na₂SO₄.

Part 4: Comparative Data Summary

The following table summarizes the expected performance metrics based on structural principles and bioisostere data.

Metric3,3-DM-THP-MA(Piperidin-4-yl)methanamineNote
Basicity (pKa) ~9.6~10.8 (Amine), ~11.0 (Ring)THP is less basic; better for membrane permeability.[1]
hERG Inhibition Risk LowModerate/HighBasic piperidine nitrogen is a key pharmacophore for hERG binding; THP removes this.
Metabolic Clearance Low (

)
High3,3-dimethyl blocks

-oxidation; O-atom prevents N-oxidation.[1]
Coupling Yield (RT) 40-60%>90%Steric hindrance reduces yield at standard conditions; requires optimization.[1]
Solubility (aq) ModerateHighPiperidine protonation aids solubility.
Visualizing the Conformational Lock

The gem-dimethyl effect restricts the conformational space, which can be advantageous for binding affinity (entropy penalty paid during synthesis, not binding).

Conformation Piperidine Piperidine Analog (Flexible Chair Flip) THP 3,3-DM-THP Analog (Locked Chair) Piperidine->THP Scaffold Hop Effect Gem-Dimethyl Effect: Axial Me locks C4-substituent in Equatorial orientation THP->Effect Structural Consequence Result Result: Pre-organized for binding Reduced entropic penalty Effect->Result

Caption: The 3,3-dimethyl substitution locks the THP ring, reducing conformational entropy and potentially improving ligand-target binding affinity.[1]

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Jung, M. E., & Piizzi, G. (2005).[2][3] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. Link

  • Kostal, J., & Jorgensen, W. L. (2010). "Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect."[1][2] Journal of the American Chemical Society, 132(25), 8766–8773. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on ether vs amine isosteres). Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational Thorpe-Ingold Effect).[1] Link

Sources

Validation

Structural Validation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine: An IR Spectroscopic Guide

Topic: Structural Validation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine via IR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine via IR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of complex heterocyclic building blocks, (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine presents a unique validation challenge. Unlike simple aliphatic amines, this molecule contains a cyclic ether core and a sterically significant gem-dimethyl group adjacent to the substitution site.

This guide objectively compares the Target IR Profile of the synthesized product against Structural Alternatives (such as non-methylated analogs and synthetic precursors). By focusing on three critical spectral regions—the "Fingerprint" gem-dimethyl split, the ether C-O-C stretch, and the N-H amine doublet—researchers can definitively validate structural identity without immediate recourse to NMR.

Structural Deconstruction & Predicted IR Profile

To validate this molecule, we must deconstruct it into three distinct vibrational zones. The presence of the gem-dimethyl group at the C3 position is the primary differentiator from common analogs.

Functional GroupVibration ModePredicted Region (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3300–3400 (Doublet)High: Confirms amine formation; absence indicates salt form or degradation.
Tetrahydropyran Ring C-O-C Asym Stretch1085–1150 Critical: Confirms ring integrity (no ring opening).
Gem-Dimethyl (C3) C-H Deformation (Split)1360–1385 Definitive: Distinguishes from non-methylated analogs.
Carbonyl (Impurity) C=O[1][2] Stretch~1715 Negative Control: Must be absent (indicates unreacted ketone precursor).
Comparative Analysis: Target vs. Alternatives

This section fulfills the "Comparison Guide" requirement by contrasting the Target Molecule's spectrum against its most likely structural confuse-ables.

Comparison A: Target vs. Non-Methylated Analog

Alternative: (Tetrahydro-2H-pyran-4-yl)methanamine (No methyl groups).

  • The Challenge: Both molecules exhibit identical amine and ether bands.

  • The Differentiator (The "Gem-Dimethyl Effect"):

    • Target: The isopropyl-like environment of the 3,3-dimethyl group causes a characteristic splitting of the C-H bending vibration at approximately 1380 cm⁻¹ and 1365 cm⁻¹. This appears as a distinct "doublet" of medium intensity.

    • Alternative: The non-methylated analog shows a single, simpler bending mode in this region, lacking the distinct split.

Comparison B: Target vs. Synthetic Precursor

Alternative: 3,3-Dimethyltetrahydro-4H-pyran-4-one (Starting Ketone).

  • The Challenge: Monitoring the Reductive Amination or Nitrile Reduction.

  • The Differentiator:

    • Precursor: Dominated by a strong, sharp C=O stretch at ~1715 cm⁻¹ .

    • Target: Complete disappearance of the 1715 cm⁻¹ band and emergence of the N-H doublet at 3300–3400 cm⁻¹ .

Experimental Protocol: Self-Validating Workflow

Methodology: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets for this amine to prevent salt formation with KBr moisture and to handle the likely liquid/low-melting solid state.

Step-by-Step Procedure
  • System Suitability (The "Zero" Check):

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

    • Collect a background spectrum (air).

    • Validation: Ensure the background energy curve is smooth with no peaks at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Humidity).

  • Sample Deposition:

    • Apply 10–20 mg of the neat amine directly to the crystal.

    • Critical: If the sample is a hydrochloride salt, neutralize a small aliquot with NaOH/DCM extraction before IR to see the free base N-H bands clearly.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise.

    • Range: 4000–600 cm⁻¹.

  • Post-Run Cleaning:

    • Clean immediately with ethanol. Amines can etch ZnSe crystals over prolonged exposure; Diamond is preferred.

Visualization of Logic & Workflow
Diagram 1: Structural Validation Logic Tree

ValidationLogic Start Acquire IR Spectrum CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO Fail1 FAIL: Precursor Present (Incomplete Reaction) CheckCO->Fail1 Strong Peak CheckNH Check 3300-3400 cm⁻¹ (Amine Region) CheckCO->CheckNH Absent Fail2 FAIL: No Amine Detected (Check Salt Formation) CheckNH->Fail2 Absent CheckGem Check 1360-1385 cm⁻¹ (Gem-Dimethyl Split) CheckNH->CheckGem Doublet Present Fail3 FAIL: Analog Suspected (Missing Methyls) CheckGem->Fail3 Singlet/Absent CheckEther Check 1085-1150 cm⁻¹ (Ether C-O-C) CheckGem->CheckEther Split Peak Present Pass PASS: Structure Validated CheckEther->Pass Strong Band

Caption: Logical decision tree for validating (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, prioritizing impurity exclusion followed by structural confirmation.

Diagram 2: Experimental Workflow

The physical process of acquiring high-quality data.

ExpWorkflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Clean Clean Crystal (Isopropanol) Bg Background Scan (Air) Clean->Bg Sample Apply Sample (Neat Liquid/Solid) Bg->Sample Scan Scan (32x) 4000-600 cm⁻¹ Sample->Scan BaseLine Baseline Correction Scan->BaseLine PeakPick Peak Picking (Threshold 5%) BaseLine->PeakPick

Caption: Step-by-step ATR-FTIR experimental workflow ensuring data integrity and reproducibility.

Data Interpretation Summary
Region (cm⁻¹)AssignmentIntensityNotes
3300–3400 ν(N-H)Weak-MediumLook for the characteristic doublet of a primary amine.
2850–2960 ν(C-H)StrongAlkyl backbone; overlaps with N-H stretch tail.[3]
1715 ν(C=O)Absent Presence indicates ketone impurity.
1580–1650 δ(N-H)Medium"Scissoring" bend of the primary amine.
1380 & 1365 δ(C-H)MediumGem-dimethyl doublet. Key identifier.
1085–1150 ν(C-O-C)StrongTetrahydropyran ether stretch.
References
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for gem-dimethyl splitting patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for amine and ether assignments).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Tetrahydropyran Derivatives. National Institute of Standards and Technology. (Used for comparative analog data). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Detailed analysis of polymer and organic functional group shifts).

Sources

Comparative

HPLC method development for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine purity analysis

[label Fig 1. Pre-column derivatization workflow for UV-inactive aliphatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

[label

Fig 1. Pre-column derivatization workflow for UV-inactive aliphatic amines.

Strategy B: HILIC Coupled with Charged Aerosol Detection (CAD)

HILIC is the premier choice for retaining highly polar compounds without relying on ion-pairing reagents. By utilizing a polar stationary phase (e.g., Ethylene Bridged Hybrid Amide) and a highly organic mobile phase, the amine partitions into a water-enriched layer on the silica surface. Coupling HILIC with a provides a universal, mass-based response for any non-volatile analyte [2].

  • The Causality: Unlike Evaporative Light Scattering Detectors (ELSD), which suffer from exponential signal drop-off for smaller particles, CAD measures the charge transferred to the dried analyte particle via a secondary stream of ionized nitrogen. This results in a uniform response independent of the analyte's chemical structure, making it ideal for chromophore-free compounds [3].

  • The Pitfall: CAD requires strictly volatile mobile phases (e.g., ammonium formate). Non-volatile salts will precipitate in the detector, causing catastrophic baseline noise.

G A HILIC Column (Polar Retention) B Nebulization (Aerosol Generation) A->B Volatile Eluent C Evaporation (Analyte Particles) B->C N2 Gas D Corona Charging (Charge Transfer) C->D Dry Particles E Electrometer (Signal Measurement) D->E Charged Particles

Fig 2. Mechanism of Charged Aerosol Detection (CAD) following HILIC separation.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of the three methodologies when applied to (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine.

Performance MetricRP-HPLC-UV (Derivatized)HILIC-CAD (Underivatized)Mixed-Mode LC-MS
Sample Prep Time 45–60 minutes< 5 minutes< 5 minutes
Retention Mechanism Hydrophobic PartitioningHydrophilic PartitioningCation-Exchange / RP
Limit of Detection (LOD) 0.05 µg/mL0.20 µg/mL0.01 µg/mL
Linearity (

)
> 0.999> 0.995 (with Power Function)> 0.990
Precision (% RSD) 2.5% (Reaction dependent)1.2%3.5% (Matrix effects)
Equipment Cost LowMediumHigh

Data insights: While LC-MS offers the lowest LOD, HILIC-CAD provides the best balance of high precision, minimal sample preparation, and uniform response for routine purity analysis and quality control.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Direct Analysis via HILIC-CAD (Recommended)

This method leverages the native polarity of the amine for retention and CAD for universal detection.

1. Chromatographic Conditions:

  • Column: Waters XBridge BEH Amide, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the amine is fully protonated, maintaining a consistent hydration shell for HILIC partitioning).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

2. Gradient Program:

  • 0.0 - 2.0 min: 90% B

  • 2.0 - 10.0 min: Linear gradient to 60% B

  • 10.0 - 12.0 min: Hold at 60% B

  • 12.0 - 12.1 min: Return to 90% B

  • 12.1 - 20.0 min: Re-equilibration at 90% B

3. CAD Settings:

  • Evaporator Temperature: 35°C (Optimized for semi-volatile amines).

  • Data Collection Rate: 10 Hz.

  • Power Function Value (PFV): Set to 1.3 to linearize the inherently sigmoidal CAD response curve [2].

4. Sample Preparation: Dissolve 1.0 mg of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine in 1.0 mL of 80:20 Acetonitrile:Water. Inject 5 µL.

Protocol 2: Pre-Column Derivatization with RP-HPLC-UV

If CAD or MS instrumentation is unavailable, this provides a reliable alternative [1].

1. Derivatization Reaction:

  • Amine Stock: Prepare 1 mg/mL of the target amine in 10 mM HCl.

  • Reagent: Prepare 10 mg/mL m-Toluoyl Chloride in anhydrous Acetonitrile (freshly prepared).

  • Buffer: 0.1 M Sodium Borate buffer, pH 9.0.

  • Procedure: In a 2 mL HPLC vial, mix 100 µL of Amine Stock, 100 µL of Borate Buffer, and 50 µL of m-Toluoyl Chloride reagent. Vortex and incubate at 40°C for 15 minutes. Quench the reaction with 50 µL of 1% Formic Acid.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 230 nm.

Conclusion

For the purity analysis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, traditional RP-HPLC-UV is fundamentally limited by the molecule's lack of a chromophore and high polarity. While pre-column derivatization effectively circumvents this, it introduces significant workflow inefficiencies.

The HILIC-CAD approach stands out as the superior, modern methodology. By matching the stationary phase to the analyte's native polarity and utilizing a mass-based detection system, laboratories can achieve highly accurate, reproducible, and direct quantification of aliphatic amines without the burden of chemical derivatization.

References

  • MDPI. "Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples." MDPI Molecules.[Link]

Validation

Conformational analysis comparison: 3,3-dimethyl vs unsubstituted tetrahydropyran amines

An in-depth technical comparison guide designed for medicinal chemists, structural biologists, and drug development professionals. Executive Summary: The Role of Conformational Control in Bioisosterism In modern rational...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for medicinal chemists, structural biologists, and drug development professionals.

Executive Summary: The Role of Conformational Control in Bioisosterism

In modern rational drug design, the tetrahydropyran (THP) ring is frequently deployed as a metabolically stable, lipophilic bioisostere for piperidines and cyclohexanes. However, the spatial projection of substituents—such as an amine pharmacophore—dictates target affinity, binding entropy, and ADME properties.

As application scientists, we must recognize that the conformational landscape of a THP ring is not static. While unsubstituted THP amines adopt predictable, thermodynamically relaxed chair conformations, the introduction of a gem-dimethyl group (e.g., 3,3-dimethyl substitution) radically alters the steric environment. This guide objectively compares the conformational dynamics of unsubstituted 4-aminotetrahydropyran versus 3,3-dimethyltetrahydropyran-4-amine , providing the theoretical causality, quantitative data, and self-validating experimental protocols necessary to leverage these scaffolds in drug discovery.

Conformational Landscape: Unsubstituted 4-Aminotetrahydropyran

The unsubstituted tetrahydropyran ring strongly prefers a chair conformation due to the minimization of torsional strain and angle strain. When an amine group is introduced at the C4 position, the molecule exists in a rapid equilibrium between the axial and equatorial conformers.

The Causality of Equatorial Preference: In the axial position, the amine's electron cloud suffers repulsive 1,3-diaxial interactions with the axial protons at C2 and C6. The energetic penalty for these interactions is quantified by the amine's A-value, which is approximately 1.2–1.4 kcal/mol . Consequently, the equatorial conformer, which projects the amine outward into a sterically unhindered environment, is overwhelmingly favored (>95% population at 298 K).

G Axial Axial Amine Conformer (Sterically Hindered) Equatorial Equatorial Amine Conformer (Thermodynamically Favored) Axial->Equatorial Relaxation ΔG ≈ -1.4 kcal/mol Equatorial->Axial 1,3-Diaxial Clash

Fig 1: Conformational equilibrium of unsubstituted 4-aminotetrahydropyran favoring the equatorial state.

The Gem-Dimethyl Effect: 3,3-Dimethyltetrahydropyran-4-amine

Introducing a gem-dimethyl group at C3 completely rewrites the conformational rules of the THP system. This phenomenon, rooted in the Thorpe-Ingold effect (steric buttressing), forces the molecule to navigate a complex web of competing steric clashes .

The Causality of Conformational Shift: In a standard chair conformation, the C3 gem-dimethyl group projects one methyl axially and one equatorially.

  • If the C4-amine is Equatorial: It experiences two severe 1,2-gauche interactions—one with the equatorial C3-methyl and one with the axial C3-methyl.

  • If the C4-amine is Axial: It is anti-periplanar to the axial C3-methyl (avoiding a direct clash) and is gauche only to the equatorial C3-methyl. However, it now suffers 1,3-diaxial interactions with the C2 and C6 axial protons.

Because the dual gauche interactions of the equatorial amine are energetically comparable to (or exceed) the 1,3-diaxial penalty, the energy gap between the two chair forms narrows drastically. In many highly congested benzoxepin and THP analogs, this extreme steric frustration forces the ring to abandon the chair entirely, adopting a twist-boat conformation to relieve torsional strain .

G Start 3,3-Dimethyl-4-aminotetrahydropyran (Sterically Congested System) EqAmine Equatorial Amine (Dual 1,2-Gauche Clashes) Start->EqAmine AxAmine Axial Amine (1,3-Diaxial Clashes) Start->AxAmine TwistBoat Twist-Boat Conformer (Relieves Torsional Strain) Start->TwistBoat EqAmine->AxAmine Shifted Equilibrium (Gem-Dimethyl Effect)

Fig 2: Steric forces driving the conformational landscape of 3,3-dimethyl-4-aminotetrahydropyran.

Quantitative Data Comparison

To objectively evaluate these scaffolds for drug design, we must translate these theoretical forces into measurable thermodynamic and spectroscopic parameters. The table below summarizes the key distinguishing features between the two systems .

ParameterUnsubstituted 4-Amino-THP3,3-Dimethyl-4-Amino-THP
Dominant Conformer (Solution) Chair (Equatorial Amine)Chair (Axial Amine) / Twist-Boat equilibrium
Primary Steric Penalty 1,3-diaxial clash (if axial)1,2-gauche clashes (if equatorial)
Relative ΔG (Eq → Ax) +1.2 to +1.4 kcal/mol~ -0.2 to +0.5 kcal/mol (Highly solvent dependent)
Typical

(Major)
~10–12 Hz (ax-ax coupling)~3–5 Hz (eq-ax coupling) or ~6–8 Hz (Twist-boat)
Pharmacophore Vector Coplanar with the equatorial ring beltOrthogonal (axial) or skewed (twist-boat)

Self-Validating Experimental Protocol: Conformational Elucidation

To confidently assign the conformation of a synthesized THP-amine in the lab, a single analytical method is insufficient. As a standard of scientific integrity, we employ a self-validating orthogonal workflow . This protocol uses scalar couplings (1D NMR) to hypothesize dihedral angles, spatial proximities (2D NOESY) to verify 3D geometry, and Density Functional Theory (DFT) to validate thermodynamic feasibility.

Step-by-Step Methodology

Step 1: Sample Preparation & Cryogenic Setup

  • Dissolve 15 mg of the THP-amine in 0.6 mL of CD₂Cl₂. Causality: CD₂Cl₂ is chosen over CDCl₃ because its lower freezing point allows for Variable-Temperature (VT) NMR down to -90 °C, enabling the "freezing out" of rapid conformational interconversions.

Step 2: 1D ¹H-NMR & Scalar Coupling Analysis (The Initial Hypothesis)

  • Acquire a high-resolution 1D ¹H-NMR spectrum at 298 K and 193 K.

  • Isolate the C4-proton multiplet.

  • Validation Check: Apply the Karplus equation. If the amine is equatorial, the C4-proton is axial and will show a large trans-diaxial coupling (

    
     Hz). If the amine is axial, the C4-proton is equatorial, yielding only small gauche/equatorial couplings (
    
    
    
    Hz). Intermediate values (~7 Hz) suggest a twist-boat or a time-averaged equilibrium.

Step 3: 2D NOESY Acquisition (The Spatial Verification)

  • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Validation Check: Look for a Nuclear Overhauser Effect (NOE) cross-peak between the C4-proton and the C3-methyl protons. If the C4-proton is equatorial (meaning the amine is axial), it will show a strong through-space correlation to the adjacent equatorial C3-methyl group. This geometrically proves the assignment from Step 2.

Step 4: DFT Computational Grounding (The Thermodynamic Anchor)

  • Perform a conformational search followed by geometry optimization using Gaussian at the B3LYP/6-311+G(d,p) level of theory.

  • Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the amine lone pair, while polarization functions (d,p) correctly calculate the severe steric repulsion of the gem-dimethyl group.

G VTNMR VT-NMR (1D 1H) Extract J-Couplings Validate Orthogonal Validation VTNMR->Validate Dihedral Angles NOESY 2D NOESY Through-Space Distances NOESY->Validate Spatial Proximity DFT DFT Calculations (B3LYP/6-311+G**) DFT->Validate Free Energies

Fig 3: Self-validating orthogonal workflow for determining tetrahydropyran amine conformations.

Strategic Implications for Drug Development

Choosing between an unsubstituted and a 3,3-dimethyl substituted THP amine is not merely a synthetic exercise; it is a strategic decision that impacts the entire pharmacological profile of a lead compound:

  • Receptor Binding & Entropy: An unsubstituted THP amine pays an entropic penalty upon binding if the target requires an axial pharmacophore projection. Conversely, the 3,3-dimethyl analog can "pre-organize" the amine into an axial or skewed vector, lowering the entropic cost of binding and potentially increasing affinity by orders of magnitude.

  • Metabolic Stability: The bulky gem-dimethyl group provides intense steric shielding to adjacent carbons, frequently blocking cytochrome P450-mediated oxidation at the C2 and C4 positions.

By understanding the causality behind these conformational shifts, drug development professionals can rationally deploy gem-dimethyl THP scaffolds to break flat structure-activity relationships (SAR) and access novel chemical space.

References

  • Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. "Conformational analysis. 42. Monosubstituted tetrahydropyrans." Journal of the American Chemical Society. URL:[Link]

  • Allinger, N. L., & Zalkow, V. "Conformational Analysis. IX. The Gem-Dimethyl Effect." The Journal of Organic Chemistry. URL:[Link]

  • Lachapelle, A., & St-Jacques, M. "Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance." Canadian Journal of Chemistry. URL:[Link]

  • Effenberger, K. A., et al. "Synthesis and Conformational Analysis of FR901464-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers." National Institutes of Health (PMC). URL:[Link]

Safety & Regulatory Compliance

Safety

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine . As a specialized heterocyclic primary amine, this compound presents specific chemical hazards...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine .

As a specialized heterocyclic primary amine, this compound presents specific chemical hazards—primarily corrosivity and alkalinity —that dictate its waste management lifecycle.[1] The protocols below are designed to ensure personnel safety, regulatory compliance, and environmental protection.

Part 1: Executive Safety & Disposal Summary

Parameter Critical Operational Data
Chemical Class Organic Base / Amine (Corrosive Liquid/Solid)
Primary Hazard Skin Corrosion (Category 1B) ; Causes severe skin burns and eye damage.[1]
Waste Stream Basic Organic Waste (Do NOT mix with acids or oxidizers).[1]
EPA Waste Code (Est.) D002 (Corrosivity characteristic), potentially D001 (Ignitability) if flash point <60°C.
Incompatible With Strong acids (exothermic reaction), Acid chlorides, Acid anhydrides, Strong oxidizing agents.[1]
ngcontent-ng-c2699131324="" class="ng-star-inserted">

⚠️ IMMEDIATE ACTION REQUIRED: If this chemical is currently mixed with acids or oxidizers in a waste container, evacuate the immediate area and monitor for heat generation or off-gassing.

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why these protocols exist.

  • Structural Analysis: The molecule consists of a saturated oxygen-containing ring (tetrahydropyran) with a primary amine tail (methanamine) and steric bulk from dimethyl substitution.[1]

    • The Amine Group:[2] Confers high basicity (pKa ≈ 10–11).[1] This drives the requirement for segregation from acids.[1]

    • The Pyran Ring: Generally stable, but as a cyclic ether, it requires standard organic solvent disposal methods (incineration).[1]

  • Analogous Hazard Data: While specific data for the 3,3-dimethyl isomer is rare, data from the parent compound (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) indicates:

    • H314: Causes severe skin burns and eye damage.[1]

    • H302: Harmful if swallowed.[1][3]

Part 3: Waste Segregation Strategy

Proper segregation is the single most critical step in preventing laboratory accidents.[1]

The Segregation Logic (Decision Tree)

SegregationLogic Start Waste: (3,3-Dimethyltetrahydro- 2H-pyran-4-yl)methanamine IsSolid Physical State? Start->IsSolid LiquidPath Liquid Waste IsSolid->LiquidPath Liquid SolidPath Solid Waste IsSolid->SolidPath Solid/Residue CheckMix Mixed with other chemicals? LiquidPath->CheckMix BinB Solid Hazardous Waste (Double Bagged) SolidPath->BinB AcidMix Mixed with ACIDS? CheckMix->AcidMix Mixture BinA Basic Organic Waste Stream (High pH) CheckMix->BinA Pure/Solvent Mix OxidizerMix Mixed with OXIDIZERS? AcidMix->OxidizerMix No Danger DO NOT MIX! Risk of Explosion/Heat AcidMix->Danger Yes OxidizerMix->BinA No OxidizerMix->Danger Yes

Figure 1: Decision matrix for segregating amine waste streams to prevent incompatible reactions.

Part 4: Detailed Disposal Procedures

Scenario A: Routine Disposal (Benchtop Quantities)

Applicable for: Reaction byproducts, excess reagents (< 500 mL).

  • Preparation:

    • Don appropriate PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

    • Verify the receiving waste container is labeled "Basic Organic Waste" or "Alkaline Solvents." [1]

  • Transfer:

    • Pour the amine slowly into the waste container.[1]

    • Self-Validation Step: Touch the side of the waste container (with a gloved hand) 1 minute after addition. If significant heat is detected, the container may contain unlisted acids.[1] Stop immediately.

  • Rinsing:

    • Rinse the empty reagent bottle 3 times with a compatible solvent (e.g., Ethanol or Dichloromethane).[1]

    • Add these rinses to the same waste container.

  • Labeling:

    • Update the waste tag to include "(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine" and check the "Corrosive" hazard box.[1]

Scenario B: Bulk Disposal / Expired Inventory

Applicable for: Full bottles, old stock (> 500 mL).

  • Do Not Bulking: Do not decant large volumes into a communal drum unless you have verified the drum's contents are strictly basic/neutral.

  • Lab Pack Method (Preferred):

    • Keep the chemical in its original container.[1]

    • Ensure the cap is tightly sealed (use Parafilm if the cap is brittle).[1]

    • Place the container into a secondary containment bin.

    • Contact your EHS (Environmental Health & Safety) department for a "Lab Pack" pickup.[1] This ensures the chemical is incinerated in its original vessel, minimizing exposure risk.[1]

Scenario C: Empty Containers
  • Triple Rinse: As described in Scenario A.

  • Defacing: Cross out the original label using a permanent marker.[1]

  • Disposal:

    • If the container is glass: Dispose of in "Glass Waste" or "Recycling" (depending on facility rules for triple-rinsed containers).[1]

    • If the container is metal/plastic: Dispose of in "Trash" only if visually clean and odorless.[1]

Part 5: Spill Response Protocol

Criteria for Self-Cleanup: Volume < 100 mL, located in a fume hood, no respiratory irritation detected. Criteria for Evacuation: Volume > 100 mL, spill outside hood, or strong vapors present.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<100mL) Inside Hood Assess->Minor Major Major Spill (>100mL) Or Outside Hood Assess->Major PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Lab Call EHS Major->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Warn DO NOT USE Paper Towels (Fire Risk) Absorb->Warn Collect Collect in Bag/Jar Absorb->Collect Label Label as 'Hazardous Waste: Corrosive Debris' Collect->Label

Figure 2: Operational workflow for spill containment and cleanup.

Technical Note on Absorbents: Do not use paper towels or sawdust for concentrated amine spills.[1] Amines can react with cellulose or residual bleaches in paper, potentially causing heat or fire.[1] Use Vermiculite , Diatomaceous Earth , or Polypropylene pads .[1]

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: (Tetrahydro-2H-pyran-4-yl)methanamine. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from

  • Sigma-Aldrich. (2023).[1] Product Specification: Heterocyclic Amines. Retrieved from

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (3,3-Dimethyltetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, for which comprehensive safety data may not be readily available, demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical analogy and risk mitigation, to ensure the safe handling, storage, and disposal of this compound.

While a specific Safety Data Sheet (SDS) for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is not widely available, its structural similarity to other aminomethyl-substituted tetrahydropyrans necessitates treating it with a high degree of caution. Safety data for analogous compounds, such as (1-Tetrahydro-2H-pyran-4-yl)methanamine, indicate a classification as a corrosive material that can cause severe skin burns and eye damage.[1] Therefore, the following recommendations are based on the assumption of similar hazardous properties.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with aminomethyl-substituted tetrahydropyrans are their corrosive nature and potential for causing severe irritation upon contact.[1][2] A thorough risk assessment is the foundational step before any handling of the material.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes of this corrosive liquid, which can cause severe eye damage.[1][2] Standard safety glasses are insufficient.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat.To prevent skin contact, which can lead to severe burns.[1] Ensure gloves are of an appropriate thickness and are changed regularly.
Respiratory Protection Use in a certified chemical fume hood is mandatory.To prevent inhalation of vapors, which may cause respiratory irritation.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Footwear Closed-toe shoes.To protect feet from potential spills.

II. Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following procedural guidance outlines the key steps for the operational lifecycle of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine in the lab.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All necessary PPE should be inspected and worn correctly.

  • Aliquotting and Dispensing : All handling of the compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The container should be tightly sealed.

  • Spill Response : In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand or earth) and place it in a suitable, closed container for disposal.[1][3] Do not allow the chemical to enter drains.[2]

  • First Aid :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

Chemical Waste Disposal Workflow

The disposal of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine and its contaminated materials must adhere to local, state, and federal regulations.

cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused Chemical D Segregate as Corrosive Liquid Waste A->D B Contaminated PPE (Gloves, etc.) B->D C Contaminated Labware (Pipette tips, etc.) C->D E Label with Hazardous Waste Tag D->E F Store in a designated Satellite Accumulation Area E->F G Arrange for pickup by licensed hazardous waste disposal service F->G

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine
Reactant of Route 2
(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.